molecular formula C8H12N2 B3043030 1-Cyclopentyl-1H-imidazole CAS No. 71614-58-9

1-Cyclopentyl-1H-imidazole

Cat. No.: B3043030
CAS No.: 71614-58-9
M. Wt: 136.19 g/mol
InChI Key: MRXUDQKHRDLLHV-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-imidazole is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-4-8(3-1)10-6-5-9-7-10/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXUDQKHRDLLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Cyclopentyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical characteristics, spectral data, reactivity, and safety considerations. The information presented herein is intended to support researchers and drug development professionals in the effective utilization and further investigation of this molecule.

Introduction

This compound belongs to the N-substituted imidazole family, a class of compounds renowned for their diverse biological activities and applications as versatile ligands and catalysts. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine.[1] The introduction of a cyclopentyl group at the N-1 position imparts specific steric and electronic properties that can influence the molecule's bioactivity, solubility, and metabolic stability. Understanding the core chemical properties of this compound is crucial for its application in the design of novel therapeutic agents and functional materials.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the N-alkylation of the imidazole ring being a common and effective strategy. A plausible and scalable approach involves the copper-catalyzed cross-coupling of imidazole with a cyclopentyl halide, such as cyclopentyl bromide.[3]

Proposed Synthetic Protocol: Copper-Catalyzed N-Alkylation

This protocol is based on established copper-catalyzed cross-coupling methodologies for N-arylation and N-alkylation of imidazoles.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Imidazole Imidazole Product This compound Imidazole->Product + Cyclopentyl Bromide CyclopentylBromide Cyclopentyl Bromide CyclopentylBromide->Product Catalyst Cu(I) Catalyst (e.g., CuI) Base Base (e.g., K3PO4) Solvent Solvent (e.g., DMF) Temperature Heat

A proposed synthetic route to this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel, add imidazole (1.0 eq.), a copper(I) catalyst (e.g., copper(I) iodide, 5-10 mol%), and a base (e.g., potassium phosphate, 2.0 eq.).

  • Solvent Addition: Add a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

  • Reactant Addition: Add cyclopentyl bromide (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Physicochemical Properties

PropertyEstimated Value/Information
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.[4]
Boiling Point Estimated to be in the range of 220-240 °C at atmospheric pressure.
Solubility Expected to be soluble in a wide range of organic solvents and sparingly soluble in water.[4]
pKa (of conjugate acid) The pKa of the imidazolium ion is approximately 7.[4]

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the imidazole and cyclopentyl moieties. The protons on the imidazole ring will appear as distinct singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded and appear as a multiplet. The methylene protons of the cyclopentyl ring will resonate in the upfield aliphatic region.[5][6]

    • H-2 (imidazole): ~δ 7.5-7.7 ppm (singlet)

    • H-4/H-5 (imidazole): ~δ 7.0-7.2 ppm (multiplets or singlets)

    • N-CH (cyclopentyl): ~δ 4.2-4.5 ppm (multiplet)

    • CH₂ (cyclopentyl): ~δ 1.6-2.2 ppm (multiplets)

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the three distinct carbons of the imidazole ring and the carbons of the cyclopentyl group.[7][8]

    • C-2 (imidazole): ~δ 135-140 ppm

    • C-4/C-5 (imidazole): ~δ 115-130 ppm

    • N-CH (cyclopentyl): ~δ 55-60 ppm

    • CH₂ (cyclopentyl): ~δ 25-35 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

  • C-H stretching (aromatic): ~3100-3150 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2970 cm⁻¹

  • C=N and C=C stretching (imidazole ring): ~1450-1600 cm⁻¹[9]

  • C-N stretching: ~1250-1350 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 136. Common fragmentation patterns for N-alkylimidazoles involve the loss of the alkyl substituent or fragmentation of the alkyl chain.[10][11] A significant fragment would likely be observed at m/z 68, corresponding to the imidazole cation radical.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the electronic properties of the imidazole ring.

  • Basicity and N-alkylation: The lone pair of electrons on the N-3 nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form imidazolium salts. This nitrogen can also be further alkylated to form quaternary imidazolium salts.

  • Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as halogenation and nitration, primarily at the C-4 and C-5 positions.[12]

  • Metal Coordination: The N-3 nitrogen atom can act as a ligand, coordinating with various metal ions to form metal complexes. This property is exploited in the development of catalysts and metallodrugs.

  • Reactivity of the Cyclopentyl Group: The cyclopentyl substituent is generally unreactive under typical conditions but can undergo free-radical substitution at the C-H bonds under more forcing conditions.

Applications in Drug Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[13] The introduction of a cyclopentyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

  • Lipophilicity and Membrane Permeability: The cyclopentyl group increases the lipophilicity of the imidazole core, which can enhance its ability to cross cell membranes and improve oral bioavailability.[14]

  • Metabolic Stability: The aliphatic cyclopentyl ring can influence the metabolic profile of the molecule, potentially blocking sites of metabolism and increasing the drug's half-life.

  • Receptor Binding: The size and shape of the cyclopentyl group can provide specific steric interactions within the binding pockets of target proteins and enzymes, leading to enhanced potency and selectivity.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling imidazole derivatives should be followed.

  • Hazards: Imidazole and its derivatives are often corrosive and can cause severe skin burns and eye damage.[15][16] Some derivatives are also suspected of causing reproductive harm.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[18] Avoid inhalation of vapors and contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[19]

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, chemical properties, spectral characteristics, and safety considerations. Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the imidazole ring, particularly at the N-1 position, allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of the synthesis of 1-Cyclopentyl-1H-imidazole, a valuable building block for the development of novel therapeutics.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind the chosen methodology, and the critical parameters for successful execution. We will delve into the primary synthetic pathway, its underlying mechanism, a detailed experimental protocol, and the necessary characterization techniques to ensure the identity and purity of the final product.

I. Strategic Overview: Pathways to this compound

The synthesis of this compound can be approached through several synthetic routes. However, the most direct and widely applicable method is the N-alkylation of the imidazole ring . This strategy offers a straightforward and efficient means to introduce the cyclopentyl moiety onto one of the nitrogen atoms of the imidazole core.

This guide will focus on the N-alkylation pathway due to its robustness, scalability, and the ready availability of the starting materials.

II. The Core Synthesis: N-Alkylation of Imidazole

The N-alkylation of imidazole with a suitable cyclopentyl electrophile is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl group.

A. Reaction Mechanism: A Step-by-Step Elucidation

The base-catalyzed N-alkylation of imidazole with cyclopentyl bromide proceeds via an SN2 mechanism. The key steps are outlined below:

  • Deprotonation of Imidazole: In the presence of a base, such as potassium carbonate (K₂CO₃), the acidic proton on the N-1 nitrogen of the imidazole ring is abstracted. This deprotonation generates the imidazolate anion, a more potent nucleophile than neutral imidazole.[1]

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon atom of cyclopentyl bromide. This is a concerted step where the new nitrogen-carbon bond is formed simultaneously with the cleavage of the carbon-bromine bond.

  • Product Formation: The displacement of the bromide ion results in the formation of this compound and a salt byproduct (in this case, potassium bromide).

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole Imidazolate Imidazolate Anion Imidazole->Imidazolate Base Base (B:) Base->Imidazolate ProtonatedBase BH⁺ Imidazolate->ProtonatedBase Imidazolate_ion Imidazolate Anion TransitionState [Transition State] Imidazolate_ion->TransitionState CyclopentylBromide Cyclopentyl Bromide CyclopentylBromide->TransitionState Product This compound TransitionState->Product Bromide Br⁻ TransitionState->Bromide Synthesis_Workflow start Start reactants Combine Imidazole, K₂CO₃, and Toluene start->reactants add_cyclopentyl_bromide Add Cyclopentyl Bromide reactants->add_cyclopentyl_bromide reflux Reflux for 12-16 hours add_cyclopentyl_bromide->reflux workup Cool, Filter, and Wash reflux->workup extraction Extract with Water and Brine workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purify by Distillation or Chromatography dry_concentrate->purification product This compound purification->product Alternative_Pathway cyclopentylamine Cyclopentylamine condensation Condensation and Cyclization cyclopentylamine->condensation dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) dicarbonyl->condensation aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->condensation ammonia Ammonia Source ammonia->condensation product This compound condensation->product

References

Spectroscopic data of 1-Cyclopentyl-1H-imidazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopentyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to move beyond a simple data repository. It is designed to offer field-proven insights into not only the data itself—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—but also the causality behind the spectral features and the experimental protocols required for their reliable acquisition. We will delve into the predicted spectral characteristics, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Spectroscopic Verification

This compound (C₈H₁₂N₂) is a member of the N-substituted imidazole family. These scaffolds are prevalent in pharmaceuticals and functional materials due to the unique electronic properties of the imidazole ring and the diverse functionalities that can be introduced at the nitrogen position. The cyclopentyl group, a non-polar, sterically defined substituent, can influence the molecule's solubility, binding affinity, and material properties.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. In regulated environments such as drug development, this is non-negotiable. Spectroscopic analysis provides a molecular fingerprint, and a multi-technique approach (NMR, IR, MS) is essential for irrefutable characterization. This guide presents the expected spectroscopic signature of this compound and the logic required to interpret it.

Synthesis and Sample Preparation: A Validated Protocol

The primary route to this compound is through the direct N-alkylation of imidazole. This method is robust and widely documented for its efficiency in creating N-substituted heterocycles.[1][2]

Experimental Protocol: Synthesis via N-Alkylation
  • Reagent Preparation: To a solution of imidazole (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Scientist's Insight: The use of NaH ensures the complete deprotonation of imidazole to form the highly nucleophilic imidazolide anion. This is critical for driving the subsequent Sₙ2 reaction to completion and avoiding side reactions.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add cyclopentyl bromide (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield this compound as a pure substance.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagent Alkylation Reagent Imidazole Imidazole Imidazolide Sodium Imidazolide Intermediate Imidazole->Imidazolide Deprotonation (+ NaH in DMF) NaH Sodium Hydride (NaH) NaH->Imidazolide Solvent DMF / 0°C Solvent->Imidazolide CPBr Cyclopentyl Bromide Reaction Sₙ2 Reaction (Room Temp, 12-24h) CPBr->Reaction Alkylation Imidazolide->Reaction Workup Aqueous Workup (NH₄Cl quench, Extraction) Reaction->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a small molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Anticipated ¹H NMR Data (500 MHz, CDCl₃)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 ~7.5 - 7.7 Singlet (s) - 1H
H-4 ~7.0 - 7.2 Triplet (t) or Singlet (s) J ≈ 1.0 - 1.5 1H
H-5 ~7.0 - 7.2 Triplet (t) or Singlet (s) J ≈ 1.0 - 1.5 1H
H-1' ~4.5 - 4.8 Quintet (quin) J ≈ 7.5 1H
H-2', H-5' ~2.0 - 2.2 Multiplet (m) - 4H

| H-3', H-4' | ~1.6 - 1.8 | Multiplet (m) | - | 4H |

Expert Interpretation:

  • Imidazole Protons: The H-2 proton is the most deshielded (downfield) due to the inductive effect of both adjacent nitrogen atoms.[3] The H-4 and H-5 protons are in a more electron-rich environment and appear upfield relative to H-2.[4][5] Their signals may appear as sharp singlets or narrowly coupled triplets due to small J-couplings between them.

  • Cyclopentyl Protons: The methine proton (H-1') directly attached to the imidazole nitrogen is significantly deshielded due to the N-atom's electronegativity and appears as a distinct quintet, coupled to the four adjacent methylene protons. The remaining methylene protons of the cyclopentyl ring will appear as complex multiplets in the standard aliphatic region.

Molecular Structure with Proton Labeling

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Anticipated ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm)
C-2 ~135 - 138
C-4 ~128 - 130
C-5 ~118 - 120
C-1' ~58 - 62
C-2', C-5' ~33 - 36

| C-3', C-4' | ~23 - 26 |

Expert Interpretation:

  • Imidazole Carbons: Similar to the proton spectrum, the C-2 carbon is the most downfield due to the two adjacent nitrogens. C-4 and C-5 appear at distinct, higher-field shifts.[6][7]

  • Cyclopentyl Carbons: The C-1' methine carbon, directly bonded to nitrogen, is the most downfield of the aliphatic carbons. The symmetry of the cyclopentyl ring means only two other signals are expected: one for the two equivalent C-2'/C-5' carbons and one for the two equivalent C-3'/C-4' carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic feature for this synthesis is the disappearance of the N-H band from the imidazole starting material.

Anticipated Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3150 - 3100 C-H Stretch (Imidazole Ring) Medium-Weak
2960 - 2870 C-H Stretch (Cyclopentyl) Strong
~1500 C=N Stretch (Ring) Medium
~1480 C=C Stretch (Ring) Medium

| 1250 - 1000 | C-N Stretch & Ring Vibrations | Medium-Strong |

Expert Interpretation:

  • The most critical observation is the absence of a broad N-H stretching band typically seen around 3300-3500 cm⁻¹ for the parent imidazole.[8][9] Its absence is strong evidence of successful N-substitution.

  • The spectrum will be dominated by two distinct C-H stretching regions: the sharp peaks just above 3000 cm⁻¹ characteristic of aromatic C-H bonds, and the strong, saturated peaks below 3000 cm⁻¹ from the cyclopentyl group.[10]

  • The fingerprint region (<1500 cm⁻¹) will contain a series of complex bands corresponding to ring vibrations and C-N stretches, which are highly characteristic of the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information based on the molecule's fragmentation pattern under ionization. For this compound, the molecular weight is 136.10 g/mol .

Anticipated Key Fragments in Electron Ionization (EI) MS

m/z Proposed Fragment Notes
136 [C₈H₁₂N₂]⁺˙ Molecular Ion (M⁺˙)
135 [M - H]⁺ Loss of a hydrogen radical
109 [M - HCN]⁺˙ Loss of hydrogen cyanide from M⁺˙
69 [C₅H₉]⁺ Cyclopentyl cation
68 [C₃H₄N₂]⁺˙ Imidazole radical cation (Loss of C₅H₈)

| 67 | [C₃H₃N₂]⁺ | Imidazole cation (Loss of C₅H₉ radical) |

Expert Interpretation:

  • Molecular Ion: The molecular ion peak at m/z 136 should be clearly visible. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[11]

  • Key Fragmentation Pathways: Two primary fragmentation pathways are expected to dominate the spectrum:

    • Cleavage of the N-C bond: The bond between the imidazole nitrogen and the cyclopentyl group is a likely point of cleavage. This can result in a fragment at m/z 67 (the imidazole cation) or m/z 69 (the cyclopentyl cation). The relative intensity of these peaks provides insight into charge stabilization.

    • Ring Fragmentation: A hallmark fragmentation of the imidazole ring is the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule.[12] This can occur from the molecular ion to give a peak at m/z 109.

Proposed Mass Spectrometry Fragmentation Scheme

G M [M]⁺˙ m/z = 136 M_minus_HCN [M - HCN]⁺˙ m/z = 109 M->M_minus_HCN - HCN Imidazole_cation [C₃H₃N₂]⁺ m/z = 67 M->Imidazole_cation - •C₅H₉ Cyclopentyl_cation [C₅H₉]⁺ m/z = 69 M->Cyclopentyl_cation - •C₃H₃N₂

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. The key spectroscopic identifiers are:

  • ¹H NMR: A characteristic downfield singlet for the H-2 proton and a deshielded quintet for the methine proton of the cyclopentyl group.

  • ¹³C NMR: Six distinct carbon signals corresponding to the three unique imidazole carbons and three unique cyclopentyl carbons.

  • IR: The definitive absence of an N-H stretch, coupled with the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

  • MS: A molecular ion peak at m/z 136, with characteristic fragments resulting from the loss of the cyclopentyl group (m/z 67) and the neutral loss of HCN (m/z 109).

This guide provides the foundational data and interpretive logic necessary for any scientist working with this compound, ensuring both analytical accuracy and a deeper understanding of its chemical nature.

References

An In-depth Technical Guide to the Physical Properties of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Cyclopentyl-1H-imidazole stands as a significant heterocyclic compound, drawing interest within the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a five-membered cyclopentyl ring appended to an imidazole nucleus, imparts a distinct set of physicochemical characteristics that govern its behavior in various chemical and biological systems. This technical guide provides a comprehensive exploration of the core physical properties of this compound, offering a foundational understanding for researchers and developers. The ensuing discussion delves into its fundamental identifiers, thermodynamic properties, solubility profile, and spectroscopic signature, underpinned by experimental data and established scientific principles.

Section 1: Fundamental Identifiers and Molecular Structure

A precise understanding of a compound's fundamental identifiers is paramount for unambiguous scientific communication and regulatory compliance.

Table 1: Fundamental Identifiers for this compound

IdentifierValueSource
CAS Number 71614-59-8ChemScene
Molecular Formula C₈H₁₂N₂ChemScene
Molecular Weight 136.19 g/mol ChemScene
Predicted LogP 1.9982ChemScene

The molecular structure, a cyclopentyl group attached to a nitrogen atom of the imidazole ring, dictates its polarity, steric hindrance, and potential for intermolecular interactions. This N-substitution prevents the formation of intermolecular hydrogen bonds that are characteristic of unsubstituted imidazole, leading to a lower boiling point compared to its parent compound.[1]

Section 2: Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are critical for its handling, processing, and application.

Boiling Point

The boiling point is a key indicator of a liquid's volatility and the strength of its intermolecular forces. For this compound, the experimentally determined boiling point is 288.1 ± 9.0 °C at 760 mmHg .

  • Experimental Rationale: The determination of a boiling point for a novel or sparsely studied compound like this compound necessitates a meticulous experimental approach to ensure accuracy. The capillary method is a widely accepted and reliable technique for this purpose, particularly when only small sample volumes are available.

    Figure 1: Workflow for Boiling Point Determination via the Capillary Method.

Density

Density is a fundamental physical property that relates a substance's mass to its volume. A study on N-cycloalkyl imidazoles provides experimental density data for this compound across a range of temperatures.[2][3]

Table 2: Experimental Density of this compound

Temperature (K)Density (g/cm³)
293.151.033
313.151.017
333.151.001
353.150.985
  • Experimental Rationale: The density of a liquid is typically determined using a pycnometer or a vibrating tube densitometer. The choice of method depends on the required precision and sample volume. For temperature-dependent studies, a jacketed apparatus is employed to maintain a constant temperature.

    Figure 2: Workflow for Density Determination using a Pycnometer.

Melting Point

Section 3: Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

While specific quantitative solubility data for this compound is limited, the general solubility trends of N-alkylimidazoles can provide valuable guidance. Imidazoles are generally soluble in polar organic solvents.[5] The presence of the cyclopentyl group increases the lipophilicity of the molecule compared to imidazole, suggesting enhanced solubility in less polar organic solvents. Studies on various imidazoles have shown low solubility in chloroalkanes.[2][6][7]

Table 3: Predicted and Inferred Solubility of this compound

SolventPredicted/Inferred SolubilityRationale
WaterLow to ModerateThe imidazole ring contributes polarity, but the cyclopentyl group is hydrophobic.
Methanol, EthanolSolublePolar protic solvents are generally good solvents for imidazoles.[5]
Acetone, AcetonitrileSolublePolar aprotic solvents are expected to solubilize the compound.
DichloromethaneLow to ModerateBased on the low solubility of other imidazoles in chloroalkanes.[2][6][7]
TolueneSolubleThe nonpolar cyclopentyl group should enhance solubility in aromatic hydrocarbons.
HexaneLowThe overall polarity of the imidazole ring will limit solubility in nonpolar alkanes.
  • Experimental Rationale: The equilibrium solubility of a compound is typically determined by the shake-flask method. An excess of the solid or liquid solute is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    Figure 3: Workflow for Equilibrium Solubility Determination.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from the known spectra of related imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazole ring and the cyclopentyl group. The protons on the imidazole ring (at positions 2, 4, and 5) will appear in the aromatic region, typically between δ 7-8 ppm. The cyclopentyl protons will exhibit multiplets in the aliphatic region (δ 1.5-4.0 ppm). The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbons of the imidazole ring will resonate in the downfield region (typically δ 115-140 ppm), while the cyclopentyl carbons will appear in the upfield aliphatic region (δ 20-60 ppm).

  • Experimental Rationale for NMR: To obtain high-resolution NMR spectra, the sample must be dissolved in a deuterated solvent to avoid overwhelming solvent signals. The choice of solvent (e.g., CDCl₃, DMSO-d₆) depends on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to calibrate the chemical shift scale to 0 ppm.

    Figure 4: Workflow for NMR Sample Preparation and Analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

  • C-H stretching (aromatic): Above 3000 cm⁻¹

  • C-H stretching (aliphatic): Below 3000 cm⁻¹ (around 2850-2960 cm⁻¹)

  • C=N and C=C stretching (imidazole ring): In the range of 1400-1600 cm⁻¹

  • C-N stretching: Around 1250-1350 cm⁻¹

  • Experimental Rationale for IR: For a liquid sample like this compound, the IR spectrum can be conveniently obtained using the neat liquid technique. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

    Figure 5: Workflow for Liquid Sample IR Analysis.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound, providing a valuable resource for scientists and researchers. While key parameters such as boiling point and density have been experimentally determined, further investigation is warranted to establish a comprehensive profile, including a definitive melting point, quantitative solubility in a range of organic solvents, and detailed experimental spectroscopic data. The methodologies outlined herein provide a robust framework for undertaking such characterizations, ensuring the generation of high-quality, reliable data essential for the continued exploration and application of this promising heterocyclic compound.

References

An In-Depth Technical Guide to 1-Cyclopentyl-1H-imidazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopentyl group at the 1-position. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The introduction of a cyclopentyl group influences the molecule's lipophilicity and conformational flexibility, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical identity, synthesis, physicochemical properties, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and chemical synthesis.

Molecular Structure and Chemical Identity

CAS Number: 71614-58-9

Molecular Formula: C₈H₁₂N₂

Molecular Weight: 136.19 g/mol

Structure:

NH Br / \ / // \ + (C5H9) ---(Base, Solvent)---> N-C5H9 N---C / // \ N---C

Caption: Workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific pharmacological data for this compound is limited, the known activities of structurally related compounds provide valuable insights into its potential applications.

  • Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties. The introduction of a lipophilic cyclopentyl group could enhance membrane permeability and potentially lead to novel antimicrobial agents.

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as metal-coordinating ligands or hydrogen bond donors/acceptors, making them effective components of enzyme inhibitors. This compound could serve as a starting point for the design of inhibitors for various enzymes implicated in disease.

  • Receptor Modulation: Many imidazole-containing compounds act as agonists or antagonists for various receptors. The cyclopentyl moiety can influence the binding affinity and selectivity of the molecule for specific receptor subtypes.

  • Chemical Probes and Ligands: In chemical biology, functionalized imidazoles are used as probes to study biological processes. This compound can be further modified to incorporate reporter groups or reactive moieties for such applications.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an interesting building block for medicinal chemistry and materials science. The established synthetic routes for N-alkylation of imidazoles allow for its efficient preparation. While its specific biological activities are yet to be extensively explored, the proven track record of the imidazole scaffold suggests that this compound and its derivatives hold significant potential for the development of new therapeutic agents and research tools. This guide provides a foundational understanding of this compound, encouraging further investigation into its properties and applications.

An In-Depth Technical Guide to 1-Cyclopentyl-1H-imidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not prominently documented, its importance lies in its role as a key structural motif in a variety of biologically active molecules. This guide details its synthesis, physicochemical properties, and notable applications, particularly in the realm of drug discovery. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Imidazole Scaffold and the Significance of N-Alkylation

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, this moiety is a fundamental building block in numerous natural products, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in medicinal chemistry, frequently appearing in approved pharmaceuticals.

The process of N-alkylation, the attachment of an alkyl group to one of the nitrogen atoms of the imidazole ring, is a cornerstone of synthetic organic chemistry. This modification allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity, solubility, and metabolic stability. The introduction of a cyclopentyl group at the N-1 position of the imidazole ring yields this compound, a versatile intermediate for the synthesis of more complex molecules with diverse therapeutic applications.

Historical Context: The Evolution of N-Alkylimidazoles

While a singular, seminal publication detailing the initial synthesis of this compound is not readily identifiable in the scientific literature, its development can be understood within the broader history of N-alkylimidazole synthesis. The fundamental reactions for N-alkylation of imidazoles have been known for many decades, with early methods often involving the direct reaction of imidazole with an alkyl halide.

Over the years, these methods have been refined to improve yields, regioselectivity, and substrate scope. The use of various bases, solvents, and, more recently, phase-transfer catalysts and microwave-assisted synthesis has made the preparation of N-alkylimidazoles, including this compound, a routine yet crucial transformation in organic synthesis. The increasing appearance of the this compound moiety in the patent and scientific literature from the late 20th century onwards highlights its growing importance as a building block in the quest for novel therapeutic agents.

Synthesis of this compound: A Detailed Protocol

The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of imidazole with a cyclopentyl halide. The following protocol provides a detailed, step-by-step methodology based on established principles of N-alkylation.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_products Products imidazole Imidazole plus1 + cyclopentyl_bromide Cyclopentyl Bromide arrow -> product This compound arrow->product conditions Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) plus2 + salt Salt (e.g., NaBr, KBr)

The Multifaceted Therapeutic Potential of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and act as a ligand for various metalloenzymes have made it a privileged scaffold in the design of a multitude of therapeutic agents.[1] From blockbuster antifungal drugs to targeted cancer therapies, the versatility of the imidazole core continues to inspire the development of novel and effective pharmaceuticals. This guide provides an in-depth technical exploration of the significant biological activities of imidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field. We will delve into the core mechanisms of action, provide field-proven experimental protocols, and offer insights grounded in years of application science to facilitate the translation of promising compounds from the bench to the clinic.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The fight against cancer has seen a paradigm shift towards targeted therapies, and imidazole derivatives have emerged as key players in this revolution. Their ability to interact with a diverse range of oncogenic targets has led to the development of several successful anticancer drugs.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Imidazole-based compounds exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways and cellular processes essential for tumor growth and survival.

Many cancers are driven by aberrant kinase activity. Imidazole derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.[3]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[4] Imidazole derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent downstream signaling.[5][6] This disruption of the EGFR signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.[1][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Imidazole Imidazole Derivative Imidazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 1: Imidazole derivatives inhibiting the EGFR signaling pathway.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key mediators of this process. Imidazole-containing compounds have been developed to inhibit VEGFR kinase activity, thereby blocking the downstream signaling events that lead to endothelial cell proliferation and migration.

  • AKT/ERK Pathway Inhibition: The PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways are critical intracellular signaling cascades that regulate cell growth, proliferation, and survival. Several imidazole derivatives have been shown to suppress the phosphorylation and activation of key components of these pathways, such as AKT and ERK, leading to the induction of apoptosis in cancer cells.[8][9][10]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Imidazole derivatives can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[11][12] This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[13][14] The structure-activity relationship (SAR) studies of these derivatives often focus on modifications to the imidazole core and its substituents to enhance binding affinity and cytotoxic potency.[15]

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Imidazole Imidazole Derivative Imidazole->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Mitosis->Apoptosis

Fig. 2: Inhibition of tubulin polymerization by imidazole derivatives.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[16][17][18]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time depends on the cell doubling time and the expected onset of cytotoxic effects.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[17]

    • After the treatment incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[19]

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activities: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Imidazole derivatives have a long and successful history in this area, particularly as antifungal agents.[20]

Mechanism of Action: Disrupting Microbial Integrity

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[20] The azole antifungals, including many imidazole derivatives, are potent inhibitors of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[21][22] This enzyme is a cytochrome P450-dependent enzyme responsible for the demethylation of lanosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, which disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth.[20][23]

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Imidazole Imidazole Derivative Imidazole->Erg11 Inhibition Erg11->Ergosterol

Fig. 3: Imidazole derivatives inhibiting the ergosterol biosynthesis pathway.

The antibacterial mechanisms of imidazole derivatives are more varied and can include:

  • Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[7]

  • Inhibition of Nucleic Acid Synthesis: Certain imidazole compounds can inhibit DNA replication and transcription.

  • Disruption of the Cell Membrane: Imidazole derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][24][25]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a concentrated stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO or water).

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of Serial Dilutions:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations.

  • Preparation of Inoculum:

    • Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth or on an agar plate overnight.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[24]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[26]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Imidazole derivatives have shown significant promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[27]

Mechanism of Action: Taming the Inflammatory Response

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. However, selective COX-2 inhibitors are desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition. Several imidazole derivatives have been developed as selective COX-2 inhibitors.[27][28]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins1 Prostaglandins (Physiological) COX1->Prostaglandins1 Prostaglandins2 Prostaglandins (Inflammatory) COX2->Prostaglandins2 Imidazole Imidazole Derivative Imidazole->COX2 Selective Inhibition

Fig. 4: Selective COX-2 inhibition by imidazole derivatives.

The p38 mitogen-activated protein (MAP) kinase is a key signaling molecule involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][29] Inhibition of p38 MAP kinase is a promising therapeutic strategy for a variety of inflammatory diseases. Pyridinyl imidazole derivatives are a well-known class of potent and selective p38 MAP kinase inhibitors.[29][30]

p38_MAPK_Pathway Stress_Stimuli Inflammatory Stimuli p38_MAPK p38 MAP Kinase Stress_Stimuli->p38_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Cytokines Imidazole Imidazole Derivative Imidazole->p38_MAPK Inhibition

Fig. 5: Inhibition of the p38 MAP kinase pathway by imidazole derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model for screening the acute anti-inflammatory activity of new compounds.[31][32]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and other inflammatory mediators. The ability of a compound to reduce this edema is indicative of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing 150-200g.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the imidazole derivative.[33]

  • Compound Administration:

    • Administer the test compound and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle (e.g., saline, 1% Tween 80).[34]

  • Induction of Edema:

    • Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[31][33]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[31]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data to determine the significance of the anti-inflammatory effect of the test compound compared to the control group.

FDA-Approved Imidazole-Based Drugs: A Legacy of Therapeutic Success

The versatility of the imidazole scaffold is underscored by the large number of FDA-approved drugs that incorporate this heterocyclic ring. These drugs span a wide range of therapeutic areas, demonstrating the broad applicability of imidazole derivatives in medicine.

Drug NameTherapeutic ClassIndication(s)Year of Approval (US)
Metronidazole Antibacterial, AntiprotozoalBacterial and protozoal infections1963
Clotrimazole AntifungalFungal skin and vaginal infections1975
Ketoconazole AntifungalSystemic and topical fungal infections1981
Cimetidine H2 Receptor AntagonistPeptic ulcers, GERD1977
Omeprazole Proton Pump InhibitorPeptic ulcers, GERD, Zollinger-Ellison syndrome1989
Losartan Angiotensin II Receptor BlockerHypertension, diabetic nephropathy1995
Dacarbazine Alkylating Agent (Anticancer)Malignant melanoma, Hodgkin's lymphoma1975
Nilotinib Kinase Inhibitor (Anticancer)Chronic myeloid leukemia2007
Ondansetron 5-HT3 Receptor AntagonistNausea and vomiting (chemotherapy-induced)1991
Pilocarpine Cholinergic AgonistGlaucoma, dry mouth1875 (as a natural product)

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the significant biological activities of imidazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The inherent versatility of the imidazole scaffold, coupled with the power of modern drug design and discovery techniques, ensures that this remarkable heterocycle will continue to be a rich source of novel therapeutic agents for years to come. As our understanding of disease biology deepens, so too will our ability to design and synthesize next-generation imidazole derivatives with enhanced potency, selectivity, and safety profiles. The future of imidazole-based drug discovery is bright, with the potential to address some of the most pressing unmet medical needs of our time.

References

Introduction: The Imperative of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Cyclopentyl-1H-imidazole

Abstract: This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. For professionals in drug development and chemical research, a thorough understanding of these physicochemical properties is paramount for predicting bioavailability, designing robust formulations, and ensuring long-term product integrity. This document synthesizes theoretical principles with actionable experimental protocols, offering a field-proven framework for characterization.

This compound belongs to the imidazole class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules.[1] The unique electron-rich nature of the imidazole ring allows it to bind with various enzymes and receptors, making its derivatives valuable in drug discovery.[1] However, the journey from a promising compound to a viable product is contingent on its fundamental properties. Solubility directly influences absorption and bioavailability, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could impact efficacy and safety.

This guide delves into the critical aspects of solubility and stability for this compound, providing researchers with the necessary theoretical grounding and practical methodologies for its evaluation.

Chemical Profile of this compound

A foundational understanding begins with the molecule's intrinsic properties. The structure combines a hydrophilic imidazole ring with a hydrophobic cyclopentyl group, rendering it amphiphilic. This duality is the primary determinant of its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.19 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES C1CCC(C1)N2C=CN=C2Derived

Solubility Profile: A Dichotomy of Polarity

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution.[3] This property is governed by the principle of "like dissolves like," where the interplay between the hydrophobic cyclopentyl moiety and the polar imidazole ring dictates solvent compatibility.

Expected Solubility Behavior

The following table presents solubility data for the related compound this compound-2-thiol, which serves as a valuable proxy to guide solvent selection for the target molecule.

Solvent TypeSolventReported Solubility of this compound-2-thiol (mg/mL)Expected Rationale
Aqueous Water (Room Temp)< 1The hydrophobic cyclopentyl group limits interaction with water.[4]
Polar Protic Methanol15 - 25Hydrogen bonding and dipole-dipole interactions with the imidazole ring enhance solubility.[4]
Ethanol10 - 20Similar to methanol, but slightly lower due to increased alkyl character.[4]
Polar Aprotic Dimethylformamide (DMF)40 - 60Strong dipole-dipole interactions stabilize the imidazole ring without competing hydrogen bond donors.[4]
Acetonitrile (ACN)20 - 30Effective stabilization of the imidazole ring through dipole-dipole forces.[4]
Experimental Protocol: High-Throughput Kinetic Solubility Assay

In early-stage drug discovery, kinetic solubility is a key metric for rapidly assessing compound viability.[5][6] It measures the solubility of a compound when introduced into an aqueous buffer from a concentrated organic stock solution, typically DMSO.[3][7] This protocol is adapted from standard industry practices.[8]

Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).

Pillar of Trustworthiness: This protocol incorporates positive and negative controls (high, medium, and low solubility compounds) to validate assay performance and ensure the reliability of the generated data. The use of a standard curve ensures accurate quantification.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is used as it can dissolve a wide range of organic compounds at high concentrations, providing a consistent starting point for the assay.[7]

  • Plate Preparation: Using a liquid handler or manual pipette, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition & Incubation: Add 98 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 2%. Seal the plate and shake for 90 minutes at room temperature.[3]

    • Causality: The incubation period allows the system to reach a state of meta-stable equilibrium. Shaking ensures thorough mixing and maximizes the interaction between the compound and the aqueous buffer.[8]

  • Precipitate Removal: Filter the plate using a MultiScreen® Solubility filter plate to separate any undissolved precipitate from the soluble compound.[3]

    • Causality: Filtration is a critical step to ensure that only the truly dissolved compound is measured. Failure to remove precipitate would lead to an overestimation of solubility.[6]

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, typically UV-Vis spectrophotometry or LC-MS.[7]

    • UV-Vis Method: Measure the absorbance of the filtrate at the compound's λ_max. Quantify the concentration against a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of Acetonitrile:Water (or another solvent system where the compound is fully soluble).

    • LC-MS Method: If the compound lacks a strong chromophore, LC-MS provides a more sensitive and specific means of quantification.[9]

Data Interpretation: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these specific conditions. A common goal for drug discovery compounds is a solubility of >60 µg/mL.[6]

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO dispense Dispense 2 µL Stock into 96-well Plate prep_stock->dispense prep_buffer Prepare PBS Buffer (pH 7.4) add_buffer Add 98 µL PBS (Final DMSO = 2%) prep_buffer->add_buffer dispense->add_buffer incubate Incubate & Shake (90 min, RT) add_buffer->incubate filter_plate Filter Plate to Remove Precipitate incubate->filter_plate quantify Quantify Filtrate (UV-Vis or LC-MS) filter_plate->quantify report Report Solubility (µg/mL) quantify->report

Caption: Kinetic Solubility Assay Workflow.

Chemical Stability: Predicting and Preventing Degradation

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[10] The imidazole ring, while generally stable, is susceptible to specific degradation pathways under stress conditions.

Potential Degradation Pathways

Forced degradation studies on imidazole-containing molecules like Daclatasvir reveal common vulnerabilities.[11] The primary pathways relevant to this compound include:

  • Oxidative Degradation: The imidazole moiety is susceptible to oxidation, which can be mediated by atmospheric oxygen (autoxidation) or more aggressive agents like peroxides.[11][12] This can lead to the formation of imidazolones or ring-opened byproducts.[12]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in the imidazole ring, leading to the formation of various degradants.[11] This is a critical consideration for packaging and storage.

  • Hydrolytic Degradation: While the core imidazole ring is relatively stable to hydrolysis, extreme pH conditions can promote degradation. Imidazole-containing compounds have shown pH-dependent degradation, with some being more susceptible to basic hydrolysis.[11][13]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10] The protocol follows principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradants.

Pillar of Trustworthiness: This protocol requires a validated, stability-indicating analytical method (typically HPLC-UV/MS). This method must be able to resolve the parent compound from all significant degradation products, ensuring that a decrease in the parent peak corresponds to a quantifiable increase in impurity peaks.[16]

Methodology:

  • Method Development: Develop and validate a stability-indicating HPLC-UV or HPLC-MS method. This method must provide sufficient resolution between the parent peak (this compound) and any potential degradants.

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).

  • Application of Stress Conditions: Expose the prepared solutions to the following conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C.

    • Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solution at 60°C (in parallel with the control).

    • Photolytic Degradation: Expose the solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).[14]

  • Timepoint Analysis: Analyze samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.

    • Causality: Analyzing at multiple time points allows for an understanding of the degradation kinetics. Aiming for partial degradation is crucial; complete degradation provides little information about the pathway or the primary degradants.

  • Data Analysis and Interpretation:

    • Quantify the loss of the parent compound over time.

    • Perform mass balance calculations to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

    • Use HPLC-MS/MS to tentatively identify the structures of the major degradants.

Workflow Visualization:

G cluster_stress Stress Conditions cluster_output Data Interpretation start Prepare Compound Solution (e.g., 1 mg/mL) acid Acidic (1N HCl, 60°C) start->acid base Basic (1N NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo control Control (Protected, RT) start->control analysis Analyze Samples at Timepoints (0, 2, 4, 8, 24h) via Stability-Indicating HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis control->analysis pathway Identify Degradation Pathways analysis->pathway method_val Confirm Method Specificity analysis->method_val structure Elucidate Degradant Structures (MS) analysis->structure

Caption: Forced Degradation Study Workflow.

Conclusion and Forward-Looking Recommendations

This guide establishes a foundational understanding of the solubility and stability of this compound. Based on its amphiphilic structure, the compound is predicted to have low aqueous solubility but good solubility in polar organic solvents like methanol and DMF. The imidazole core is susceptible to degradation, primarily through oxidative and photolytic pathways.

For any research or development program involving this molecule, the following are critical next steps:

  • Empirical Validation: The theoretical profiles presented here must be confirmed through rigorous experimental work using the protocols outlined.

  • Thermodynamic Solubility: For later-stage development, determining the thermodynamic (equilibrium) solubility is essential for formulation and predicting in vivo behavior.[5][6]

  • Long-Term Stability: Following forced degradation studies, long-term stability testing under ICH-recommended storage conditions (e.g., 25°C/60% RH) is required to establish a re-test period or shelf-life.[10][15]

By systematically applying these principles and methodologies, researchers can mitigate risks, accelerate development timelines, and ensure the quality and robustness of their final product.

References

A Comprehensive Technical Guide to the Quantum Chemical Characterization of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Quantum chemical calculations, in particular, offer profound insights into the intrinsic properties of molecules, guiding rational drug design with a level of detail that experimental methods alone cannot provide. This guide presents a rigorous, step-by-step framework for the quantum chemical analysis of 1-Cyclopentyl-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4][5] We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. The protocols herein are designed for researchers, computational chemists, and drug development professionals, providing not just a methodology, but the scientific rationale behind each computational choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Rationale for Computational Scrutiny

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] Its unique electronic structure, ability to participate in hydrogen bonding, and capacity to interact with a diverse array of biological targets make it a privileged scaffold in drug design.[4] The N-substitution of a cyclopentyl group introduces a flexible, lipophilic moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Understanding how this substitution impacts the geometry, reactivity, and spectroscopic signature of the imidazole core is paramount for its effective deployment in drug development programs.

Quantum chemical calculations serve as a "computational microscope," allowing us to predict and analyze molecular properties with high fidelity.[6] This approach enables the prediction of:

  • Stable 3D Conformations: Identifying the lowest-energy structure of the molecule.

  • Chemical Reactivity: Pinpointing sites susceptible to electrophilic or nucleophilic attack.[7]

  • Electronic Behavior: Understanding electron distribution and energy levels, which govern molecular interactions and photochemical properties.[8]

  • Spectroscopic Fingerprints: Predicting NMR and UV-Vis spectra to aid in experimental characterization and validation.

This guide will utilize a widely validated level of theory—DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set—to build a comprehensive computational model of this compound.[8][9][10][11]

Foundational Concepts: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory , which comprises the method and the basis set.

  • Method: Density Functional Theory (DFT) DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of computational cost and accuracy.[11] Unlike more computationally expensive methods, DFT calculates the electron correlation from the molecule's electron density. The B3LYP hybrid functional is a popular choice that mixes exact Hartree-Fock exchange with DFT exchange-correlation, providing reliable results for a wide range of organic systems.[8][9][10][11]

  • Basis Set: 6-311++G(d,p) A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this type of analysis:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering more flexibility than smaller double-zeta sets.[12][13]

    • ++: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing anions, weak interactions, and the "tails" of the electron density far from the nuclei.[14]

    • (d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.[13][14]

This combination of B3LYP/6-311++G(d,p) represents a high-quality, well-benchmarked level of theory suitable for generating reliable predictive data for this compound.[15][16]

The Computational Workflow: From Structure to Properties

A successful computational analysis follows a logical progression of steps, where the output of one calculation serves as the validated input for the next. This ensures the integrity and reliability of the final results.

G cluster_0 Phase 1: Structural Analysis cluster_1 Phase 2: Electronic & Reactivity Analysis cluster_2 Phase 3: Spectroscopic Prediction A 1. Initial 3D Structure Input (e.g., via GaussView) B 2. Geometry Optimization (Finds lowest energy conformer) A->B C 3. Vibrational Frequency Analysis (Confirms true energy minimum) B->C D 4. Frontier Molecular Orbitals (HOMO-LUMO Analysis) C->D E 5. Molecular Electrostatic Potential (MEP Mapping) C->E F 6. NMR Spectroscopy (GIAO) (Predict ¹H & ¹³C Chemical Shifts) C->F G 7. UV-Vis Spectroscopy (TD-DFT) (Predict Electronic Transitions) C->G

Caption: Computational workflow for this compound.

Protocol: Geometry Optimization and Frequency Analysis

Causality: The first and most critical step is to find the most stable three-dimensional arrangement of the atoms—the global minimum on the potential energy surface. All subsequent properties are calculated from this optimized geometry. A frequency calculation is then mandatory to verify that the optimized structure is a true minimum (characterized by all positive, real frequencies) and not a transition state (which would have one imaginary frequency).

Step-by-Step Protocol (Gaussian 16 Example):

  • Build the Molecule: Construct the this compound molecule using a graphical interface like GaussView. Perform an initial "clean-up" of the geometry using molecular mechanics.

  • Create Input File: Save the structure as a Gaussian input file (.gjf).

  • Edit Keywords: Modify the route section (#) of the input file to the following: #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity

    • #p: Requests "print" level output with more detail.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • B3LYP/6-311++G(d,p): Specifies the chosen level of theory.

    • Geom=Connectivity: Ensures bond connectivity information is used.

  • Run the Calculation: Submit the input file to Gaussian.

  • Verify the Output: Upon completion, open the output file (.log or .out).

    • Confirm that the optimization converged by searching for "Stationary point found."

    • Check the frequency section. All frequencies should be positive. The presence of any imaginary (negative) frequencies indicates a saddle point, and the structure must be perturbed and re-optimized.

Protocol: Molecular Electrostatic Potential (MEP) Analysis

Causality: The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface.[7] It is an invaluable tool for understanding intermolecular interactions and predicting reactivity.[17][18][19] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[19][20]

Step-by-Step Protocol (using the optimized geometry):

  • Create Input File: Use the optimized coordinates from the previous step.

  • Edit Keywords: The route section should be: #p B3LYP/6-311++G(d,p) Pop=None Output=WFX

    • This calculates the wavefunction at the specified level of theory. Output=WFX creates a .wfx file which is useful for many visualization programs.

  • Run the Calculation.

  • Visualize the MEP Surface:

    • Open the resulting checkpoint (.chk) or wavefunction (.wfx) file in a visualization program (e.g., GaussView, Multiwfn).

    • Generate the molecular surface based on electron density.

    • Map the calculated electrostatic potential onto this surface. Analyze the color distribution to identify reactive centers.

Protocol: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity. A small gap suggests the molecule is more reactive.

Step-by-Step Protocol:

  • Use Previous Output: The HOMO and LUMO energies and orbitals are calculated during the single-point energy calculation performed for the MEP analysis. No new calculation is needed.

  • Extract Data: Open the .log file from the MEP calculation.

    • Search for "Alpha Orbital Energies" to find the energies of the HOMO and LUMO.

    • The HOMO-LUMO Gap = ELUMO - EHOMO.

  • Visualize Orbitals:

    • Open the checkpoint file (.chk) in a visualization program.

    • Generate surfaces for the HOMO and LUMO orbitals to visualize their spatial distribution and identify which atoms contribute most to these frontier orbitals.

Protocol: Spectroscopic Predictions (NMR & UV-Vis)

Causality: Predicting spectra allows for direct comparison with experimental data, serving as a powerful validation of the computational model.

  • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[21][22][23][24] It computes the magnetic shielding tensors for each nucleus.

  • UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum.[16][25][26][27][28]

Step-by-Step Protocol:

  • Create Input Files (from optimized geometry):

    • For NMR: #p NMR=GIAO B3LYP/6-311++G(d,p)

    • For UV-Vis: #p TD(NStates=10, Root=1) B3LYP/6-311++G(d,p)

      • TD(NStates=10) requests the calculation of the first 10 excited states.

  • Run Calculations.

  • Analyze Outputs:

    • NMR: The output will list the absolute "isotropic shielding values" for each atom. To get chemical shifts, you must calculate the shielding for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory and use the formula: δsample = σTMS - σsample.

    • UV-Vis: The output will list the excitation energies (in eV), wavelengths (nm), and oscillator strengths (f) for each excited state. The transitions with the highest oscillator strengths correspond to the major peaks in the spectrum.

Data Presentation and Interpretation

Quantitative results should be organized into clear tables for easy analysis. The interpretation of this data provides the crucial link between computation and practical application.

Table 1: Key Predicted Molecular Properties
PropertyPredicted ValueSignificance in Drug Development
Total Energy (Hartree) Value from OptThermodynamic stability reference.
Dipole Moment (Debye) Value from OptInfluences solubility and membrane permeability.
HOMO Energy (eV) Value from SPRelates to ionization potential and electron-donating ability.
LUMO Energy (eV) Value from SPRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (eV) ELUMO - EHOMOIndicator of chemical reactivity and kinetic stability.
Table 2: Predicted Spectroscopic Data
NucleusPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-HCalculated Value-
C4-Calculated Value
C5-Calculated Value
... (etc. for all unique atoms)......
UV-Vis λmax (nm) Value from TD-DFTOscillator Strength (f)
Transition 1λ1f1
Transition 2λ2f2

Interpretation Example: "The MEP analysis (Figure X) reveals a region of significant negative potential localized on the N3 nitrogen of the imidazole ring, identifying it as the primary site for hydrogen bond donation and electrophilic interaction. The calculated HOMO-LUMO gap of 4.5 eV suggests high kinetic stability, which is a desirable trait for a drug candidate."

G cluster_0 Calculated Properties cluster_1 Inferred Molecular Characteristics cluster_2 Drug Development Implications prop HOMO-LUMO Gap Molecular Electrostatic Potential (MEP) Dipole Moment char Chemical Reactivity Intermolecular Interactions Solubility & Permeability prop->char informs imp Target Binding Affinity ADMET Profile Lead Optimization Strategy char->imp guides

Caption: Relationship between calculated and applied properties.

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for the quantum chemical characterization of this compound using DFT. By systematically performing geometry optimization, frequency analysis, and subsequent property calculations (MEP, HOMO-LUMO, NMR, UV-Vis), researchers can build a detailed in silico model of the target molecule. This model provides predictive data on structure, reactivity, and spectroscopy that can directly inform and accelerate drug discovery efforts, enabling a more rational, hypothesis-driven approach to the design of novel therapeutics. The protocols and rationale presented here serve as a robust template for the computational investigation of other related heterocyclic scaffolds.

References

The Chemistry and Application of 1-Cyclopentyl-1H-imidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the synthesis, properties, and versatile applications of 1-Cyclopentyl-1H-imidazole, a key building block in modern drug discovery and materials science.

Introduction

The imidazole nucleus is a cornerstone in heterocyclic chemistry, renowned for its presence in a vast array of biologically active molecules and functional materials.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. Among the myriad of substituted imidazoles, this compound has emerged as a significant building block, imparting desirable lipophilic and conformational characteristics to parent molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a substituted aromatic heterocycle. While specific experimental data for the parent compound is not extensively documented in publicly available literature, its properties can be inferred from known data for imidazole and other N-alkylated imidazoles.[3][4]

PropertyValue (Estimated)Source
Molecular FormulaC₈H₁₂N₂-
Molecular Weight136.19 g/mol -
Boiling PointNot available[5]
Melting PointNot available[5]
SolubilityLimited solubility in water, soluble in organic solvents.[6][6]
pKa (of conjugate acid)~7[4]

Synthesis of this compound

The most common and direct route to this compound is through the N-alkylation of imidazole. This reaction involves the substitution of the acidic proton on the imidazole nitrogen with a cyclopentyl group, typically from a cyclopentyl halide. The choice of base, solvent, and temperature is crucial for optimizing the reaction yield and minimizing side products.[7][8]

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products imidazole Imidazole product This compound imidazole->product cyclopentyl_bromide Cyclopentyl Bromide cyclopentyl_bromide->product base Base byproduct Salt Byproduct base->byproduct solvent Solvent

Caption: General reaction scheme for the N-alkylation of imidazole.

Experimental Protocol: N-Alkylation of Imidazole

This protocol is a generalized procedure based on established methods for the N-alkylation of imidazoles.[9][10] Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • Imidazole

  • Cyclopentyl bromide (or other cyclopentyl halide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Slowly add cyclopentyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a typical 1-alkylimidazole will show characteristic signals for the imidazole ring protons and the protons of the alkyl substituent. For this compound, one would expect to see:

  • A singlet for the C2-H of the imidazole ring.

  • Two doublets for the C4-H and C5-H of the imidazole ring.

  • A multiplet for the methine proton of the cyclopentyl group attached to the nitrogen.

  • Multiplets for the methylene protons of the cyclopentyl ring.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Characteristic peaks would include:

  • Three signals for the imidazole ring carbons.

  • Signals corresponding to the carbons of the cyclopentyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for:

  • C-H stretching of the imidazole ring and the cyclopentyl group.

  • C=N and C=C stretching vibrations of the imidazole ring.[8][12]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of this compound. Fragmentation patterns may involve the loss of the cyclopentyl group.[13]

Applications in Research and Development

The incorporation of the this compound moiety into larger molecules has proven to be a valuable strategy in drug discovery and materials science.

Medicinal Chemistry

The lipophilic nature of the cyclopentyl group can enhance the pharmacokinetic properties of a drug candidate, such as its absorption and distribution. Furthermore, the imidazole core can act as a versatile pharmacophore, engaging in hydrogen bonding and metal coordination, which are crucial for target binding.[14]

Examples of Biologically Active Molecules Containing the this compound Scaffold:

  • Anticancer Agents: Derivatives of this compound have been investigated for their antiproliferative activity.

  • Antifungal and Antibacterial Agents: The imidazole nucleus is a well-established pharmacophore in antimicrobial agents.[15]

  • Enzyme Inhibitors: The this compound moiety has been incorporated into potent and selective enzyme inhibitors. For instance, it is a key component in a series of glucokinase activators developed for the treatment of type 2 diabetes.

Ligand in Coordination Chemistry

The nitrogen atoms of the imidazole ring are excellent donors, making this compound a valuable ligand in coordination chemistry. It can form stable complexes with a variety of transition metals, leading to the development of novel catalysts and functional materials.

G This compound This compound Medicinal Chemistry Medicinal Chemistry This compound->Medicinal Chemistry Pharmacophore Coordination Chemistry Coordination Chemistry This compound->Coordination Chemistry Ligand Anticancer Agents Anticancer Agents Medicinal Chemistry->Anticancer Agents Antimicrobial Agents Antimicrobial Agents Medicinal Chemistry->Antimicrobial Agents Enzyme Inhibitors Enzyme Inhibitors Medicinal Chemistry->Enzyme Inhibitors Catalysis Catalysis Coordination Chemistry->Catalysis Functional Materials Functional Materials Coordination Chemistry->Functional Materials

Caption: Applications of this compound.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern chemical research. Its straightforward synthesis and the desirable physicochemical properties it imparts make it a frequent choice in the design of new pharmaceuticals and functional materials. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers aiming to leverage its full potential in their scientific endeavors. This guide provides a foundational overview to support and inspire further innovation in the ever-evolving field of heterocyclic chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-Cyclopentyl-1H-imidazole, a valuable building block in pharmaceutical and materials science research. The featured protocol details a robust and efficient N-alkylation of imidazole with cyclopentyl bromide. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical advice for successful synthesis and purification.

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[2] The N-alkylation of the imidazole ring is a fundamental transformation that allows for the introduction of various substituents, thereby modulating the steric and electronic properties of the molecule to fine-tune its pharmacological activity.[4][5] this compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[6][7] This guide provides a detailed, field-proven protocol for its synthesis, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the N-alkylation of imidazole with an alkylating agent, in this case, cyclopentyl bromide. The reaction proceeds via a nucleophilic substitution mechanism. Imidazole is amphoteric, meaning it can act as both an acid and a base.[8][9] In the presence of a base, the proton on one of the nitrogen atoms is abstracted, forming the imidazolide anion. This anion is a potent nucleophile, with the negative charge delocalized over both nitrogen atoms.[10] The imidazolide anion then attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide ion and forming the desired N-C bond.

The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is typically used to deprotonate the imidazole.[5][11] The solvent should be polar aprotic, such as acetonitrile or dimethylformamide (DMF), to dissolve the reactants and facilitate the nucleophilic substitution without interfering with the reaction.[5]

reaction_mechanism cluster_step1 Step 1: Deprotonation of Imidazole cluster_step2 Step 2: Nucleophilic Attack imidazole Imidazole (ImH) imidazolide Imidazolide Anion (Im⁻) imidazole->imidazolide Deprotonation base Base (e.g., K₂CO₃) conjugate_acid Conjugate Acid (e.g., KHCO₃) base->conjugate_acid product This compound imidazolide->product SN2 Attack cyclopentyl_bromide Cyclopentyl Bromide (C₅H₉Br) bromide_ion Bromide Ion (Br⁻) cyclopentyl_bromide->bromide_ion

Caption: Reaction mechanism for the N-alkylation of imidazole.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Amount (mmol)Equivalents
ImidazoleC₃H₄N₂68.08501.0
Cyclopentyl bromideC₅H₉Br149.03601.2
Potassium CarbonateK₂CO₃138.21751.5
Acetonitrile (anhydrous)CH₃CN41.05100 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine (saturated NaCl)NaCl58.44As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser and magnetic stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (3.40 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the suspension at room temperature for 15 minutes to ensure good mixing.[5]

  • Addition of Alkylating Agent: Slowly add cyclopentyl bromide (7.1 mL, 60 mmol) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain this temperature for 24 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with ethyl acetate.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification (Acid-Base Extraction):

    • Dissolve the crude product in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 2 x 50 mL of water to remove any remaining inorganic salts.

    • To separate the N-alkylated imidazole from any unreacted imidazole, perform an acidic wash. Add 50 mL of 1 M HCl to the separatory funnel, shake well, and separate the aqueous layer (the protonated imidazoles will be in the aqueous layer).[12]

    • Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic (check with pH paper).

    • Extract the neutralized aqueous solution with 3 x 50 mL of ethyl acetate.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.[12]

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine Imidazole and K₂CO₃ in Acetonitrile B 2. Add Cyclopentyl Bromide A->B C 3. Reflux for 24 hours B->C D 4. Cool and Filter C->D E 5. Evaporate Solvent D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Acid Wash (1M HCl) F->G H 8. Neutralize Aqueous Layer (1M NaOH) G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry and Concentrate I->J K K J->K Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend the reaction time and monitor by TLC. Use a stronger base or a higher boiling point solvent like DMF.[13]
Loss of product during work-up.Ensure complete extraction from the aqueous layer after neutralization.
Formation of Side Products Over-alkylation leading to imidazolium salts.Use a slight excess of imidazole relative to the alkylating agent. Control the reaction temperature carefully.[13]
Difficulty in Purification Incomplete separation of product from starting material.Repeat the acid-base extraction procedure carefully. Consider column chromatography for highly pure material.[10][12]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Imidazole is corrosive and can cause burns. Handle with care.[9]

  • Cyclopentyl bromide is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Acetonitrile is flammable and toxic. Handle with caution.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and following the outlined procedures, researchers can efficiently produce this important chemical intermediate for a variety of applications in drug discovery and materials science. The provided troubleshooting guide and safety precautions will further aid in achieving a successful and safe synthesis.

References

Applications of the 1-Cyclopentyl-1H-imidazole Scaffold in Medicinal Chemistry: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1-cyclopentyl-1H-imidazole moiety is a privileged scaffold in modern medicinal chemistry, serving as a versatile core in the design of highly targeted therapeutic agents. Its unique combination of steric bulk and electronic properties, conferred by the cyclopentyl group, allows for fine-tuning of ligand-receptor interactions, enhancement of metabolic stability, and optimization of pharmacokinetic profiles. This guide provides an in-depth exploration of two prominent applications of this scaffold: the development of hepatoselective glucokinase activators for the treatment of Type 2 Diabetes Mellitus and the design of potent PqsR antagonists as anti-virulence agents for combating Pseudomonas aeruginosa infections. Detailed experimental protocols, mechanistic insights, and data interpretation guidelines are provided for researchers, scientists, and drug development professionals.

Part 1: Hepatoselective Glucokinase Activators for Type 2 Diabetes Mellitus

Introduction and Rationale

Glucokinase (GK) is a critical enzyme that regulates glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the rate-limiting step for glucose metabolism in the liver.[1][2] Small molecule allosteric activators of GK (GKAs) represent a promising therapeutic strategy for Type 2 Diabetes (T2D) by enhancing glucose-stimulated insulin secretion (GSIS) and increasing hepatic glucose uptake.[3] However, early-generation, systemically acting GKAs carried a significant risk of hypoglycemia due to the over-activation of pancreatic GK.[4][5]

The strategic incorporation of a this compound scaffold has been instrumental in the development of hepatoselective GKAs. These next-generation compounds are designed to preferentially activate GK in the liver, thereby normalizing hepatic glucose metabolism with a minimized risk of pancreatic overstimulation and subsequent hypoglycemia.[4][6] The design often includes a carboxylic acid moiety to facilitate active transport into hepatocytes via organic anion transporting polypeptides (OATPs), while the cyclopentyl group contributes to optimal binding at the allosteric site and favorable drug-like properties.[6] A notable clinical candidate embodying this approach is (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid .[5][6]

Mechanism of Action: Allosteric Activation of Glucokinase

GKAs do not bind to the active site of the enzyme but to a distinct allosteric site.[2] This binding induces a conformational change that stabilizes the enzyme in a high-affinity state for glucose.[2] Consequently, the catalytic efficiency of GK is increased, leading to enhanced phosphorylation of glucose to glucose-6-phosphate (G6P).[3] In the liver, this has two major downstream effects:

  • Increased Glycogen Synthesis: Elevated G6P levels drive the synthesis of glycogen, the primary storage form of glucose.[3]

  • Reduced Hepatic Glucose Output: Enhanced glucose metabolism suppresses gluconeogenesis, the production of glucose by the liver.[3]

The combined effect is a significant reduction in blood glucose levels.

Diagram 1: Signaling Pathway of Hepatoselective GK Activation

GK_Activation cluster_blood Bloodstream cluster_hepatocyte Hepatocyte BG High Blood Glucose Glucose Glucose BG->Glucose GLUT2 GKA This compound GKA (e.g., Clinical Candidate 19) OATP OATP Transporter GKA->OATP Active Transport GK_inactive Glucokinase (GK) (Inactive) OATP->GK_inactive GK_active GK (Active) GK_inactive->GK_active Allosteric Activation by GKA G6P Glucose-6-Phosphate GK_active->G6P Glucose->GK_active Phosphorylation Glycogen Glycogen Synthesis (Storage) G6P->Glycogen Increases HGO Hepatic Glucose Output (Gluconeogenesis) G6P->HGO Decreases

Caption: Hepatoselective GKA mechanism in liver cells.

Experimental Protocols

Protocol 1: Synthesis of the this compound Core

Causality: The synthesis of the core scaffold is the foundational step. While the full synthesis of the clinical candidate is complex, a general approach to N-alkylation of an imidazole ring is a key transformation. This protocol outlines a standard nucleophilic substitution method.

Materials:

  • Imidazole (or a pre-functionalized imidazole derivative)

  • Cyclopentyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous DMF, add a base such as K₂CO₃ (2.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imidazolide anion.

  • Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the this compound product.

Protocol 2: In Vitro Glucokinase Activity Assay (Fluorometric)

Causality: This assay directly measures the enzymatic activity of GK in the presence of a test compound, providing a quantitative measure of its potency as an activator. The coupled enzyme system results in a fluorescent signal proportional to GK activity.[7]

Materials:

  • Recombinant human glucokinase

  • Glucokinase Activity Assay Kit (e.g., Abcam ab273303 or similar)[7]

  • Test compound (this compound derivative) dissolved in DMSO

  • 96-well black microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all kit components (Assay Buffer, Probe, Developer, Substrate) according to the manufacturer's instructions.[7]

  • Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer. The final DMSO concentration in the well should be ≤1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • x µL of diluted test compound

    • y µL of recombinant GK enzyme

    • Assay Buffer to a final volume of 50 µL.

    • Include wells for "No Inhibitor Control" (with DMSO) and "Background Control" (no enzyme).

  • Initiate Reaction: Prepare a Reaction Mix containing Assay Buffer, Developer, and the enzyme substrate (e.g., ATP and Glucose) as per the kit protocol. Add 50 µL of this Reaction Mix to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 30 °C for 30-60 minutes.[7]

  • Data Analysis:

    • Calculate the rate of fluorescence increase (RFU/min) for each well.

    • Subtract the rate of the Background Control from all other readings.

    • Plot the percent activation relative to the "No Inhibitor Control" against the log of the compound concentration.

    • Determine the EC₅₀ (half-maximal effective concentration) value by fitting the data to a four-parameter logistic curve.

Data Presentation
Compound IDScaffoldEC₅₀ (nM) vs. Human GK[8]Hepatocyte Activity (Fold Shift)[6]
Candidate 19 This compound304>50x vs. Pancreas
GKA-Comparator Phenylacetamide55010x vs. Pancreas

Note: Data is representative and compiled from literature sources for illustrative purposes.

Part 2: PqsR Antagonists as Anti-Virulence Agents for Pseudomonas aeruginosa

Introduction and Rationale

Pseudomonas aeruginosa is a formidable opportunistic pathogen responsible for severe nosocomial infections, particularly in immunocompromised individuals and cystic fibrosis patients.[9] Its pathogenicity is largely controlled by a complex cell-to-cell communication system known as quorum sensing (QS).[10] The pqs system, regulated by the transcriptional activator PqsR, plays a central role in controlling the production of numerous virulence factors, including pyocyanin and alkyl-quinolones (AQs), and is crucial for biofilm maturation.[9][11]

Targeting QS, specifically by antagonizing the PqsR receptor, represents a promising anti-virulence strategy.[12] Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, PqsR antagonists disarm the pathogen by inhibiting virulence, potentially leading to a lower rate of resistance development.[9] The this compound scaffold has been successfully integrated into the design of potent PqsR antagonists, such as 2-(4-(3-((6-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl) Acetonitrile , which demonstrate low micromolar to nanomolar inhibitory activity.[9][13]

Mechanism of Action: Competitive Inhibition of PqsR

The native ligands for PqsR are AQs, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ).[14] Binding of these ligands to the PqsR ligand-binding domain induces a conformational change that activates the transcription of the pqsABCDE operon, leading to a positive feedback loop and the production of virulence factors.[9][11]

PqsR antagonists featuring the this compound scaffold act as competitive inhibitors. They occupy the ligand-binding pocket of PqsR, preventing the native AQ signal molecules from binding and activating the receptor.[14] This blockade leads to the downregulation of the entire pqs QS cascade, resulting in a significant reduction in virulence factor production and biofilm formation.[9]

Diagram 2: Experimental Workflow for PqsR Antagonist Evaluation

PqsR_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Advanced Models synthesis Synthesis of This compound Derivatives purification Purification (HPLC) & Structure Verification (NMR, MS) synthesis->purification reporter_assay PqsR Reporter Gene Assay (P. aeruginosa PAO1-L pqsA-lux) purification->reporter_assay ic50 Determine IC50 reporter_assay->ic50 virulence_assay Virulence Factor Assays (Pyocyanin Quantification) ic50->virulence_assay phenotype Assess Phenotypic Effect virulence_assay->phenotype biofilm_assay Biofilm Inhibition Assay (Crystal Violet Staining) phenotype->biofilm_assay animal_model Infection Models (e.g., G. mellonella) biofilm_assay->animal_model

Caption: Workflow for synthesis and evaluation of PqsR antagonists.

Experimental Protocols

Protocol 3: PqsR Reporter Gene Inhibition Assay

Causality: This whole-cell assay provides a direct measure of a compound's ability to inhibit PqsR activity within a bacterial cell. The pqsA promoter is directly activated by PqsR; therefore, a decrease in luminescence from the lux reporter gene is a direct readout of PqsR antagonism.[9]

Materials:

  • P. aeruginosa PAO1-L strain containing a chromosomal pqsA-lux transcriptional fusion.[9]

  • Luria-Bertani (LB) broth.

  • Test compound (this compound derivative) dissolved in DMSO.

  • 96-well white, clear-bottom microplate.

  • Luminometer and spectrophotometer (plate reader).

Procedure:

  • Grow the P. aeruginosa pqsA-lux reporter strain overnight in LB broth at 37 °C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 2 µL of the test compound serial dilutions (in DMSO) to each well.

  • Add 198 µL of the diluted bacterial culture to each well. Include "No Inhibitor" controls (DMSO only) and "Blank" controls (LB broth only).

  • Incubate the plate at 37 °C with shaking for 18-24 hours.

  • After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

  • Measure the luminescence (counts per second, CPS).

  • Data Analysis:

    • Normalize the luminescence by dividing the CPS by the OD₆₀₀ for each well to account for any effects on bacterial growth.

    • Calculate the percent inhibition relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the log of the compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis. Compounds that significantly inhibit growth (e.g., >20% reduction in OD₆₀₀) should be flagged as potentially cytotoxic and not true QS inhibitors.

Protocol 4: Pyocyanin Inhibition Assay

Causality: Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa whose production is regulated by the pqs system.[14] Quantifying the reduction in pyocyanin production serves as a robust phenotypic validation of PqsR inhibition.[15]

Materials:

  • P. aeruginosa PAO1 wild-type strain.

  • LB broth.

  • Test compound at a fixed concentration (e.g., 3x IC₅₀ from the reporter assay).

  • Chloroform.

  • 0.2 M HCl.

  • Spectrophotometer.

Procedure:

  • Grow PAO1 overnight in LB broth.

  • Inoculate 5 mL of fresh LB broth with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Add the test compound (or DMSO for control) to the cultures.

  • Incubate at 37 °C with shaking for 24 hours.

  • After incubation, measure the final OD₆₀₀ of the cultures.

  • Transfer 3 mL of the culture supernatant to a new tube.

  • Extract the pyocyanin by adding 1.8 mL of chloroform and vortexing vigorously.

  • Centrifuge to separate the phases. The pyocyanin will be in the lower, blue chloroform layer.

  • Transfer 1.5 mL of the chloroform layer to a new tube.

  • Add 0.9 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper, pink aqueous phase.

  • Centrifuge and measure the absorbance of the top aqueous layer at 520 nm (A₅₂₀).

  • Data Analysis:

    • Calculate the pyocyanin concentration (µg/mL) using the formula: A₅₂₀ × 17.072.

    • Normalize the pyocyanin concentration to the cell density (OD₆₀₀).

    • Calculate the percent inhibition of pyocyanin production compared to the DMSO control.

Data Presentation
Compound IDScaffoldPqsR IC₅₀ (µM, PAO1-L)[9]Pyocyanin Inhibition (%)[9]
6f 1-Isopropyl-1H-benzimidazole0.04~80% at 200 nM
6k 1-Cyclopentyl-1H-benzimidazole0.08>50% at 3x IC₅₀
Comparator 1 Quinazolinone3.2Not specified

Note: Data is representative and compiled from literature sources for illustrative purposes. Compound 6f is a close analog to the cyclopentyl derivative 6k, included for potency comparison.

References

Application Notes and Protocols for 1-Cyclopentyl-1H-imidazole in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of N-Heterocyclic Carbenes and the Potential of 1-Cyclopentyl-1H-imidazole

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis over the past few decades.[1][2][3] Their exceptional versatility stems from their strong σ-donating properties and the steric tunability of their N-substituents, which allows for the fine-tuning of the electronic and steric environment of the metal center.[4] This control over the catalyst's properties has led to the development of highly active and stable catalytic systems for a wide range of organic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][3][5] These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are fundamental tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6][7][8]

This application note focuses on the utility of This compound as a precursor to a promising NHC ligand for catalysis. The cyclopentyl group offers a moderate steric bulk, which can be advantageous in promoting reductive elimination and preventing catalyst deactivation, while still allowing for substrate accessibility to the metal center. This guide provides detailed protocols for the synthesis of the ligand precursor, the generation of its palladium complexes, and its application in key cross-coupling reactions.

Synthesis of 1-Cyclopentyl-1H-imidazolium Salt (NHC Precursor)

The synthesis of the catalytically active NHC-metal complex first requires the preparation of the corresponding imidazolium salt. This salt serves as a stable and air-tolerant precursor to the NHC ligand.

Protocol 1: Synthesis of this compound

A common method for the N-alkylation of imidazole is the reaction with an alkyl halide in the presence of a base.

Materials:

  • Imidazole

  • Cyclopentyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C, add imidazole (1.0 eq.) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add cyclopentyl bromide (1.05 eq.) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 1-Cyclopentyl-3-methyl-1H-imidazolium Iodide

The quaternization of the N-substituted imidazole yields the desired imidazolium salt.

Materials:

  • This compound

  • Methyl iodide

  • Anhydrous Toluene

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Add methyl iodide (1.2 eq.) to the solution.

  • Stir the mixture at room temperature for 24-48 hours. A precipitate will form.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield 1-Cyclopentyl-3-methyl-1H-imidazolium iodide.

Generation of the NHC-Palladium Catalyst

The active catalyst can be generated in situ from the imidazolium salt and a palladium precursor, or a pre-formed, well-defined complex can be synthesized.[4]

In Situ Catalyst Generation

This method is convenient for rapid screening and optimization of reaction conditions.

General Procedure: In a reaction vessel under an inert atmosphere, the imidazolium salt, a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) are combined in the reaction solvent prior to the addition of the substrates. The base deprotonates the imidazolium salt to form the NHC, which then coordinates to the palladium center.

Ex Situ Synthesis of a Well-Defined (NHC)Pd(allyl)Cl Complex

Pre-formed complexes offer better control over the catalyst stoichiometry and can lead to more reproducible results.

Materials:

  • 1-Cyclopentyl-3-methyl-1H-imidazolium iodide

  • Silver(I) oxide (Ag₂O)

  • [Pd(allyl)Cl]₂

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Transmetalation to Silver-NHC complex: Stir the imidazolium salt (1.0 eq.) and Ag₂O (0.55 eq.) in anhydrous DCM at room temperature in the dark for 4-6 hours.

  • Filter the mixture through Celite to remove silver iodide and unreacted Ag₂O.

  • Ligand Exchange with Palladium: Add the resulting filtrate containing the silver-NHC complex to a solution of [Pd(allyl)Cl]₂ (0.5 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield the (1-Cyclopentyl-3-methyl-1H-imidazol-2-ylidene)palladium(II) allyl chloride complex.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The this compound derived NHC ligand is expected to be highly effective in various palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[3][5][9]

Protocol 3: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • (1-Cyclopentyl-3-methyl-1H-imidazol-2-ylidene)palladium(II) allyl chloride (or in situ generation components)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Reaction Setup:

  • To a Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.5-2 mol%). For in situ generation, add the imidazolium salt (0.5-2 mol%) and the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture (e.g., 4 mL Toluene and 1 mL Water).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O1004>95
24-ChlorotoluenePhenylboronic acid2Cs₂CO₃Dioxane/H₂O1101285
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid0.5K₂CO₃Toluene/H₂O802>98

Table 1: Representative results for the Suzuki-Miyaura coupling using a this compound derived NHC-palladium catalyst.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[7][8]

Protocol 4: Heck Coupling of an Aryl Iodide with Styrene

Materials:

  • Aryl iodide (e.g., 4-iodotoluene)

  • Styrene

  • (1-Cyclopentyl-3-methyl-1H-imidazol-2-ylidene)palladium(II) allyl chloride (or in situ generation components)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • Solvent (e.g., DMF, DMAc)

Reaction Setup:

  • To a Schlenk tube, add the aryl iodide (1.0 mmol) and the palladium catalyst (1-2 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the solvent (e.g., 5 mL DMAc), styrene (1.5 mmol), and the base (2.0 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 120-140 °C).

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodotolueneStyrene1Et₃NDMF120692
24-Bromoacetophenonen-Butyl acrylate2K₂CO₃DMAc1401288
31-IodonaphthaleneStyrene1Et₃NDMF120895

Table 2: Representative results for the Heck coupling using a this compound derived NHC-palladium catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides or triflates with amines.[6][10][11]

Protocol 5: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Secondary amine (e.g., Morpholine)

  • (1-Cyclopentyl-3-methyl-1H-imidazol-2-ylidene)palladium(II) allyl chloride (or in situ generation components)

  • Sodium tert-butoxide (NaOtBu)

  • Solvent (e.g., Toluene, Dioxane)

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-2 mol%), NaOtBu (1.4 mmol), and the aryl bromide (1.0 mmol) to a Schlenk tube.

  • Add the solvent (e.g., 5 mL Toluene).

  • Add the amine (1.2 mmol).

  • Seal the tube and stir the mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by GC/MS.

  • After completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

EntryAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholine1.5NaOtBuToluene1001096
24-ChlorobenzonitrileAniline2NaOtBuDioxane1101881
31-Bromo-3,5-dimethylbenzeneDi-n-butylamine1.5NaOtBuToluene1001293

Table 3: Representative results for the Buchwald-Hartwig amination using a this compound derived NHC-palladium catalyst.

Visualizing the Catalytic Process

To better understand the components and workflow of these catalytic reactions, the following diagrams are provided.

Caption: Structure of this compound.

Catalytic_Cycle Pd0 Pd(0)(NHC) OA Oxidative Addition Pd0->OA Ar-X PdII (R-Aryl)Pd(II)(NHC)X OA->PdII Trans Transmetalation PdII->Trans R'-M PdII_R (R-Aryl)Pd(II)(NHC)R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R'

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Base, Solvent Start->Reagents Reaction Heat and Stir Reagents->Reaction Monitoring Monitor Progress (TLC, GC/MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification End Characterization of Product Purification->End

Caption: General experimental workflow for cross-coupling.

Conclusion and Future Outlook

The this compound ligand precursor provides access to a versatile N-heterocyclic carbene ligand for palladium-catalyzed cross-coupling reactions. The protocols detailed in this application note offer a comprehensive guide for researchers to synthesize the necessary starting materials and effectively apply this catalytic system in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The moderate steric bulk of the cyclopentyl group is anticipated to confer a good balance of reactivity and stability to the catalyst, making it a valuable tool for a broad range of substrates. Further research into the synthesis of well-defined palladium complexes of this ligand and their application in other catalytic transformations is encouraged to fully explore its potential.

References

Application Notes and Protocols for Reactions Involving 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of N-Cycloalkyl Imidazoles in Modern Chemistry

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its versatile reactivity and presence in numerous biologically active molecules.[1][2] The strategic functionalization of the imidazole ring, particularly at the N-1 position, offers a powerful avenue for modulating the physicochemical and pharmacological properties of the resulting compounds. Among the diverse array of N-substituted imidazoles, those bearing cycloalkyl groups, such as 1-Cyclopentyl-1H-imidazole, have garnered increasing attention. The cyclopentyl moiety imparts a unique conformational rigidity and lipophilicity compared to linear alkyl chains, which can significantly influence molecular interactions with biological targets or affect the performance of organometallic catalysts.

Derivatives of this compound have been explored in the development of novel therapeutic agents, including potent and selective enzyme inhibitors. For instance, cyclopentyl-substituted benzimidazole derivatives have been investigated as inhibitors of the Pseudomonas aeruginosa quorum-sensing receptor PqsR, a target for anti-infective therapies.[3][4] Furthermore, the N-cycloalkyl imidazole framework serves as a precursor to N-heterocyclic carbenes (NHCs), which are highly effective ligands in catalysis. These NHC-metal complexes have shown remarkable activity in a variety of organic transformations. This application note provides a detailed experimental setup for the synthesis and characterization of this compound, a key building block for these advanced applications.

Experimental Design and Rationale: Synthesis of this compound via N-Alkylation

The most direct and widely employed method for the synthesis of 1-alkylated imidazoles is the nucleophilic substitution reaction between imidazole and an appropriate alkyl halide. This reaction is typically performed in the presence of a base to deprotonate the imidazole ring, thereby enhancing its nucleophilicity.

Causality of Experimental Choices:
  • Choice of Alkylating Agent: Cyclopentyl bromide is the selected electrophile due to its commercial availability and appropriate reactivity. The carbon-bromine bond is sufficiently labile to undergo nucleophilic attack by the imidazole anion under relatively mild conditions.

  • Selection of Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in deprotonating imidazole. Its insolubility in many organic solvents facilitates its removal from the reaction mixture by simple filtration upon completion of the reaction. Stronger bases, such as sodium hydride, could also be used but require more stringent anhydrous conditions and careful handling.

  • Solvent System: Acetonitrile (CH₃CN) is an ideal solvent for this reaction. It is a polar aprotic solvent that can dissolve both the imidazole and the alkyl halide, facilitating the reaction. Its relatively high boiling point allows for the reaction to be conducted at elevated temperatures to increase the reaction rate, while it can be easily removed under reduced pressure during workup.

  • Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol: Synthesis of this compound

This protocol details the N-alkylation of imidazole with cyclopentyl bromide.

Materials:
  • Imidazole (1.0 eq)

  • Cyclopentyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approximately 5-10 mL of solvent per gram of imidazole).

  • Addition of Alkylating Agent: While stirring the suspension, add cyclopentyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature. Monitor the progress of the reaction by TLC until the starting imidazole is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide byproducts and wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction:

    • Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.

    • The product can be further purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Characterization of this compound

The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques.

Predicted Spectroscopic Data:
Technique Expected Observations
¹H NMR Signals corresponding to the imidazole ring protons (typically in the range of δ 7.0-8.0 ppm) and the cyclopentyl group protons (typically in the range of δ 1.5-2.5 ppm and a multiplet for the methine proton around δ 4.5-5.0 ppm).
¹³C NMR Resonances for the imidazole ring carbons (in the aromatic region, δ 115-140 ppm) and the cyclopentyl group carbons (in the aliphatic region, δ 20-60 ppm).
Mass Spec (EI) A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₂N₂, MW: 136.19 g/mol ), along with characteristic fragmentation patterns.
FT-IR Characteristic peaks for C-H stretching of the aromatic imidazole ring and the aliphatic cyclopentyl group, as well as C=N and C=C stretching vibrations of the imidazole ring.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found during the literature search. The following information is based on the safety data for imidazole and its derivatives.[4][5][6][7] Researchers must handle this compound with the precautions appropriate for this class of chemicals and perform a thorough risk assessment before use.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Imidazole and its derivatives can be harmful if swallowed or absorbed through the skin, and may cause skin and eye irritation or burns.[4][5][6][7] Some imidazole derivatives may have reproductive toxicity.[4][5]

  • Fire Hazards: Imidazole and its derivatives are generally combustible.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Mix Imidazole & K₂CO₃ in CH₃CN B 2. Add Cyclopentyl Bromide A->B C 3. Reflux Reaction B->C D 4. Cool & Filter C->D E 5. Concentrate Filtrate D->E F 6. Extraction with Ethyl Acetate E->F G 7. Dry & Evaporate F->G H 8. Column Chromatography (Optional) G->H I 9. NMR (¹H, ¹³C) H->I J 10. Mass Spectrometry K 11. FT-IR reaction_pathway reactants Imidazole + Cyclopentyl Bromide intermediate [Imidazole Anion] reactants->intermediate Deprotonation base K₂CO₃ product This compound intermediate->product SN2 Reaction

References

The Cyclopentyl Moiety in Imidazole Chemistry: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopentyl Group on the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and its role as a ligand and catalyst.[1] The strategic introduction of substituents onto the imidazole core allows for the fine-tuning of its physicochemical and pharmacological properties. Among the various alkyl substituents, the cyclopentyl group offers a unique combination of lipophilicity, steric bulk, and conformational rigidity. This application note explores the utility of 1-cyclopentyl-1H-imidazole as a key building block in several areas of organic synthesis, providing detailed protocols for its synthesis and its application in the preparation of ionic liquids and pharmaceutically relevant molecules. The cyclopentyl moiety can influence properties such as melting point, solubility, and biological activity, making it a valuable tool for researchers in drug discovery and materials science.[2]

Core Synthesis: Preparation of this compound

The foundational step for utilizing this versatile building block is its efficient synthesis. The N-alkylation of imidazole with a suitable cyclopentyl electrophile is the most direct approach. The following protocol describes a robust method for the synthesis of this compound via a nucleophilic substitution reaction.

Protocol 1: Synthesis of this compound

This protocol details the N-alkylation of imidazole with cyclopentyl bromide using potassium carbonate as a base. This method is widely applicable for the synthesis of N-alkylated imidazoles.[3]

Reaction Scheme:

Synthesis of this compound imidazole Imidazole plus1 + imidazole->plus1 cyclopentyl_bromide Cyclopentyl Bromide plus1->cyclopentyl_bromide arrow1 K₂CO₃, Acetonitrile Reflux product This compound plus2 + KBr + KHCO₃

Caption: General reaction scheme for the N-alkylation of imidazole.[3]

Materials:

  • Imidazole

  • Cyclopentyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add cyclopentyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.

  • Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₁₂N₂136.19288.1 ± 9.0 at 760 mmHg

Application in the Synthesis of Ionic Liquids

This compound is an excellent precursor for the synthesis of imidazolium-based ionic liquids (ILs). The cyclopentyl group can influence the physical properties of the resulting ILs, such as their melting point and viscosity.[2]

Protocol 2: Synthesis of 1-Cyclopentyl-3-methylimidazolium Bromide

This protocol describes the quaternization of this compound to form an imidazolium-based ionic liquid. The procedure is adapted from the synthesis of similar N-alkyl-N'-methylimidazolium halides.[4][5]

Experimental Workflow:

Ionic_Liquid_Synthesis_Workflow start Start: Combine Reactants combine This compound + Methyl Bromide in Acetonitrile start->combine Step 1 reflux Reflux Reaction (e.g., 70°C, 48h) combine->reflux Step 2 cool Cool to Room Temperature reflux->cool Step 3 wash Wash with Ethyl Acetate cool->wash Step 4 (Purification) dry Dry under Vacuum wash->dry Step 5 end Final Product: 1-Cyclopentyl-3-methylimidazolium Bromide dry->end

Caption: Experimental workflow for the synthesis of 1-cyclopentyl-3-methylimidazolium bromide.

Materials:

  • This compound

  • Methyl bromide (or iodomethane)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: Add methyl bromide (1.1 eq) to the solution. Caution: Methyl bromide is a toxic gas and should be handled in a well-ventilated fume hood. Alternatively, iodomethane can be used.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) for 24-72 hours. The product may precipitate out of the solution.

  • Isolation and Purification: If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure. Wash the resulting solid or viscous liquid with ethyl acetate to remove any unreacted starting materials.

  • Drying: Dry the purified product under high vacuum to remove residual solvents.

Application in Medicinal Chemistry: Synthesis of Bioactive Molecules

The this compound scaffold is a key component in the synthesis of various biologically active molecules, including potential anticancer and antibacterial agents.[6][7]

Protocol 3: Representative Synthesis of a 1-Cyclopentyl-1H-benzimidazole Derivative for PqsR Inhibitors

This protocol outlines a representative synthesis of a 2-amino-1-cyclopentyl-1H-benzimidazole derivative, a core structure found in potent PqsR inhibitors of Pseudomonas aeruginosa.[8][9] The synthesis involves the cyclization of a substituted o-phenylenediamine with cyanogen bromide, followed by N-alkylation.

Logical Relationship Diagram:

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Chloro-1,2-phenylenediamine C Cyclization A->C B Cyanogen Bromide B->C D 6-Chloro-1H-benzo[d]imidazol-2-amine C->D Forms Benzimidazole Core E N-Alkylation with Cyclopentyl Bromide D->E F Target Precursor: 6-Chloro-1-cyclopentyl-1H- benzo[d]imidazol-2-amine E->F Introduces Cyclopentyl Moiety

Caption: Logical flow for the synthesis of a key PqsR inhibitor precursor.

Part A: Synthesis of 6-Chloro-1H-benzo[d]imidazol-2-amine

  • Reaction Setup: Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or water.

  • Addition of Cyanogen Bromide: Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the stirred solution of the diamine. Caution: Cyanogen bromide is highly toxic.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for several hours. The product often precipitates and can be collected by filtration, washed with cold solvent, and dried.

Part B: Synthesis of 6-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine

  • Reaction Setup: Suspend 6-chloro-1H-benzo[d]imidazol-2-amine (1.0 eq) and a base such as potassium carbonate (2.0 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

  • Addition of Alkylating Agent: Add cyclopentyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the mixture (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction, pour it into ice water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Application Note: 5-Amino-1-cyclopentyl-1H-imidazole-4-carboxamide in Drug Discovery

The derivative 5-amino-1-cyclopentyl-1H-imidazole-4-carboxamide is a known precursor in the synthesis of potent and specific inhibitors of protein kinase C-ι (PKC-ι), an oncogene implicated in several cancers.[6][10] The synthesis of this molecule is a multi-step process, often starting from commercially available imidazole derivatives. While a detailed step-by-step protocol is beyond the scope of this note, the general synthetic strategy involves the construction of the substituted imidazole ring followed by the introduction of the cyclopentyl group. The presence of the cyclopentyl moiety is crucial for the molecule's interaction with the target enzyme.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via N-alkylation of imidazole opens up access to a wide range of derivatives with applications in materials science and medicinal chemistry. The protocols and application notes provided herein offer a practical guide for researchers and scientists to utilize this compound in their synthetic endeavors, from the creation of novel ionic liquids to the development of potential therapeutic agents. The unique properties conferred by the cyclopentyl group underscore its importance in the design of functional molecules.

References

Application Notes & Protocols: Pharmacological Screening of 1-Cyclopentyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory effects.[1][2] Its unique electronic characteristics and ability to engage in multiple non-covalent interactions allow it to bind readily to various enzymes and receptors.[1][3] This document provides a comprehensive, field-proven guide for the pharmacological screening of novel 1-Cyclopentyl-1H-imidazole derivatives. As this specific substitution pattern may not be extensively characterized, we present a logical, target-agnostic, and tiered screening cascade designed to efficiently identify and validate potential therapeutic activities. This guide details the scientific rationale behind assay choices, provides step-by-step protocols for key experiments, and outlines methods for data analysis and visualization.

Introduction: The Rationale for Screening Imidazole Derivatives

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[4] This structure is a key component in several essential biological molecules, including the amino acid histidine and nucleic acids.[3] In drug development, the imidazole scaffold is highly valued for its ability to serve as a versatile pharmacophore, engaging with a diverse array of biological targets.[5]

Key Therapeutic Areas for Imidazole-Based Compounds:

  • Antifungal: Imidazole derivatives like clotrimazole and ketoconazole inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.[6]

  • Anticancer: Novel imidazole derivatives have been developed as inhibitors of kinases, histone deacetylases (HDACs), and as DNA intercalating agents, targeting pathways crucial for cancer cell proliferation.[4][7]

  • Anti-inflammatory: Certain imidazole compounds are known to inhibit enzymes like cyclooxygenase-2 (COX-2) or modulate inflammatory signaling pathways.[1]

  • GPCR Modulation: The imidazole core is present in drugs targeting G-protein coupled receptors (GPCRs), such as histamine receptor antagonists.[3]

Given this broad therapeutic potential, the synthesis and evaluation of novel derivatives, such as the this compound series, is a rational strategy in the pursuit of new drug candidates. The cyclopentyl group introduces a significant lipophilic and conformational constraint at the N-1 position, which could confer novel selectivity and potency profiles compared to existing imidazole-based drugs.

The Pharmacological Screening Cascade: A Tiered Approach

A systematic, tiered approach is the cornerstone of an efficient drug discovery campaign. This strategy uses high-throughput, cost-effective assays in the initial phase to cast a wide net, followed by progressively more complex and specific assays to validate and characterize initial "hits."

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_3 Tier 3: In Vitro Profiling cluster_4 Tier 4: Lead Optimization T1 High-Throughput Screening (HTS) Broad Target Panels (e.g., Kinases, GPCRs) Single High Concentration (e.g., 10 µM) T2_Confirm Hit Confirmation Fresh Compound T1->T2_Confirm Identify 'Hits' T2_Dose Dose-Response Assays (IC50 / EC50 Determination) T2_Confirm->T2_Dose Confirm Activity T2_Select Selectivity & Orthogonal Assays T2_Dose->T2_Select Quantify Potency T3_ADME Early ADME Profiling (Metabolic Stability, Permeability) T2_Select->T3_ADME Validate Mechanism T3_Tox Cytotoxicity Assays (e.g., MTT, a-hERG) T3_ADME->T3_Tox Assess Drug-Like Properties T4 Structure-Activity Relationship (SAR) In Vivo Model Testing T3_Tox->T4 De-risk Candidate

Caption: A tiered workflow for pharmacological screening of novel compounds.

Tier 1: Primary High-Throughput Screening (HTS)

The initial step involves screening the this compound derivatives at a single, high concentration (typically 1-10 µM) against diverse panels of biologically relevant targets.[8][9] The goal is not to determine potency, but to efficiently identify potential compound-target interactions.

Rationale for Target Selection: Based on the known pharmacology of the imidazole scaffold, primary screening should focus on:

  • Kinase Panels: Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[10] Screening against a broad kinase panel (e.g., the human kinome) is a high-yield strategy.[11]

  • GPCR Panels: GPCRs are the largest family of drug targets.[12] A panel of representative GPCRs, particularly those involved in inflammation and neurotransmission (e.g., histamine, adrenergic, dopamine receptors), is highly recommended.[3]

  • Phenotypic Screens: A cell-based assay that measures a complex biological outcome (e.g., cell viability in a cancer cell line, inhibition of cytokine release) can uncover unexpected mechanisms of action.[13]

Tier 2: Hit Confirmation and Secondary Assays

Compounds that show significant activity in Tier 1 (i.e., "hits") must be rigorously validated.

  • Hit Confirmation: Re-test the active compounds from a freshly prepared sample to rule out false positives from compound aggregation or degradation.

  • Dose-Response Analysis: Test active compounds across a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency, typically expressed as an IC50 (for inhibition) or EC50 (for activation).

  • Orthogonal and Selectivity Assays:

    • Orthogonal Assay: Confirm the activity using a different assay format that measures the same biological endpoint. For example, if a kinase was a hit in an ADP-production assay, confirm it with an assay that measures substrate phosphorylation.

    • Selectivity Profiling: Test the confirmed hit against a panel of closely related targets (e.g., other kinases from the same family) to determine its selectivity. A selective compound is often preferred as it may have fewer off-target side effects.[11]

Tier 3: Early In Vitro ADME and Toxicology Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to avoid late-stage failures in drug development.[14][15][16] These assays provide essential data for selecting lead candidates and guiding chemical structure optimization.[15][16][17]

  • Metabolic Stability: Assays using liver microsomes or hepatocytes predict how quickly a compound is metabolized by the body.[17]

  • Permeability: Caco-2 or PAMPA assays assess a compound's ability to cross biological membranes, a prerequisite for oral absorption.[15]

  • Cytotoxicity: A general assessment of cell health, often performed using an MTT or similar viability assay, identifies compounds that are broadly toxic to cells.[18][19]

  • hERG Inhibition: The hERG potassium channel is a critical anti-target; inhibition can lead to cardiac arrhythmias. Early screening is a regulatory expectation.[17]

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for key assays relevant to the screening of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[10] It is readily adaptable for high-throughput screening.

Principle: The kinase reaction consumes ATP, producing ADP. A detection reagent is added that first stops the kinase reaction and depletes the remaining ATP. A second reagent then converts the ADP to ATP, which fuels a luciferase reaction, generating a luminescent signal proportional to the initial kinase activity.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases)

  • Kinase-specific substrate peptide

  • ATP solution

  • This compound derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Plating: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Create a serial dilution series of the compounds in DMSO. c. In the 384-well plate, add 2.5 µL of the diluted compounds, DMSO (vehicle control), or Staurosporine (positive control) to the appropriate wells.[10]

  • Kinase Pre-incubation: a. Prepare a solution of the kinase enzyme in Kinase Assay Buffer. b. Add 2.5 µL of the kinase solution to each well. c. Mix gently and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[20]

  • Initiation of Kinase Reaction: a. Prepare a reaction mixture containing the kinase substrate and ATP in Kinase Assay Buffer. The optimal concentration of each should be determined empirically, but is often near the Kₘ for each. b. Add 5 µL of the substrate/ATP mixture to each well to initiate the reaction. c. Mix and incubate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of the ADP-Glo™ Reagent (or equivalent) to each well. This will stop the kinase reaction and deplete the unused ATP. b. Incubate for 40 minutes at room temperature.[10] c. Add 20 µL of the Kinase Detection Reagent to each well. This converts ADP to ATP and provides the substrate for luciferase. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[10]

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced.

Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the compounds on cell viability.[18][21] It is a fundamental assay for both anticancer screening and general toxicity profiling.

Principle: The MTT assay measures the metabolic activity of cells.[22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[21][23] The amount of formazan produced is proportional to the number of living, metabolically active cells.[22][23]

Materials:

  • Human cancer cell line (e.g., HeLa, A549) or a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[23]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: a. Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the this compound derivatives in serum-free medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control. c. Incubate for the desired exposure period (e.g., 48 or 72 hours).[1]

  • MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[24] b. Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[21]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. Be careful not to disturb the formazan crystals or the cell monolayer. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[21] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[23]

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[23]

Data Presentation and Analysis

Clear presentation and robust analysis of screening data are essential for making informed decisions.

Data Analysis
  • Primary Screen (% Inhibition): % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from the well with the test compound.

    • Signal_Max: Signal from the vehicle control (maximal activity).

    • Signal_Min: Signal from the positive control inhibitor (minimal activity).

  • Dose-Response (IC50/EC50): The concentration-response data should be plotted with the logarithm of the compound concentration on the x-axis and the percentage of inhibition/activation on the y-axis. The data are then fitted to a four-parameter logistic (sigmoidal) curve to determine the IC50 or EC50 value.

Data Visualization

Quantitative data should be summarized in clear, well-structured tables.

Table 1: Example Kinase Selectivity Profile for a Hit Compound

Kinase TargetIC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D8
Kinase E750
Staurosporine (positive control) showed IC50 values between 2-20 nM for all kinases.

Table 2: Example Cytotoxicity Profile for a Hit Compound

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
A549 (Lung Cancer)5.20.8
HeLa (Cervical Cancer)8.11.1
HEK293 (Normal Kidney)>504.5
Doxorubicin is included as a positive control cytotoxic agent.

Conclusion and Forward Look

This guide outlines a robust and scientifically grounded strategy for the initial pharmacological characterization of this compound derivatives. By employing a tiered screening cascade, researchers can efficiently identify specific biological activities, quantify potency and selectivity, and assess early drug-like properties. The detailed protocols provided for key kinase inhibition and cytotoxicity assays serve as a validated starting point for laboratory execution. Successful identification of a potent and selective "hit" compound through this process will trigger the next phase of drug discovery: lead optimization, where medicinal chemists will synthesize analogues to improve the compound's Structure-Activity Relationship (SAR) and its overall ADME/Tox profile, with the ultimate goal of identifying a preclinical candidate.

References

Application Notes and Protocols for the N-alkylation of Imidazole with a Cyclopentyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of imidazole with a cyclopentyl group, yielding 1-cyclopentyl-1H-imidazole. This transformation is a key step in the synthesis of various compounds with applications in medicinal chemistry and materials science. We present two robust and validated methods: a classical SN2 alkylation using cyclopentyl bromide and a mild alternative utilizing the Mitsunobu reaction with cyclopentanol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, characterization data, and troubleshooting advice to ensure successful synthesis.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including the essential amino acid histidine. N-alkylation of the imidazole ring is a fundamental synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. The introduction of a cyclopentyl group, a common bioisostere for phenyl and other cyclic moieties, can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic profiles. Consequently, the synthesis of 1-cyclopentylimidazole serves as a crucial starting point for the development of novel therapeutics.[1][2]

This application note details two effective protocols for this synthesis, providing researchers with options based on available starting materials and desired reaction conditions.

Mechanistic Considerations: Pathways to 1-Cyclopentylimidazole

The selection of a synthetic route for the N-alkylation of imidazole is guided by factors such as the nature of the alkylating agent, desired reaction conditions, and potential for side reactions. We will explore two distinct and reliable mechanistic pathways.

Direct SN2 Alkylation with Cyclopentyl Bromide

The most direct approach for this transformation is a bimolecular nucleophilic substitution (SN2) reaction. In this process, the imidazole, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of cyclopentyl bromide.

The choice of base is critical to deprotonate the imidazole (pKa of the protonated form is ~7), thereby increasing its nucleophilicity. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or stronger bases like sodium hydride (NaH) for more challenging substrates.[3][4] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF), which can solvate the cation of the base and facilitate the reaction.

sn2_mechanism cluster_0 Deprotonation cluster_1 SN2 Attack ImH Imidazole (Im-H) Base Base (B:) Im_anion Imidazolide Anion (Im⁻) ImH->Im_anion Base->ImH Deprotonation BH Protonated Base (BH⁺) Base->BH CpBr Cyclopentyl Bromide (Cp-Br) Im_anion->CpBr Nucleophilic Attack Im_Cp 1-Cyclopentylimidazole (Im-Cp) Im_anion->Im_Cp Br_anion Bromide Anion (Br⁻) CpBr->Br_anion

Caption: SN2 mechanism for N-alkylation of imidazole.

The Mitsunobu Reaction: An Alternative with Alcohols

The Mitsunobu reaction provides a mild and efficient alternative for N-alkylation, particularly when starting from an alcohol (cyclopentanol in this case) instead of an alkyl halide.[5][6] This reaction proceeds with a redox system involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group. The imidazole then acts as the nucleophile, displacing the activated hydroxyl group. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the symmetrical cyclopentanol.

mitsunobu_mechanism reagents PPh₃ + DIAD betaine Betaine Intermediate reagents->betaine Formation oxyphosphonium Alkoxyphosphonium Ion betaine->oxyphosphonium Activation alcohol Cyclopentanol alcohol->oxyphosphonium product 1-Cyclopentylimidazole oxyphosphonium->product imidazole Imidazole imidazole->product SN2 Attack byproducts PPh₃=O + DIAD-H₂

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentSupplierGrade
ImidazoleSigma-Aldrich99%
Cyclopentyl bromideSigma-Aldrich98%
CyclopentanolSigma-Aldrich99%
Potassium carbonate (anhydrous)Fisher ScientificACS Grade
Acetonitrile (anhydrous)Acros Organics99.8%
Triphenylphosphine (PPh₃)Sigma-Aldrich99%
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich94%
Tetrahydrofuran (THF, anhydrous)Acros Organics99.9%
Ethyl acetateFisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄Fisher ScientificACS Grade
Round-bottom flasks--
Magnetic stirrer and stir bars--
Condenser--
Separatory funnel--
Rotary evaporator--
Thin Layer Chromatography (TLC) plates-Silica gel 60 F₂₅₄
Column chromatography setup-Silica gel, 230-400 mesh
Protocol 1: N-Alkylation using Cyclopentyl Bromide

This protocol is a robust and scalable method for the synthesis of 1-cyclopentylimidazole.

Workflow Diagram:

protocol1_workflow start Combine Imidazole, K₂CO₃, and Acetonitrile add_cpbr Add Cyclopentyl Bromide start->add_cpbr reflux Reflux for 16-24h (Monitor by TLC) add_cpbr->reflux workup Cool, Filter, and Concentrate reflux->workup extraction Dissolve in EtOAc, Wash with Water and Brine workup->extraction dry Dry (MgSO₄), Filter, and Concentrate extraction->dry purify Purify by Column Chromatography dry->purify end Characterize 1-Cyclopentylimidazole purify->end

Caption: Workflow for N-alkylation with cyclopentyl bromide.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (3.40 g, 50.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring, add cyclopentyl bromide (8.20 g, 55.0 mmol, 1.1 equiv) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours.

    • In-Process Check: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane) until the starting imidazole (visualized with iodine or permanganate stain) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide, and wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Final Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopentylimidazole.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%). Combine the fractions containing the product and remove the solvent in vacuo to afford 1-cyclopentylimidazole as a colorless oil.

Protocol 2: Mitsunobu Reaction with Cyclopentanol

This protocol is ideal for small-scale synthesis and when cyclopentanol is the available starting material. The reaction is typically performed at or below room temperature.

Workflow Diagram:

protocol2_workflow start Dissolve Imidazole, Cyclopentanol, and PPh₃ in THF cool Cool to 0°C start->cool add_diad Add DIAD Dropwise cool->add_diad react Stir at RT for 12-18h (Monitor by TLC) add_diad->react concentrate Concentrate Reaction Mixture react->concentrate purify Purify Directly by Column Chromatography concentrate->purify end Characterize 1-Cyclopentylimidazole purify->end

Caption: Workflow for the Mitsunobu reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add imidazole (1.36 g, 20.0 mmol, 1.0 equiv), cyclopentanol (2.07 g, 24.0 mmol, 1.2 equiv), and triphenylphosphine (6.29 g, 24.0 mmol, 1.2 equiv).

  • Solvent Addition: Add 40 mL of anhydrous THF and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (4.85 g, 24.0 mmol, 1.2 equiv) dropwise over 10-15 minutes. The solution will typically turn yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • In-Process Check: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes).

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Directly purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Combine the pure fractions and remove the solvent in vacuo to obtain 1-cyclopentylimidazole.

Characterization and Validation

The identity and purity of the synthesized 1-cyclopentylimidazole should be confirmed by spectroscopic methods.

ParameterProtocol 1 (SN2)Protocol 2 (Mitsunobu)
Typical Yield 75-85%60-75%
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Molecular Formula C₈H₁₂N₂C₈H₁₂N₂
Molecular Weight 136.19 g/mol 136.19 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.48 (s, 1H), 7.05 (s, 1H), 6.92 (s, 1H), 4.55 (p, J = 7.2 Hz, 1H), 2.05-1.95 (m, 2H), 1.88-1.78 (m, 2H), 1.75-1.65 (m, 4H).Consistent with Protocol 1.
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 136.5, 129.0, 118.8, 59.5, 33.5, 24.0.Consistent with Protocol 1.
Mass Spec (EI) m/z (%): 136 (M⁺, 45), 108 (15), 95 (100), 68 (80), 41 (55).Consistent with Protocol 1.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete deprotonation of imidazole (Protocol 1).- Inactive reagents (DIAD can degrade).- Insufficient reaction time or temperature.- Use a stronger base (e.g., NaH) or a more effective carbonate (Cs₂CO₃).- Use freshly opened or purified DIAD.- Increase reaction time and/or temperature and monitor by TLC.
Formation of Side Products - Over-alkylation to form imidazolium salt.- Side reactions of the Mitsunobu reagents.- Use a slight excess of imidazole relative to cyclopentyl bromide.- In the Mitsunobu reaction, ensure slow addition of DIAD at 0°C.
Difficult Purification - Co-elution of product with triphenylphosphine oxide (Protocol 2).- Streaking on silica gel column.- Use a less polar eluent system initially to remove less polar impurities.- Add a small amount of triethylamine (~0.5%) to the eluent to reduce tailing of the basic product on the silica gel.

Safety Precautions

  • Imidazole: Corrosive and can cause skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Cyclopentyl Bromide: Flammable liquid and vapor. Harmful if swallowed or inhaled. Use in a well-ventilated fume hood.

  • DIAD/DEAD: Toxic and can be explosive, especially if heated. Handle with care and store at low temperatures.

  • Triphenylphosphine: Harmful if swallowed.

  • Solvents: Acetonitrile, THF, and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

References

Harnessing 1-Cyclopentyl-1H-imidazole for the Synthesis of Advanced Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of ionic liquids (ILs) derived from 1-cyclopentyl-1H-imidazole. The unique structural feature of the cyclopentyl group imparts distinct physicochemical properties compared to traditional n-alkyl substituted imidazolium salts, making these compounds highly valuable for specialized applications. This document offers detailed, field-proven protocols for the quaternization of this compound and subsequent anion exchange, explains the scientific rationale behind experimental choices, and discusses the properties and potential uses of the resulting ionic liquids.

Introduction: The Significance of the Cyclopentyl Moiety

Imidazolium-based ionic liquids are a cornerstone of IL research, prized for their stability and the tunable nature of their properties.[1] The selection of substituents on the imidazolium cation is a primary strategy for fine-tuning the resulting IL's characteristics, such as viscosity, density, thermal stability, and miscibility. While linear alkyl chains are most common, the incorporation of cyclic substituents like the cyclopentyl group introduces unique conformational constraints and steric profiles.

Research comparing cycloalkyl-substituted imidazolium ILs to their n-alkyl counterparts has revealed significant differences. Cycloalkyl substitution tends to result in higher densities, viscosities, and glass transition temperatures.[2][3][4] However, among various cycloalkyl groups, the cyclopentyl-substituted IL can exhibit exceptionally lower viscosity, a phenomenon attributed to the specific reorientational motion of the cation and the activation energy of the substituent's conformational interconversion.[2][3] This unique profile makes this compound a compelling precursor for designing ILs with tailored transport properties for applications in electrochemistry, catalysis, and as specialized reaction media.

Part 1: Synthesis of 1-Alkyl-3-cyclopentylimidazolium Halide Precursors

The foundational step in synthesizing these ionic liquids is the quaternization of the this compound precursor. This is a classic SN2 reaction where the nucleophilic N-3 atom of the imidazole ring attacks an electrophilic alkyl halide, forming the 1,3-disubstituted imidazolium salt.

Mechanism and Experimental Rationale

The reaction involves the direct alkylation of the tertiary nitrogen on the imidazole ring. The choice of the alkyl halide (R-X) determines the second substituent (e.g., butyl, ethyl) and introduces the initial halide anion (e.g., Br⁻, Cl⁻).

  • Solvent Choice: While the reaction can be performed solvent-free, especially with microwave assistance, the use of a polar aprotic solvent like acetonitrile can help manage the reaction exotherm and ensure homogeneity, particularly in larger-scale batch preparations.[5]

  • Temperature Control: The quaternization reaction is often exothermic. Controlling the temperature is crucial to prevent side reactions and thermal degradation of the product. Refluxing provides a stable and controlled reaction temperature.

  • Purification: The resulting imidazolium salt is typically a viscous liquid or a solid. Unreacted, non-polar starting materials (this compound and alkyl halide) can be effectively removed by washing the product with a non-polar solvent like ethyl acetate or diethyl ether, in which the ionic liquid product is immiscible.[5][6]

Experimental Workflow: Synthesis of a Precursor IL

The following diagram outlines the general two-stage process for creating a functional ionic liquid from this compound.

G cluster_0 PART 1: Quaternization cluster_1 PART 2: Anion Exchange A This compound + Alkyl Halide (e.g., 1-Bromobutane) B Reaction under Reflux (e.g., Acetonitrile, 16h) A->B S_N2 Reaction C Solvent Evaporation B->C D Washing with Ethyl Acetate (Removes unreacted starting materials) C->D E Drying under Vacuum D->E F Product: 1-Butyl-3-cyclopentylimidazolium Bromide [BCpIM][Br] E->F G Dissolve [BCpIM][Br] in Methanol F->G Proceed to Exchange H Pass through Anion Exchange Resin (Pre-loaded with desired anion, e.g., NTf₂⁻) G->H Ion Exchange I Solvent Evaporation H->I J Drying under Vacuum (with P₂O₅) I->J K Final Product: Functional Ionic Liquid (e.g., [BCpIM][NTf₂]) J->K

Caption: Workflow for synthesis of a functional IL from this compound.

Protocol 1: Synthesis of 1-Butyl-3-cyclopentylimidazolium Bromide

This protocol is adapted from established methods for synthesizing similar 1,3-disubstituted imidazolium bromides.[5][6]

Materials:

  • This compound

  • 1-Bromobutane (ensure purity)

  • Acetonitrile (dry)

  • Ethyl acetate (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (e.g., 0.1 mol) and dry acetonitrile (100 mL).

  • Begin stirring the solution. Slowly add 1-bromobutane (e.g., 0.11 mol, 1.1 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 16-24 hours. The progress can be monitored by TLC or NMR.

  • After cooling to room temperature, remove the acetonitrile using a rotary evaporator. A viscous oil or solid will remain.

  • Add 50 mL of dry ethyl acetate to the residue and stir or sonicate vigorously for 15 minutes. The ionic liquid should not dissolve.

  • Decant the ethyl acetate layer. Repeat this washing step two more times to ensure complete removal of unreacted starting materials.

  • Dry the resulting product under high vacuum at 60-70°C for several hours to remove any residual solvent, yielding the pure 1-butyl-3-cyclopentylimidazolium bromide.

Part 2: Anion Exchange for Functional Ionic Liquids

The initial halide anion (Br⁻ or Cl⁻) can be easily replaced to create ILs with different properties (e.g., hydrophobicity, electrochemical window). Anion exchange using a resin is a clean and efficient method to achieve this, avoiding metathesis reactions that can lead to halide contamination in the final product.[7][8]

Protocol 2: Anion Exchange Using a Resin

This protocol details a general method for exchanging bromide for the bis(trifluoromethylsulfonyl)imide (NTf₂⁻) anion.[5][7]

Materials:

  • 1-Butyl-3-cyclopentylimidazolium bromide (from Protocol 1)

  • Anion exchange resin (e.g., Amberlyst® A-26)

  • Lithium bis(trifluoromethylsulfonyl)imide or a similar salt

  • Methanol

  • Glass chromatography column

Procedure:

  • Resin Preparation: a. Pack a glass column with the anion exchange resin (OH⁻ form). b. Prepare a solution of lithium bis(trifluoromethylsulfonyl)imide in methanol (e.g., 1 M). c. Slowly pass this solution through the resin column until the eluate tests positive for the NTf₂⁻ anion. This loads the desired anion onto the resin. d. Wash the resin thoroughly with methanol until the eluate is neutral and free of excess lithium salts.

  • Anion Exchange: a. Dissolve the 1-butyl-3-cyclopentylimidazolium bromide in a minimal amount of methanol (e.g., 50-60 mM solution).[5] b. Pass this solution slowly through the prepared resin column. c. Collect the eluate. Wash the column with additional methanol (approx. 25 mL) and combine it with the initial eluate.[5]

  • Purification: a. Remove the methanol from the combined eluates using a rotary evaporator. b. Dry the resulting ionic liquid in a vacuum oven at 60-70°C, typically in the presence of desiccants like P₂O₅ and KOH pellets, to remove water and any volatile impurities.[5] c. Confirm the absence of residual bromide using the silver nitrate test.

Part 3: Physicochemical Properties and Characterization

The incorporation of a cyclopentyl group significantly influences the physical properties of the resulting ionic liquid.

Comparative Data

The table below summarizes typical property differences between cyclopentyl- and n-alkyl-substituted imidazolium ILs with the same anion (e.g., bis(trifluoromethanesulfonyl)amide).[2][3][4]

Property1-Butyl-3-methylimidazolium (n-Alkyl)1-Butyl-3-cyclopentylimidazolium (Cycloalkyl)Rationale for Difference
Density LowerHigherThe cyclic structure allows for more efficient packing of the cations, leading to increased density.[4]
Viscosity LowerHigher (generally, but can be lower)Increased van der Waals forces and interlocking of cyclic groups can increase viscosity. However, specific conformational flexibility of the cyclopentyl group can sometimes lead to lower viscosity compared to other cycloalkanes like cyclohexyl.[2][3]
Glass Transition Temp (Tg) LowerHigherRestricted motion and higher packing efficiency of the cycloalkyl group lead to a higher glass transition temperature.[3]
Characterization Techniques
  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the covalent structure of the cation. Successful quaternization is confirmed by the downfield shift of the imidazolium ring protons, particularly the acidic C(2)-H proton, and the appearance of signals corresponding to both the cyclopentyl and the newly added alkyl groups.[9]

  • FT-IR Spectroscopy: Useful for identifying characteristic vibrations of the imidazolium ring and the functional groups of the anion.[10]

  • Thermal Analysis (TGA): Determines the thermal stability and decomposition temperature of the ionic liquid, which is largely influenced by the anion.[11]

Part 4: Applications and Future Directions

The unique properties of this compound-derived ILs make them suitable for a range of applications.

  • Green Solvents & Catalysis: Like other ILs, their negligible vapor pressure makes them environmentally benign alternatives to volatile organic solvents.[12] Their unique viscosity and polarity profile can influence reaction rates and selectivity in organic synthesis.[13][14]

  • Electrochemistry: Ionic liquids are widely used as electrolytes in batteries and capacitors due to their ionic conductivity and wide electrochemical window. The specific transport properties (viscosity and conductivity) of cyclopentyl-derived ILs could be advantageous in these systems.[12]

  • Drug Development: The imidazolium scaffold is present in many biologically active compounds. ILs themselves have been explored as active pharmaceutical ingredients (APIs) and for drug delivery, sometimes exhibiting antimicrobial properties.[10][13]

The relationship between the tunable structure of these ILs and their potential applications is visualized below.

G core This compound Precursor feat1 Cyclopentyl Group (Cation) core->feat1 feat2 Tunable Anion (e.g., Br⁻, NTf₂⁻, BF₄⁻) core->feat2 prop1 Modified Physical Properties (Viscosity, Density, Tg) feat1->prop1 Influences prop2 Tunable Chemical Properties (Hydrophobicity, Polarity, Stability) feat2->prop2 Determines app1 {Applications} prop1->app1 prop2->app1 app_cat Catalysis & Green Solvents app1->app_cat app_elec Electrochemistry (Electrolytes) app1->app_elec app_bio Biomedical (Drug Delivery, Antimicrobials) app1->app_bio

Caption: Relationship between IL structure, properties, and applications.

Conclusion

This compound serves as a valuable and versatile precursor for a distinct class of imidazolium-based ionic liquids. The straightforward and high-yielding synthesis via quaternization, coupled with well-established anion exchange protocols, allows for the creation of designer solvents with tailored physicochemical properties. The unique influence of the cyclopentyl group on viscosity, density, and thermal characteristics opens new avenues for their application in advanced materials, green chemistry, and energy storage, making them a subject of significant interest for researchers and drug development professionals.

References

High-throughput screening assays for 1-Cyclopentyl-1H-imidazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to High-Throughput Screening Assays for 1-Cyclopentyl-1H-imidazole Analogs

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the discovery of bioactive this compound analogs. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and their wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific principles.

Introduction: The Rationale for Screening Imidazole Analogs

The imidazole scaffold is a privileged structure in drug discovery, serving as a core component in molecules targeting a diverse array of biological targets.[3] Analogs of this compound, with their specific steric and electronic properties, represent a promising chemical space for identifying novel modulators of enzymes and cellular pathways.[1] High-throughput screening (HTS) is the predominant method for rapidly evaluating large chemical libraries to identify "hits"—compounds that modulate a specific biological target or pathway.[4][5][6] The goal of an HTS campaign is not just to find active compounds, but to identify well-behaved, potent, and selective molecules that can serve as starting points for a drug discovery program.[7][8]

This guide will focus on a hypothetical HTS campaign to identify inhibitors of a protein kinase, a well-established and highly validated target class in drug discovery.

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-step process that moves from a broad primary screen to focused hit validation.[5] Each stage is designed to systematically filter a large compound library, eliminating false positives and inactive compounds, to yield a small set of high-quality, confirmed hits.[7][8] The quality and success of the campaign are critically dependent on the robustness of the assay and a logical triage strategy.[9][10]

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation AssayDev Assay Development & Optimization Miniaturization Miniaturization to 384/1536-well Format AssayDev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation PrimaryScreen Primary HTS (Single Concentration) Validation->PrimaryScreen HitConfirmation Hit Confirmation (Retest from Powder) PrimaryScreen->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse OrthogonalAssay Orthogonal/Secondary Assay DoseResponse->OrthogonalAssay SAR Preliminary SAR & Analog Analysis OrthogonalAssay->SAR ValidatedHit Validated Hit for Lead-Op SAR->ValidatedHit

Caption: The HTS workflow, from initial assay development to validated hits.

Assay Selection: Choosing the Right Tool for the Target

The choice of assay technology is paramount and depends on the biological question being asked. For our hypothetical protein kinase target, we will employ a multi-assay strategy: a primary biochemical screen to identify direct inhibitors, followed by a cell-based secondary assay to confirm activity in a more physiologically relevant context.

Primary Biochemical Assay: Fluorescence Polarization (FP)

Principle: FP is a homogeneous technique ideal for monitoring molecular interactions in solution.[11] It measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. A small, fluorescently labeled tracer tumbles rapidly, resulting in low light polarization. When bound to a large protein (our kinase), its tumbling slows dramatically, leading to a high polarization signal.[12][13] Test compounds that inhibit this interaction will displace the tracer, causing a decrease in polarization.[11]

Causality Behind Experimental Choices:

  • Why FP? It is a robust, cost-effective, and simple "mix-and-read" format, making it highly amenable to the automation and scale of HTS.[11][13] Its homogeneous nature eliminates wash steps, reducing variability and increasing throughput.

  • Self-Validation: The assay's validity is continuously monitored using the Z-factor (Z'), a statistical parameter that reflects the dynamic range and data variation. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]

Detailed Protocol: FP Competition Assay for a Protein Kinase

ParameterRecommended ValueRationale
Plate Format 384-well, black, non-binding surfaceMinimizes background fluorescence and non-specific binding.[15]
Assay Volume 20 µLReduces reagent consumption in HTS format.
Kinase Conc. ~ Kd of TracerBalances signal window with sensitivity to competitive inhibitors.
Tracer Conc. 1-5 nMLow concentration to maximize competition and minimize background.
Compound Conc. 10 µM (Primary Screen)A standard concentration for primary screens to identify initial hits.[14]
DMSO Conc. < 0.5%High concentrations of DMSO can denature proteins or interfere with the assay.
Incubation Time 60-120 minutes at RTAllows the binding reaction to reach equilibrium.[11]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Dilute the protein kinase and fluorescent tracer to 2X final concentration in this buffer.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer ~100 nL of test compounds (from a 2 mM DMSO stock plate) to the 384-well assay plates. Also, dispense DMSO for negative controls (high signal) and a known potent inhibitor for positive controls (low signal).[11]

  • Protein Addition: Add 10 µL of the 2X protein kinase solution to all wells. Mix gently by shaking or centrifugation.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the enzyme.[11]

  • Tracer Addition: Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Final Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[11]

  • Plate Reading: Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for a fluorescein-based tracer).[13][15]

Orthogonal Biochemical Assay: AlphaScreen Technology

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology.[16][17] It utilizes two types of beads: a Donor bead that, upon excitation at 680 nm, releases singlet oxygen, and an Acceptor bead that, when in close proximity (~200 nm), receives this energy and emits light.[16][18] For a kinase assay, a biotinylated substrate can be captured by a streptavidin-coated Donor bead, while a phospho-specific antibody conjugated to an Acceptor bead will only bind the phosphorylated product, bringing the beads together and generating a signal.

AlphaScreen_Principle cluster_0 No Interaction (Inhibitor Present) cluster_1 Interaction (No Inhibitor) Donor1 Donor Bead (Streptavidin) Acceptor1 Acceptor Bead (Antibody) Substrate1 Unphosphorylated Substrate Excitation1 680nm Excitation Excitation1->Donor1:d NoSignal No Signal Donor2 Donor Bead (Streptavidin) Acceptor2 Acceptor Bead (Antibody) Substrate2 Phosphorylated Substrate Donor2:d->Substrate2 Acceptor2:d->Substrate2 Excitation2 680nm Excitation Excitation2->Donor2:d Signal Signal (520-620nm)

Caption: Principle of a kinase AlphaScreen assay.

Causality Behind Experimental Choices:

  • Why AlphaScreen? It serves as an excellent orthogonal assay. A true hit should be active in two distinct assay formats (e.g., FP and AlphaScreen), reducing the likelihood of false positives arising from assay artifacts like fluorescence interference.[7] Its high sensitivity is also advantageous.[17]

  • Self-Validation: The protocol includes controls to ensure the signal is specific. For instance, running the reaction without ATP should yield no signal, confirming the signal is kinase-dependent.

Protocol: AlphaScreen Kinase Assay

  • Kinase Reaction: In a 384-well plate, combine 2.5 µL of 4X enzyme, 2.5 µL of 4X substrate/ATP mix, and 5 µL of the test compound. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Bead Addition: Add 5 µL of "Stop/Detection Mix" containing EDTA (to stop the kinase reaction) and the anti-phospho-Acceptor beads. Incubate for 60 minutes.

  • Donor Bead Addition: Add 5 µL of streptavidin-Donor beads. Incubate for 60 minutes in the dark.

  • Plate Reading: Read the plate on an Alpha-enabled plate reader.[17]

Cell-Based Secondary Assay: Luciferase Reporter Assay

Principle: Cell-based assays are crucial for confirming that a compound is active in a physiological context, possessing necessary properties like cell permeability.[19] A reporter gene assay uses a genetically modified cell line where the activity of a specific signaling pathway drives the expression of a reporter protein, such as luciferase.[19][20] If our target kinase is part of a pathway that activates a specific transcription factor (e.g., NF-κB, AP-1), we can use a cell line with a luciferase gene under the control of a promoter containing response elements for that factor.[21] Inhibition of the kinase by a compound will lead to a decrease in luciferase expression and a corresponding drop in luminescence.[19]

Causality Behind Experimental Choices:

  • Why a Reporter Assay? It provides a functional readout of pathway inhibition within a living cell, automatically filtering out compounds that are not membrane-permeable or are rapidly metabolized/effluxed.[19] It serves as a powerful secondary assay to validate hits from biochemical screens.

  • Self-Validation: A counter-screen using a constitutively active promoter (e.g., CMV) driving luciferase is essential. A true hit should inhibit the pathway-specific reporter but not the constitutive reporter, thus ruling out non-specific cytotoxicity or direct luciferase inhibition.

Protocol: Luciferase Reporter Assay for Pathway Inhibition

  • Cell Plating: Plate the engineered reporter cell line in 384-well white, clear-bottom plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with the hit compounds at various concentrations (for dose-response) and incubate for a period determined by the pathway dynamics (e.g., 6 hours).

  • Cell Lysis and Reagent Addition: Remove the media and add a commercial luciferase assay reagent (e.g., Promega's ONE-Glo™) which lyses the cells and provides the luciferin substrate.

  • Luminescence Reading: After a 10-minute incubation at room temperature to stabilize the signal, measure luminescence on a plate reader.

  • Data Analysis: Normalize the signal to vehicle (DMSO) controls and plot the dose-response curve to determine the EC50.

Data Analysis and Hit Validation

High-throughput screening generates vast amounts of data that require robust analytical methods to identify genuine hits.[4][22]

Key Steps in Data Analysis:

  • Quality Control: For each plate, calculate the Z' factor to ensure data quality. Plates with Z' < 0.5 should be flagged for review or repeated.[14]

  • Hit Selection: In the primary screen, hits are typically identified as compounds that produce a signal beyond a certain threshold (e.g., 3 standard deviations from the mean of the negative controls or >50% inhibition).[4]

  • Dose-Response Analysis: Confirmed hits are re-tested in a dose-response format to determine their potency (IC50 or EC50). A well-behaved compound will exhibit a classic sigmoidal dose-response curve.[6][9]

  • Hit Triage and Filtering:

    • Remove Promiscuous Inhibitors: Many compounds, known as Pan-Assay Interference Compounds (PAINS), appear as hits in numerous assays through non-specific mechanisms like aggregation.[7][23] These should be filtered out using computational flags or specific counter-screens.

    • Structure-Activity Relationship (SAR): Analyze the hits for chemical clusters. The presence of multiple active compounds with a shared chemical scaffold increases confidence that the activity is real and provides a starting point for medicinal chemistry optimization.[7][14]

    • Confirmation in Orthogonal Assays: True hits must demonstrate activity in the secondary/orthogonal assays. Lack of confirmation may indicate an artifact of the primary assay format.

Conclusion

The successful identification of novel, bioactive this compound analogs requires a rigorous and well-designed HTS strategy. By combining a high-throughput biochemical primary screen, such as Fluorescence Polarization, with orthogonal biochemical and confirmatory cell-based assays, researchers can effectively navigate the complexities of a screening campaign. This multi-faceted approach, grounded in sound scientific principles and coupled with robust data analysis, provides a reliable pathway to filter large compound libraries down to a small number of high-quality, validated hits ready for the next phase of drug discovery.

References

Introduction: The Promise of 1-Cyclopentyl-1H-imidazole in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 1-Cyclopentyl-1H-imidazole in materials science. This document provides detailed application notes and protocols based on the established properties and functionalities of imidazole derivatives.

This compound is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a cyclopentyl group at the first nitrogen atom. The imidazole moiety is a versatile functional group found in many important biological molecules, including the amino acid histidine, and is known for its diverse applications in medicinal chemistry and materials science.[1][2] The cyclopentyl substituent, a bulky and hydrophobic alkyl group, is expected to significantly influence the physicochemical properties of the parent imidazole, opening up new avenues for its application in materials science.

The unique combination of the aromatic, electron-rich imidazole ring and the hydrophobic cyclopentyl group makes this compound a promising candidate for a variety of applications, including the development of novel ionic liquids, corrosion inhibitors, catalysts, and functional polymers. This guide will explore these potential applications in detail, providing theoretical background and practical experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and a related derivative is presented in the table below.

PropertyThis compoundThis compound-2-thiol
CAS Number 71614-58-9[3]1038363-71-1[4]
Molecular Formula C₈H₁₂N₂[3]C₈H₁₂N₂S[4]
Molecular Weight 136.19 g/mol 172.26 g/mol [4]
Boiling Point 288.1±9.0 °C at 760 mmHg[3]Decomposes at 340-400°C[4]
Density 1.1±0.1 g/cm³[3]Not available
Solubility Expected to have limited solubility in water due to the hydrophobic cyclopentyl group.[4]Limited solubility in aqueous systems (< 1 mg/mL at room temperature).[4]

Application Notes and Protocols

Precursor for Imidazolium-Based Ionic Liquids

Application Note: Imidazolium-based ionic liquids are a class of molten salts with melting points below 100°C. They possess unique properties such as low volatility, high thermal stability, and tunable solvency, making them attractive as "green" solvents and electrolytes. The properties of these ionic liquids can be readily modified by altering the substituents on the imidazolium cation. The introduction of a cyclopentyl group is anticipated to enhance the hydrophobicity and potentially lower the melting point of the resulting ionic liquid.

Protocol for the Synthesis of 1-Cyclopentyl-3-methylimidazolium Chloride ([C₅MIm]Cl):

This protocol describes a two-step synthesis of a hypothetical ionic liquid derived from this compound.

Workflow Diagram:

cluster_synthesis Synthesis of [C₅MIm]Cl A This compound C Quaternization Reaction (Solvent: Toluene, Reflux) A->C B Methyl Iodide B->C D 1-Cyclopentyl-3-methylimidazolium Iodide ([C₅MIm]I) C->D Intermediate Product E Anion Exchange (Anion exchange resin, Cl⁻ form) D->E F 1-Cyclopentyl-3-methylimidazolium Chloride ([C₅MIm]Cl) E->F Final Product

Synthesis of [C₅MIm]Cl from this compound.

Step 1: Quaternization of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Add methyl iodide (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the mixture to room temperature. The product, 1-cyclopentyl-3-methylimidazolium iodide ([C₅MIm]I), will precipitate as a solid.

  • Filter the solid product, wash with cold toluene, and dry under vacuum.

Step 2: Anion Exchange

  • Prepare a column packed with an anion exchange resin in the chloride form.

  • Dissolve the synthesized [C₅MIm]I in a suitable solvent (e.g., methanol).

  • Pass the solution through the anion exchange column.

  • Collect the eluent containing the 1-cyclopentyl-3-methylimidazolium chloride ([C₅MIm]Cl).

  • Remove the solvent under reduced pressure to obtain the final ionic liquid.

  • Characterize the product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Corrosion Inhibitor for Mild Steel

Application Note: Imidazole derivatives are effective corrosion inhibitors for various metals, particularly in acidic environments.[5][6][7] Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[5][8] The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the nitrogen atoms of the imidazole ring and the metal atoms).[7] The hydrophobic cyclopentyl group in this compound is expected to enhance the formation of a stable, water-repellent protective layer on the metal surface.[8]

Protocol for Evaluating the Corrosion Inhibition Efficiency of this compound:

This protocol outlines the weight loss method for assessing the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Workflow Diagram:

cluster_corrosion Corrosion Inhibition Evaluation A Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) C Immersion Test (24 hours at room temperature) A->C B Prepare Corrosive Media (1 M HCl with and without inhibitor) B->C D Post-Immersion Processing (Cleaning, Drying, Weighing) C->D E Calculate Corrosion Rate and Inhibition Efficiency D->E

Evaluation of Corrosion Inhibition Efficiency.

  • Preparation of Mild Steel Coupons:

    • Cut mild steel sheets into coupons of a standard size (e.g., 2 cm x 2 cm x 0.1 cm).

    • Polish the coupons with successively finer grades of emery paper, then wash with distilled water and acetone.

    • Dry the coupons and store them in a desiccator.

    • Accurately weigh each coupon before the immersion test.

  • Preparation of Test Solutions:

    • Prepare a 1 M HCl solution as the corrosive medium.

    • Prepare a series of test solutions by dissolving different concentrations of this compound (e.g., 50, 100, 200, 500 ppm) in the 1 M HCl solution.

  • Immersion Test:

    • Immerse the pre-weighed mild steel coupons in the test solutions (including a blank without the inhibitor) for a fixed period (e.g., 24 hours) at a constant temperature.

  • Post-Immersion Analysis:

    • After the immersion period, remove the coupons from the solutions.

    • Carefully clean the coupons to remove corrosion products, wash with distilled water and acetone, and dry.

    • Accurately weigh the cleaned and dried coupons.

  • Calculation of Inhibition Efficiency (IE%):

    • Calculate the corrosion rate (CR) in the absence (CR₀) and presence (CRᵢ) of the inhibitor using the weight loss data.

    • Calculate the inhibition efficiency using the following formula: IE% = [(CR₀ - CRᵢ) / CR₀] x 100

Ligand in Homogeneous Catalysis

Application Note: The nitrogen atoms in the imidazole ring can coordinate with transition metal ions, making imidazole derivatives useful as ligands in homogeneous catalysis.[9][10] The steric and electronic properties of the ligand can influence the activity and selectivity of the catalyst. The bulky cyclopentyl group in this compound can create a specific steric environment around the metal center, which could be beneficial for certain catalytic transformations.

Potential Application in Cross-Coupling Reactions:

This compound could be explored as a ligand for copper- or palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. The protocol would involve synthesizing the metal-ligand complex in situ or as an isolated species and then evaluating its catalytic activity in a model cross-coupling reaction. The performance would be compared to catalysts with other N-heterocyclic carbene (NHC) or imidazole-based ligands.

Functional Monomer for Polymer Synthesis

Application Note: Polymers containing imidazole groups exhibit interesting properties, such as pH-responsiveness and the ability to coordinate with metal ions.[11][12][13] These polymers have potential applications in drug delivery, membrane separations, and catalysis. This compound could be functionalized to introduce a polymerizable group (e.g., a vinyl group) to create a novel monomer. Alternatively, it could be grafted onto a pre-existing polymer backbone.

Hypothetical Protocol for the Synthesis of Poly(1-vinyl-3-cyclopentylimidazolium bromide):

This protocol describes the synthesis of a polymer from a hypothetical vinyl-functionalized derivative of this compound.

  • Synthesis of 1-Vinyl-3-cyclopentylimidazolium Bromide Monomer:

    • React this compound with 1,2-dibromoethane to introduce a bromoethyl group at the N3 position.

    • Treat the resulting product with a strong base (e.g., potassium tert-butoxide) to eliminate HBr and form the vinyl group.

  • Radical Polymerization of the Monomer:

    • Dissolve the synthesized monomer in a suitable solvent.

    • Add a radical initiator (e.g., AIBN).

    • Heat the reaction mixture under an inert atmosphere to initiate polymerization.

    • After the desired reaction time, precipitate the polymer by adding a non-solvent.

    • Filter, wash, and dry the polymer.

    • Characterize the polymer using techniques such as GPC (for molecular weight and distribution) and NMR spectroscopy.

Conclusion

While direct applications of this compound in materials science are not yet extensively documented, the well-established versatility of the imidazole scaffold provides a strong foundation for its future exploration. The presence of the cyclopentyl group offers a unique handle to tune the properties of imidazole-based materials. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers interested in harnessing the potential of this promising molecule in the development of advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-Cyclopentyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the ultimate goal of improving reaction yield and purity. Here, we address frequently asked questions and provide in-depth troubleshooting strategies grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield for the N-alkylation of imidazole with a cyclopentyl halide is consistently low. What are the most likely causes and how can I improve it?

Low yields in the N-alkylation of imidazole with cyclopentyl halides (e.g., cyclopentyl bromide) are a common issue. This is often attributable to a combination of factors including suboptimal base selection, solvent effects, and competing side reactions.

Troubleshooting Strategies:

  • Base Selection is Critical: The choice of base is paramount in deprotonating imidazole (pKa ≈ 14.5) to form the imidazolide anion, which is the active nucleophile.

    • Insufficiently Strong Bases: Weaker bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) may not deprotonate imidazole completely, leading to a low concentration of the nucleophile and a slow, inefficient reaction.

    • Strong, Non-Nucleophilic Bases are Preferred: Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this transformation. It irreversibly deprotonates imidazole to generate the sodium imidazolide salt, driving the reaction forward.

  • Solvent Choice and Polarity: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Aprotic Polar Solvents are Ideal: Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the sodium imidazolide salt, enhancing the nucleophilicity of the imidazolide anion and promoting the Sₙ2 reaction. Acetonitrile is another viable option.

    • Avoid Protic Solvents: Protic solvents like ethanol or water can protonate the imidazolide anion, reducing its nucleophilicity and competing with the alkylation reaction.

  • Competing E2 Elimination: Cyclopentyl halides can undergo E2 elimination in the presence of a base to form cyclopentene, a common byproduct that reduces the overall yield.

    • Minimizing Elimination: Using a non-hindered, strong base like NaH at controlled temperatures can favor the desired Sₙ2 substitution over elimination. Running the reaction at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is often sufficient to promote alkylation without significantly increasing the rate of elimination.

The following workflow can help troubleshoot low yields:

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: I am observing a significant amount of a byproduct that I suspect is 1,3-dicyclopentylimidazolium halide. How can I prevent its formation?

The formation of a 1,3-dicyclopentylimidazolium salt is a classic example of over-alkylation. The desired product, this compound, can act as a nucleophile itself and react with another molecule of the cyclopentyl halide.

Mitigation Strategies:

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is the most effective way to prevent over-alkylation.

    • Imidazole as the Limiting Reagent: Using a slight excess of the cyclopentyl halide can ensure all the imidazole is consumed. However, this can increase the risk of dialkylation if not carefully monitored.

    • Cyclopentyl Halide as the Limiting Reagent: A more common and often safer approach is to use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents). This ensures the electrophile (cyclopentyl halide) is consumed before it can react with the mono-alkylated product. The unreacted imidazole can be easily removed during aqueous workup.

  • Order of Addition: The way the reagents are added can influence the outcome.

    • Recommended Procedure: Add the cyclopentyl halide slowly to a pre-formed solution of the imidazolide anion (imidazole + base). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant imidazolide anion over the less nucleophilic this compound.

Q3: What is the most effective method for purifying the final product, this compound?

The purification strategy depends on the scale of the reaction and the nature of the impurities.

  • Aqueous Workup: A standard aqueous workup is the first and most crucial step.

    • Quenching: Carefully quench the reaction mixture by slowly adding it to water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any unreacted base.

    • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This compound is a relatively polar molecule but will partition into the organic layer.

    • Washing: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If the crude product is not sufficiently pure after workup, column chromatography is the most effective purification method.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. A common starting point is 10-20% ethyl acetate in hexanes, gradually increasing the polarity. The product is UV-active and can be visualized by TLC using a UV lamp (254 nm).

  • Distillation: For larger scale preparations (>5 g), vacuum distillation can be an efficient purification method if the product is thermally stable and the impurities have significantly different boiling points.

Optimized Protocol: N-Alkylation of Imidazole with Cyclopentyl Bromide

This protocol is designed to maximize yield by employing a strong base in an appropriate solvent and controlling the reaction conditions.

Materials:

  • Imidazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Cyclopentyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq) and anhydrous DMF to a round-bottom flask. Stir the mixture until the imidazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium imidazolide should result in a clear solution or a fine suspension.

  • Alkylation: Add cyclopentyl bromide (1.05 eq) dropwise to the reaction mixture via a dropping funnel at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine (2 x volume of DMF).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Comparative Data on Reaction Conditions

The choice of base and solvent significantly impacts the reaction outcome. The following table summarizes typical results based on literature precedents.

BaseSolventTemperature (°C)Typical YieldReference
NaH DMF 25 - 50 >85%
K₂CO₃Acetonitrile80 (Reflux)60-75%
TriethylamineTHF65 (Reflux)<40%General

Note: Yields are approximate and can vary based on reaction scale and specific experimental conditions. The combination of NaH in DMF consistently provides the highest reported yields.

Technical Support Center: Purification of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Cyclopentyl-1H-imidazole. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for its purification. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these techniques effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My crude reaction mixture is a complex mess of starting materials and salts. What is the most effective first step?

A1: The most effective initial step is a preliminary workup using an acid-base extraction. This technique leverages the basicity of the imidazole ring to efficiently separate your product from non-basic impurities and inorganic salts.

The typical synthesis of this compound involves the N-alkylation of imidazole, which commonly leaves you with unreacted imidazole, inorganic salts from the base used (e.g., K₂CO₃, KOH), and potentially some non-basic organic by-products.[1][2] An acid-base extraction is superior to simple filtration or direct distillation for this initial cleanup.

Protocol 1: Initial Acid-Base Workup

  • Dissolution: Dissolve the entire crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Filtration (Optional): If a large amount of inorganic salt is present, you can filter the mixture at this stage. However, the subsequent acid wash will remove these salts effectively.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid, such as 1 M HCl. The basic this compound will be protonated and move into the aqueous layer, leaving neutral organic impurities behind.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Basification & Back-Extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH) until the solution is basic (confirm with pH paper). Your neutral product will now be liberated. Extract the product back into a fresh portion of an organic solvent (e.g., ethyl acetate or DCM).

  • Final Wash & Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄. Filter off the drying agent and evaporate the solvent to yield the purified, crude product.

Q2: I performed the acid-base extraction, but an intractable emulsion formed at the interface. How can I resolve this?

A2: Emulsion formation is a common issue, especially when shaking the separatory funnel too vigorously. The primary cause is the presence of fine particulates or amphiphilic molecules that stabilize the oil-in-water or water-in-oil droplets.

Troubleshooting Steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This is often sufficient for extraction without causing significant emulsion.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool using vacuum filtration. This can break up the fine particles stabilizing the emulsion.

Q3: My NMR spectrum shows that the primary impurity is unreacted imidazole. What is the best method to remove it?

A3: While acid-base extraction is a good first step, residual imidazole can co-extract if the pH is not carefully controlled. For removing trace to moderate amounts of imidazole, vacuum distillation or column chromatography are the most definitive methods.

  • Vacuum Distillation: This is an excellent choice for this specific separation. This compound has a boiling point of approximately 288 °C, while imidazole's boiling point is lower at 256 °C.[3][4] Distilling under vacuum will lower these boiling points, allowing for a clean separation without thermal degradation.

  • Column Chromatography: Flash column chromatography on silica gel is highly effective. Imidazole is significantly more polar than its N-cyclopentyl derivative due to its N-H proton, which allows for strong hydrogen bonding to the silica. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will elute the less polar this compound first, leaving the more polar imidazole strongly adsorbed to the column.

Q4: My product is an oil with a slight color. How can I get it to a colorless, highly pure state for final analysis?

A4: For final "polishing" to remove color and minor impurities, vacuum distillation is the preferred method, assuming the impurities have different volatilities.

Protocol 2: Fractional Vacuum Distillation

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry and joints are properly greased.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Gently heat the distillation flask using a heating mantle. Use a stirring bar for smooth boiling.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvents) first.

    • Main Fraction: Collect the this compound fraction at its characteristic boiling point under the applied vacuum.

    • Residue: High-boiling, colored, or polymeric impurities will remain in the distillation flask.

  • Purity Check: Analyze the collected main fraction by GC, HPLC, or NMR to confirm its purity.

If distillation is not an option, passing the material through a short plug of activated carbon or alumina can sometimes remove color, followed by filtration.

Part 2: Frequently Asked Questions (FAQs)

What is the best overall purification strategy for this compound from a crude reaction?

The optimal strategy follows a multi-step approach, moving from bulk purification to fine polishing.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Imidazole, Salts, Solvent) Workup Acid-Base Extraction (Removes salts & neutral organics) Crude->Workup Step 1 Assess Purity Assessment (TLC, NMR, GC) Workup->Assess Step 2 Decision Impurity Profile? Assess->Decision Step 3 Distill Vacuum Distillation (Removes volatile/non-volatile impurities) Decision->Distill Volatile/ Colored Impurities Chrom Column Chromatography (Removes polar impurities, e.g., imidazole) Decision->Chrom Polar Impurities (e.g., Imidazole) Final Pure this compound (>98%) Distill->Final Chrom->Final

Caption: General purification workflow for this compound.

Why is acid-base extraction so effective for this compound?

This technique exploits the amphoteric nature of the imidazole ring.[4] The lone pair of electrons on the non-protonated nitrogen atom (N3) makes the molecule basic (pKa of the conjugate acid is ~7).[4]

AcidBaseExtraction Product_Neutral Product (Base Form) Protonated_Product Protonated Product (Salt Form) [Product-H]+Cl- Product_Neutral->Protonated_Product Protonation (Moves to Aqueous) Impurity_Neutral Neutral Impurities Impurity_Neutral2 Neutral Impurities (Remain) Impurity_Neutral->Impurity_Neutral2 Stays in Organic Product_Neutral2 Product (Base Form) Protonated_Product->Product_Neutral2 Neutralization

Caption: Mechanism of acid-base extraction for imidazole derivatives.

By washing the organic solution with dilute acid, the basic product becomes a water-soluble salt and is extracted into the aqueous layer. Neutral impurities (like leftover alkylating agent or non-basic side products) remain in the organic layer, which is then discarded. Subsequent basification of the aqueous layer regenerates the neutral, organic-soluble product, allowing it to be recovered.

How do I choose the right purification method?

Your choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.

Table 1: Comparison of Purification Techniques

TechniquePrimary UseProsCons
Acid-Base Extraction Initial bulk cleanupFast, inexpensive, removes salts and neutral impurities effectively.Can form emulsions; may not remove other basic impurities.
Vacuum Distillation High-purity polishingExcellent for removing colored and non-volatile/volatile impurities; scalable.[3]Requires high temperatures (even under vacuum); not suitable for thermally sensitive compounds.
Column Chromatography High-purity, small scaleExcellent separation of closely related compounds (e.g., product from imidazole).[5]Time-consuming, uses large solvent volumes, can be difficult to scale up.
Crystallization Final polishing (if solid)Can yield extremely high purity material; cost-effective at scale.Compound may be an oil; requires finding a suitable solvent system.
What are the key safety precautions when handling this compound?
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[6] Avoid creating aerosols.

  • Hazards: Imidazole-based compounds can be corrosive, skin and eye irritants, and harmful if swallowed.[6]

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.

Always consult the SDS for imidazole and any reagents or solvents used in the purification process before starting your work.

References

Stability issues and degradation pathways of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclopentyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust solutions for potential challenges.

Introduction

This compound is a substituted imidazole derivative with applications in medicinal chemistry and materials science.[1] While the imidazole core is known for its general stability, the introduction of the N-cyclopentyl group can influence its reactivity and degradation profile.[1][2] Understanding the potential stability issues and degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will delve into the common challenges encountered when working with this compound and provide practical, evidence-based solutions.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent Assay Results or Loss of Compound Potency Over Time

Symptoms:

  • Decreased biological activity in stored solutions.

  • Poor reproducibility between experiments conducted on different days.

  • Appearance of unknown peaks in analytical chromatograms (HPLC, LC-MS).

Potential Cause: This is often indicative of compound degradation in solution. The primary degradation pathways for imidazole derivatives include oxidation and photodegradation.[3][4]

Troubleshooting Workflow:

A Inconsistent Results/ Loss of Potency B Hypothesis: Compound Degradation A->B C Action: Assess Stability Under Experimental Conditions B->C D Test for Oxidation: - Sparge with inert gas (N2, Ar) - Add antioxidant (e.g., BHT) C->D E Test for Photodegradation: - Protect from light (amber vials) - Compare light-exposed vs. dark control C->E F Analyze by LC-MS/HPLC: Compare peak areas of parent compound and look for new peaks D->F E->F G Degradation Confirmed F->G H Implement Preventative Measures G->H I Solution: - Prepare fresh solutions daily - Store stock solutions under inert gas at -20°C or -80°C - Use amber vials for all experiments H->I

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Solutions:

  • Preparation and Handling of Solutions:

    • Fresh is Best: Prepare solutions of this compound fresh for each experiment whenever possible.

    • Inert Atmosphere: For stock solutions, use a solvent that has been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen. Overlay the headspace of the vial with the inert gas before sealing.

    • Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) to your stock solutions.

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

    • Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to protect the compound from light.[4] This is critical for both storage and during the experiment itself.

Issue 2: Appearance of Unidentified Impurities in a Reaction Mixture

Symptoms:

  • New spots on a TLC plate or unexpected peaks in a chromatogram that are not the starting material or the expected product.

  • Reaction mixture changes color over time (e.g., yellowing).

Potential Causes:

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation, which can be mediated by atmospheric oxygen, especially under basic conditions or in the presence of metal ions.[4] This can lead to the formation of various oxidized species.

  • Thermal Degradation: If the reaction is performed at elevated temperatures, thermal decomposition may occur. The stability of substituted imidazoles can be influenced by the specific substituents.[5][6]

  • Hydrolysis: While generally stable, under certain pH conditions (acidic or basic) and in the presence of water, hydrolysis of the imidazole ring or other functional groups in the molecule could occur.[7][8]

Troubleshooting Steps:

  • Characterize the Impurities: Use LC-MS to obtain the mass of the impurity peaks. This can provide clues as to the nature of the degradation (e.g., an increase of 16 amu suggests oxidation).

  • Run Control Reactions:

    • Exclusion of Air: Run the reaction under a nitrogen or argon atmosphere and compare the impurity profile to a reaction run open to the air.

    • Temperature Control: Run the reaction at a lower temperature to see if the formation of impurities is reduced.

    • Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides (especially important for ethers like THF and dioxane).

Issue 3: Poor Yield in a Synthetic Step Involving this compound

Symptoms:

  • The yield of the desired product is consistently lower than expected.

  • Significant amounts of starting material remain, or a complex mixture of byproducts is formed.

Potential Cause: The N-substituted imidazole nitrogen can influence the reactivity of the imidazole ring. Additionally, the basicity of the imidazole can lead to side reactions.

Solutions:

  • Protecting Groups: If the imidazole nitrogen is interfering with the desired reaction, consider a temporary protecting group strategy if applicable to your synthetic route.

  • Base Selection: The basicity of this compound (pKa of the conjugate acid is likely around 7) means it can act as a base in the reaction. If this is not desired, consider using a non-nucleophilic base to scavenge any acid produced.

  • Reaction Conditions: Re-evaluate the reaction conditions (solvent, temperature, reaction time) to optimize for the desired transformation while minimizing degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture. For long-term storage, keeping it in a refrigerator (+4°C) is recommended.

Q2: What are the main degradation pathways for this compound?

A2: Based on the known chemistry of imidazole derivatives, the main degradation pathways are:

  • Oxidation: This is a significant pathway where the imidazole ring reacts with oxygen or other oxidants.[3][4][9] This can lead to ring-opened products like formamide and oxamide derivatives, or hydroxylated species.[3]

  • Photodegradation: Exposure to UV or high-intensity visible light can lead to the formation of radical species and subsequent degradation.[4][10]

  • Thermal Degradation: At high temperatures, decomposition can occur, though imidazoles are generally thermally robust.[2] The cyclopentyl group is unlikely to significantly lower the thermal stability under typical laboratory conditions.

cluster_main Degradation of this compound A This compound B Oxidation (O2, H2O2, •OH) A->B Major C Photodegradation (UV/Vis Light) A->C Major D Thermal Stress (High Temp.) A->D Minor E Hydroxylated Intermediates B->E G Radical Intermediates C->G H Polymerization/Charring D->H F Ring-Opened Products (e.g., formamides, oxamides) E->F G->F

Caption: Major degradation pathways for this compound.

Q3: In which solvents is this compound most stable?

A3: Aprotic solvents such as acetonitrile, THF, and dichloromethane are generally good choices. Protic solvents like methanol and ethanol can also be used, but be aware that they can participate in photochemical reactions. For aqueous buffers, stability will be pH-dependent. It is advisable to perform a preliminary stability study in the buffer of your choice if the solution is to be stored for an extended period.

Q4: How does pH affect the stability of this compound?

A4: The stability of imidazole-containing compounds can be pH-dependent.[7] Strongly acidic or basic conditions can promote hydrolysis or other degradation pathways. For example, base-mediated autoxidation has been observed in some imidazole derivatives.[4] It is recommended to maintain the pH within a neutral range (pH 6-8) for aqueous solutions, unless the experimental protocol requires otherwise.

Q5: How can I monitor the degradation of this compound?

A5: The most effective method is using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] These methods can separate the parent compound from its degradation products and allow for quantification of the remaining parent compound over time.

Section 3: Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Solution

Objective: To determine the stability of the compound under specific solvent and temperature conditions.

Materials:

  • This compound

  • Solvent of interest (e.g., PBS buffer, acetonitrile)

  • HPLC or LC-MS system

  • Incubator or water bath

  • Amber and clear glass vials

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several amber and clear vials.

  • Designate time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • For the "light" condition, place the clear vials under ambient laboratory light or a controlled light source.

  • For the "dark" condition, wrap the amber vials in foil and place them in the same location.

  • For thermal stability, place vials in an incubator at the desired temperature.

  • At each time point, take an aliquot from each condition and analyze by HPLC or LC-MS.

  • Calculate the percentage of the remaining this compound by comparing its peak area to the peak area at time 0.

Data Presentation:

ConditionTime (hours)% Remaining (Parent Compound)
Dark, 25°C0100
8
24
Light, 25°C0100
8
24
Dark, 40°C0100
8
24
Protocol 2: HPLC Method for Purity and Stability Analysis

Objective: A general-purpose HPLC method to separate this compound from potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting method and may require optimization for specific degradation products.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Cyclopentyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for synthesizing this compound is through the N-alkylation of imidazole with a suitable cyclopentyl electrophile, typically cyclopentyl bromide or iodide. This reaction is a classic nucleophilic substitution, where the imidazole anion acts as the nucleophile.[1][2] The reaction is typically facilitated by a base in a polar aprotic solvent. The choice of base and solvent is critical for achieving high yield and purity.[3][4]

Q2: Why is the choice of base so critical in this N-alkylation reaction?

The imidazole N-H proton has a pKa of approximately 14.5, meaning a sufficiently strong base is required to deprotonate it and form the highly nucleophilic imidazolide anion.[2][5]

  • Strong Bases (e.g., Sodium Hydride, NaH): Using a strong, non-nucleophilic base like NaH ensures near-complete and irreversible deprotonation. This often leads to faster reaction rates. However, NaH is highly reactive, moisture-sensitive, and requires careful handling under anhydrous conditions.[1][6]

  • Weaker Bases (e.g., Potassium Carbonate, K₂CO₃; Potassium Hydroxide, KOH): These bases are easier to handle and more cost-effective.[3][4] They establish an equilibrium, deprotonating a fraction of the imidazole at any given time. While this may lead to longer reaction times, it can sometimes offer better control and reduce the formation of certain byproducts by maintaining a lower concentration of the highly reactive imidazolide anion.[7][8]

Q3: What are the common side reactions, and how can they be minimized?

The most significant side reaction is the formation of the 1,3-dicyclopentylimidazolium salt .[7][9] This occurs when the desired product, this compound, undergoes a second alkylation event.

Strategies to Minimize Over-Alkylation:

  • Control Stoichiometry: Use a slight excess of imidazole relative to the cyclopentyl halide (e.g., 1.1-1.2 equivalents of imidazole). This ensures the alkylating agent is consumed before it can react significantly with the product.[7]

  • Slow Addition: Add the cyclopentyl halide dropwise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant imidazole starting material.

  • Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 75-80°C) can help control the rate of the second alkylation, which often has a higher activation energy.[3][7] Avoid excessively high temperatures or prolonged reaction times.[7]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Stop the reaction as soon as the imidazole is consumed to prevent further reaction.[1][7]

Troubleshooting Guide

Problem: Low or No Product Yield

Low yield is a frequent issue that can stem from several factors. This guide provides a logical workflow to diagnose and solve the problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed q1 Did you confirm starting material consumption via TLC/LC-MS? start->q1 no_sm_consumed No, Starting Material (SM) Remains Unchanged q1->no_sm_consumed No sm_consumed Yes, Starting Material is Consumed q1->sm_consumed Yes cause1 Possible Cause: Ineffective Deprotonation no_sm_consumed->cause1 cause2 Possible Cause: Inactive Alkylating Agent no_sm_consumed->cause2 solution1 Solution: 1. Use a stronger base (e.g., switch K₂CO₃ to NaH). 2. Ensure anhydrous conditions if using NaH. 3. Verify base quality (fresh bottle). cause1->solution1 solution2 Solution: 1. Use a fresh bottle of cyclopentyl bromide. 2. Consider a more reactive halide (cyclopentyl iodide). cause2->solution2 q2 Are there multiple new spots on TLC or peaks in LC-MS? sm_consumed->q2 multi_prod Yes, Multiple Products Formed q2->multi_prod Yes no_prod No, SM is gone but no product is visible q2->no_prod No cause3 Possible Cause: Side Reactions / Decomposition multi_prod->cause3 solution3 Solution: 1. Lower reaction temperature. 2. Check for over-alkylation (imidazolium salt). 3. Ensure reagents are stable under reaction conditions. cause4 Possible Cause: Product is Water Soluble or Volatile no_prod->cause4 solution4 Solution: 1. Modify workup: use continuous liquid-liquid extraction. 2. Avoid high temperatures during solvent removal. 3. Check aqueous layer for product.

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

Optimizing Reaction Parameters

The choice of reagents and conditions directly impacts the reaction's success. The following table summarizes key parameters and their expected outcomes.

ParameterOption 1Option 2Rationale & Expert Insight
Base Sodium Hydride (NaH) Potassium Carbonate (K₂CO₃) NaH provides fast, complete deprotonation but requires strict anhydrous conditions. K₂CO₃ is easier to handle and can reduce over-alkylation but may require longer reaction times or more heat.[1][4]
Solvent DMF / DMSO Acetonitrile (CH₃CN) DMF and DMSO are excellent at solvating the imidazolide anion, accelerating the reaction.[4][7] However, their high boiling points can complicate workup. Acetonitrile is a good alternative with an easier workup, though reactions may be slower.[1]
Alkylating Agent Cyclopentyl Bromide Cyclopentyl Iodide Bromides are typically more cost-effective and stable. Iodides are more reactive and can be used to accelerate slow reactions, but they are also more expensive and light-sensitive.
Temperature Room Temperature 75-115 °C Starting at room temperature is prudent. Gentle heating (75-115 °C) can significantly increase the rate, especially with weaker bases like K₂CO₃.[3] However, higher temperatures also increase the rate of imidazolium salt formation.[7]
Visualizing the Reaction Pathway and Side Reaction

The desired reaction competes with the formation of the quaternary imidazolium salt. Understanding this is key to optimization.

ReactionPathways cluster_start Reactants cluster_product Products Imidazole Imidazole Product This compound (Desired Product) Imidazole->Product + Cyclopentyl Bromide (Base, Solvent) CyclopentylBr Cyclopentyl Bromide Byproduct 1,3-Dicyclopentylimidazolium Bromide (Side Product) Product->Byproduct + Cyclopentyl Bromide (Excess Reagent / High Temp)

Caption: Competing reaction pathways in the N-alkylation of imidazole.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This protocol is designed for rapid, high-yield synthesis under anhydrous conditions.

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise over 15 minutes.

  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add cyclopentyl bromide (1.05 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).[1][7]

  • Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol uses less hazardous reagents and is often more amenable to scale-up.

  • Preparation: To a round-bottom flask, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).[4]

  • Solvent Addition: Add anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: Add cyclopentyl bromide (1.2 equivalents) to the stirred suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.[4]

  • Work-up: Once the reaction is complete, cool to room temperature and filter off the potassium carbonate. Wash the solid with fresh acetonitrile.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography.[4]

References

Troubleshooting guide for Grignard reactions with imidazole precursors.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Grignard reactions involving imidazole precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet sensitive transformation. Instead of a generic protocol, we will explore the underlying chemistry through a series of frequently asked questions and troubleshooting scenarios to empower you to solve problems logically and effectively in your own laboratory settings.

Section 1: The Fundamental Challenge - N-H Acidity

The primary hurdle in nearly all Grignard reactions involving an imidazole core is the acidic proton on the nitrogen atom. Understanding and mitigating this issue is the first step toward a successful reaction.

FAQ 1: My Grignard reaction with an imidazole substrate is failing completely or giving very low yields. What is the most likely cause?

Answer: The most probable cause is the acidic N-H proton of the imidazole ring. Grignard reagents (R-MgX) are not only potent nucleophiles but also exceptionally strong bases.[1][2] The imidazole N-H proton has a pKa of approximately 14.5, making it significantly more acidic than the alkanes from which Grignard reagents are derived (pKa > 50).

Consequently, instead of acting as a nucleophile and attacking your desired electrophilic center, the Grignard reagent will act as a base, rapidly and irreversibly deprotonating the imidazole nitrogen.[3][4][5][6] This acid-base reaction consumes your Grignard reagent, forming an unreactive magnesium imidazolide salt and the corresponding alkane, effectively halting your desired carbon-carbon bond formation.[6]

Diagram 1: Competing Reaction Pathways

This diagram illustrates the critical choice the Grignard reagent faces: acting as a nucleophile (desired pathway) versus acting as a base (undesired pathway).

G cluster_0 Reaction Input cluster_1 Undesired Pathway (Proton Abstraction) cluster_2 Desired Pathway (Nucleophilic Attack) Grignard Grignard Reagent (R-MgX) Decision Reaction Pathway Choice Grignard->Decision Imidazole Imidazole Precursor (with N-H proton) Imidazole->Decision Protonation Grignard acts as a BASE Decision->Protonation If N-H is present Nucleophile Grignard acts as a NUCLEOPHILE Decision->Nucleophile Only if N-H is protected Quenched Quenched Grignard (R-H) + Imidazolide Salt Protonation->Quenched Reaction Failure Product Desired C-C Bond Formation Nucleophile->Product Successful Reaction

Caption: The Grignard reagent's dual nature as a base and nucleophile.

FAQ 2: How can I prevent the Grignard reagent from being quenched by the imidazole N-H proton?

Answer: The solution is to "mask" or "protect" the acidic proton with a protecting group before introducing the Grignard reagent.[7] A suitable protecting group must meet two primary criteria:

  • It must be stable to the strongly basic and nucleophilic conditions of the Grignard reaction.

  • It must be removable under conditions that will not damage the final product.

Choosing the right protecting group is critical for the success of your synthesis.

Section 2: Protecting Group Strategies and Protocols

FAQ 3: What are the best protecting groups for the imidazole nitrogen in a Grignard reaction, and how do I choose?

Answer: The choice of protecting group depends on the overall molecular structure and the conditions required for subsequent steps. Groups that are labile to acid or fluoride are common choices. Below is a comparison of frequently used protecting groups for imidazoles in this context.

Table 1: Comparison of Common Imidazole Protecting Groups for Grignard Reactions

Protecting GroupAbbreviationIntroduction ReagentStabilityDeprotection ConditionsKey Considerations
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, base (e.g., NaH)Excellent for Grignard, organolithiumsStrong acid (TFA, HCl) or Fluoride source (TBAF)Very robust and reliable. Cleavage with fluoride is often mild.
Trityl (Triphenylmethyl) TrTrityl chloride (Tr-Cl), baseGood, but can be sterically hinderingMildly acidic conditions (e.g., formic acid, dilute HCl)Bulky group that can influence reactivity at adjacent positions.
Diethoxymethyl DEMTriethyl orthoformateStable to Grignard reagentsMild aqueous acid (e.g., AcOH in THF/H₂O)Readily introduced and removed under mild conditions.[8]
tert-Butoxycarbonyl BocBoc₂O, DMAPNot Recommended. Generally unstable to Grignard reagents.N/AThe carbonyl group of the Boc protector can be attacked by the Grignard reagent.

For most applications, the SEM group is a highly reliable choice due to its exceptional stability and versatile deprotection options.

Experimental Protocol 1: SEM Protection of Imidazole

This protocol provides a general method for protecting the nitrogen of a generic imidazole substrate.

Materials:

  • Imidazole-containing substrate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Suspension: Add the imidazole substrate and anhydrous THF to the flask. Cool the mixture to 0 °C in an ice bath.

  • Deprotonation: Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous or remain a fine suspension of the sodium imidazolide.

  • Protection: Cool the mixture back down to 0 °C. Add the SEM-Cl dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Section 3: Troubleshooting the Grignard Reaction Itself

Once the imidazole is protected, you may still encounter common issues associated with Grignard reactions.

FAQ 4: My reaction is not initiating, or the Grignard reagent appears to have decomposed. What should I check?

Answer: This often points to issues with reaction setup or reagent quality.

  • Presence of Water: Grignard reagents are extremely sensitive to moisture.[9] Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents are anhydrous. The starting materials must also be dry.

  • Inactive Magnesium: If you are preparing your own Grignard reagent, the magnesium turnings can have a passivating layer of magnesium oxide (MgO) on their surface.[2][9] Activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[2] A successful initiation is often indicated by gentle bubbling or a slight warming of the flask.[9]

  • Reaction Temperature: While Grignard formation often requires heating, the subsequent addition reaction may need to be performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, especially if your substrate has other sensitive functional groups.[10][11]

FAQ 5: I am trying to form an imidazolyl Grignard reagent from a bromo-imidazole, but the yield is poor. Is there a better way?

Answer: Direct insertion of magnesium into a C-X bond on a heterocycle can be challenging. A more reliable and functional-group-tolerant method is the magnesium-halogen exchange .[12][13][14] This reaction involves treating your halo-imidazole with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[12] The exchange is often rapid, even at low temperatures.

Diagram 2: Workflow for Imidazolyl Grignard Formation & Reaction

This diagram outlines the modern approach using magnesium-halogen exchange.

G start Start: Protected Bromo-imidazole exchange Add i-PrMgCl (Magnesium-Halogen Exchange) start->exchange grignard Formation of Imidazolyl Grignard Reagent exchange->grignard electrophile Add Electrophile (e.g., Aldehyde, Ketone) grignard->electrophile product Desired Functionalized Imidazole Product electrophile->product workup Aqueous Work-up & Deprotection product->workup final Final Product workup->final

Caption: A modern workflow for C-functionalization of imidazoles.

Experimental Protocol 2: Imidazole C-2 Functionalization via Mg-Halogen Exchange

This protocol describes the formation of a C-2 imidazolyl Grignard reagent from a protected 2-bromo-imidazole and its subsequent reaction with an aldehyde.

Materials:

  • 1-(SEM)-2-bromo-imidazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M in THF (1.1 eq)

  • Aldehyde electrophile (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Setup: To a flame-dried, inert-atmosphere-purged flask, add the 1-(SEM)-2-bromo-imidazole substrate and anhydrous THF.

  • Cooling: Cool the solution to the recommended temperature for the exchange, typically between -10 °C and -40 °C. The optimal temperature may require screening.

  • Exchange Reaction: Add the i-PrMgCl·LiCl solution dropwise over 15-20 minutes. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the imidazolyl Grignard reagent.

  • Electrophile Addition: While maintaining the low temperature, add a solution of the aldehyde in anhydrous THF dropwise.

  • Reaction: Stir the reaction at the low temperature for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Quench and Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc), dry the combined organic layers, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography. The SEM group can then be removed in a subsequent step if desired.

FAQ 6: My reaction gives a mixture of products, including what looks like a dimer of my starting material. What is this side reaction?

Answer: You are likely observing the result of Wurtz-type homocoupling .[15] This side reaction can occur during the formation of a Grignard reagent, where the newly formed organomagnesium species (R-MgX) reacts with the unreacted starting halide (R-X) to form a dimer (R-R).

Mitigation Strategies:

  • Slow Addition: When preparing the Grignard reagent, add the halide solution slowly to a suspension of magnesium. This keeps the concentration of the halide low, minimizing its reaction with the formed Grignard.

  • Dilution: Working under more dilute conditions can also disfavor the bimolecular homocoupling reaction.

  • Catalysts: In some cases, transition metal catalysts can promote the desired cross-coupling over homocoupling.[16][17] However, this adds complexity to the reaction system.

References

Technical Support Center: Scaling Up the Synthesis of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic process. As Senior Application Scientists, we aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, providing a foundational understanding of the key principles involved.

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of N-alkylation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves two key steps:

  • Deprotonation: The imidazole ring possesses an acidic N-H proton. A base (e.g., potassium carbonate, sodium hydride) is used to abstract this proton, generating a nucleophilic imidazolide anion. This anion is resonance-stabilized, with the negative charge shared between the two nitrogen atoms.[1][2]

  • Nucleophilic Attack: The generated imidazolide anion then acts as a nucleophile, attacking the electrophilic carbon atom of the cyclopentyl halide (e.g., cyclopentyl bromide), which bears a partial positive charge. This attack displaces the halide ion, forming the C-N bond and yielding this compound.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Imidazole Imidazole (N-H) Anion Imidazolide Anion (Nucleophile) Imidazole->Anion Deprotonation Base Base (e.g., K₂CO₃) CyclopentylBr Cyclopentyl Bromide (Electrophile) Product This compound Anion_ref->Product S_N2 Attack

Caption: SN2 mechanism for this compound synthesis.

Q2: Why is the choice of base and solvent so critical for this reaction?

A2: The base and solvent are interdependent and crucial for several reasons:

  • Base Efficacy: The base must be strong enough to deprotonate the imidazole (pKa of N-H is ~14.5) but not so strong that it causes side reactions with the solvent or alkyl halide. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).

  • Reagent Solubility: The solubility of the imidazole and the base in the chosen solvent is paramount. For instance, K₂CO₃ has poor solubility in solvents like acetone, which can lead to stalled or incomplete reactions.[3] Using a more soluble base like cesium carbonate or switching to a more polar aprotic solvent like DMF or acetonitrile (ACN) can significantly improve reaction rates.[3]

  • Reaction Kinetics: Polar aprotic solvents (DMF, DMSO, ACN) are generally preferred for SN2 reactions. They can solvate the cation of the base (e.g., K⁺) while leaving the imidazolide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction.[4]

  • Temperature Control: The solvent's boiling point dictates the maximum temperature for the reaction under reflux conditions. Higher temperatures can increase the reaction rate but may also promote side reactions if not carefully controlled.[4]

Q3: What are the common side products, and how can they be minimized?

A3: The most common side reaction is the formation of a quaternary 1,3-dicyclopentylimidazolium salt.[5] This occurs when a second molecule of cyclopentyl bromide alkylates the other nitrogen atom of the desired this compound product.

  • Minimization Strategies:

    • Stoichiometry Control: Use a slight excess of imidazole relative to the cyclopentyl bromide (e.g., 1.1 to 1.0 equivalents). This ensures the alkylating agent is the limiting reagent, reducing the probability of a second alkylation.[5]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting cyclopentyl bromide is consumed.[5]

    • Controlled Temperature: Avoid excessively high temperatures or prolonged reaction times, which can favor the formation of the thermodynamically stable quaternary salt.[5]

Q4: Is microwave-assisted synthesis a viable and advantageous option for this reaction?

A4: Absolutely. Microwave-assisted synthesis is an excellent option for N-alkylation of imidazoles. It often provides significant advantages over conventional heating, including dramatically reduced reaction times (minutes to hours instead of many hours), improved yields, and cleaner reaction profiles.[3][5] The rapid, uniform heating provided by microwave irradiation can efficiently overcome the activation energy barrier, which is particularly useful for reactions that are sluggish at lower temperatures.[5]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Problem: My reaction shows very low or no product yield.

  • Potential Cause 1: Ineffective Deprotonation. Your base may be too weak, not soluble enough in your solvent, or degraded.

    • Solution:

      • Switch to a stronger or more soluble base. If you are using K₂CO₃ in acetonitrile, consider switching to cesium carbonate, which is more soluble and often more effective.[3]

      • If using sodium hydride (NaH), ensure it is fresh (from a new container) and that your solvent is rigorously anhydrous, as NaH reacts violently with water.

  • Potential Cause 2: Poor Reagent Quality. Your imidazole may be wet, or your cyclopentyl bromide may have degraded.

    • Solution: Ensure your imidazole is dry. Use freshly opened or distilled cyclopentyl bromide. Always use anhydrous solvents for the reaction, especially when using water-sensitive bases like NaH.[5]

  • Potential Cause 3: Suboptimal Temperature. The reaction may be too slow at the temperature you are running it.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential side products via TLC. If using a low-boiling solvent like acetonitrile, consider switching to a higher-boiling one like DMF to allow for higher temperatures.[4]

Problem: The reaction is stalled and does not go to completion, leaving unreacted starting material.

  • Potential Cause 1: Poor Solubility of Base. This is a very common issue, particularly when using potassium carbonate in solvents like acetone or acetonitrile where its solubility is limited.[3]

    • Solution:

      • Switch to a solvent that better dissolves the base, such as DMF.

      • Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to help shuttle the imidazolide anion into the organic phase.

      • Consider using microwave irradiation, which can often drive sluggish reactions to completion.[3]

  • Potential Cause 2: Inactive Alkylating Agent. Alkyl bromides can be less reactive than the corresponding iodides.

    • Solution: Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the bromide on the cyclopentyl ring in-situ (Finkelstein reaction), forming the more reactive cyclopentyl iodide, which accelerates the N-alkylation.[3]

Problem: I see multiple product spots on my TLC/LC-MS analysis.

  • Potential Cause: Over-alkylation. You are likely forming the 1,3-dicyclopentylimidazolium bromide side product. This salt is highly polar and will typically appear as a spot at the baseline on a normal-phase TLC plate.

    • Solution:

      • Re-optimize your stoichiometry to use imidazole as the excess reagent.[5]

      • Reduce the reaction time and monitor carefully. Stop the reaction before all the mono-alkylated product has a chance to react further.

      • Lower the reaction temperature to decrease the rate of the second alkylation.[5]

Problem: I am having difficulty purifying the final product.

  • Potential Cause 1: Presence of Imidazolium Salt. The quaternary salt side product is highly polar and water-soluble, while your desired product is organic-soluble.

    • Solution: During the aqueous workup, perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane). The desired product will move to the organic layer, while the salt will remain in the aqueous layer. Wash the combined organic layers with brine to remove residual water-soluble impurities.[5]

  • Potential Cause 2: Similar Polarity of Product and Starting Material. Imidazole and this compound can have close Rf values on TLC, making separation by column chromatography challenging.

    • Solution:

      • Ensure the reaction has gone to completion to minimize unreacted imidazole.

      • Use a shallow gradient during column chromatography. Start with a less polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will improve the separation between the slightly more polar imidazole and the product.[6]

Detailed Experimental Protocols

Protocol 1: Conventional Synthesis via N-Alkylation

This protocol provides a standard method using conventional heating.

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent like anhydrous DMF or acetonitrile (to make a ~0.5 M solution).

  • Addition of Alkylating Agent: Begin stirring the suspension and then add cyclopentyl bromide (0.95 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80 °C (for acetonitrile) or 90-100 °C (for DMF) and maintain this temperature.[7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent) every 2-4 hours until the starting imidazole spot has been mostly consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with ethyl acetate (3 x volume of the reaction).

    • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave energy for rapid synthesis.

  • Reagent Setup: In a microwave-safe reaction vessel, combine imidazole (1.0 eq), potassium carbonate (2.0 eq), and a high-boiling point solvent like DMF (3-5 mL).[5]

  • Addition of Alkylating Agent: Add cyclopentyl bromide (0.95 eq) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the temperature to 150-160 °C and the reaction time to 1 hour.[3]

  • Workup & Purification: After the vessel has cooled, follow the same workup and purification steps (5-7) as described in Protocol 1.

Experimental_Workflow start 1. Mix Reagents (Imidazole, Base, Solvent, Cyclopentyl Bromide) heat 2. Heat Reaction (Conventional or Microwave) start->heat monitor 3. Monitor Progress (TLC / LC-MS) heat->monitor workup 4. Aqueous Workup (Quench, Extract, Wash) monitor->workup Reaction Complete dry 5. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) workup->dry purify 6. Purify Product (Silica Gel Column Chromatography) dry->purify analyze 7. Analyze Final Product (NMR, MS) purify->analyze

Caption: General experimental workflow for synthesis and purification.

Data Summary: Comparison of Synthetic Methods

The following table summarizes typical conditions and expected outcomes for the synthesis of this compound.

ParameterConventional MethodMicrowave-Assisted MethodCausality & Rationale
Reaction Time 12 - 24 hours30 - 60 minutesMicrowave irradiation provides rapid, uniform heating, drastically accelerating reaction kinetics compared to slower conductive heating.[5]
Temperature 80 - 100 °C150 - 160 °CHigher temperatures are accessible in sealed microwave vessels, further increasing the reaction rate.
Typical Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃, Cs₂CO₃A solid, non-nucleophilic base is ideal. K₂CO₃ is cost-effective, but Cs₂CO₃ offers better solubility and reactivity.[3]
Typical Solvent Acetonitrile, DMFDMF, DMSOA high-boiling point, polar aprotic solvent is required for microwave synthesis to reach optimal temperatures.[5]
Expected Yield 60 - 85%75 - 95%Microwave synthesis often leads to cleaner reactions with fewer side products and higher conversion, resulting in improved isolated yields.[3]

References

Technical Support Center: Analytical Methods for Monitoring 1-Cyclopentyl-1H-imidazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 1-Cyclopentyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to monitor reaction progress, identify impurities, and ensure product quality. As your dedicated application scientist, I will provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges associated with this class of compounds.

The successful synthesis of this compound and related derivatives hinges on precise reaction control. Monitoring these reactions is not merely a quality control step; it is an integral part of process development and optimization.[1] In-process monitoring provides critical data on reaction kinetics, the formation of intermediates, and the emergence of impurities, enabling chemists to make informed decisions in real-time.[1][2] This guide provides a comprehensive overview of the primary analytical techniques and offers detailed troubleshooting advice in a practical question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for monitoring the purity and progress of many organic reactions, including the synthesis of imidazole derivatives.[3][4][5] Its versatility allows for the separation of starting materials, intermediates, the final product, and any potential side products.

FAQs for HPLC Analysis

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reversed-phase method is typically the most effective. This compound is a moderately polar, basic compound. A C18 or C8 column is a robust starting point.

ParameterRecommended Starting ConditionRationale
Column C18 or C8, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for the cyclopentyl group.
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH 3.0The acidic pH suppresses the interaction of the basic imidazole nitrogen with column silanols, improving peak shape.[6][7]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient 10% to 90% B over 15 minutesA generic screening gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 210 nmImidazole rings have a UV absorbance around this wavelength.[8]
Column Temp. 30 °CProvides better reproducibility than ambient temperature.

This method should be optimized based on the specific separation requirements of your reaction mixture.

HPLC Troubleshooting Guide

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} end Caption: Troubleshooting Decision Flow for HPLC Analysis.

Q2: My peak for this compound is tailing severely. What is the cause and how do I fix it?

A2: This is the most common issue for basic analytes like imidazoles.[6] Peak tailing occurs when there are secondary, undesirable interactions between your analyte and the stationary phase.[6] The primary cause is the interaction of the basic imidazole nitrogen with acidic residual silanol groups on the silica surface of the column.[9]

  • The "Why": At a mid-range pH (e.g., 4-7), silanol groups (-Si-OH) can become deprotonated (-Si-O⁻), creating negatively charged sites. Your protonated imidazole analyte (a positive ion) will interact strongly with these sites via ion exchange, holding it back relative to the main hydrophobic interaction. This slow release from the silanol sites causes the peak to tail.

  • The Solution:

    • Lower the Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an additive like formic acid or phosphoric acid.[6][7][10] At this low pH, the silanol groups are fully protonated (neutral), eliminating the ionic interaction site and dramatically improving peak shape.

    • Use a Modern, End-Capped Column: High-purity silica columns that are "end-capped" have fewer residual silanols. Specialized phases, such as polar-embedded or charged surface hybrid (CSH) columns, are designed to shield silanol activity and provide excellent peak shape for bases even at moderate pH.[9][10]

    • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[10] Try diluting your sample by a factor of 10 to see if the peak shape improves.

    • Inspect the Column for Voids: A void at the head of the column can cause band broadening and tailing.[6][10] This can be checked by reversing the column and flushing it. If performance improves temporarily, the column likely needs to be replaced.[6]

Q3: I can't separate my product from a closely related impurity. What should I try?

A3: Achieving separation, or resolution, is about exploiting differences in the chemical properties of the analytes. If resolution is poor, you need to adjust the chromatographic conditions to magnify these differences.

  • The "Why": Resolution is a function of column efficiency, selectivity, and retention. To improve it, you must change one or more of these factors.

  • The Solution:

    • Optimize Selectivity - Change the Mobile Phase:

      • Gradient Slope: Make the gradient shallower around the elution time of your compounds of interest. This gives more time for the separation to occur.

      • Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. Acetonitrile and methanol have different properties and can alter the elution order and spacing of your peaks.

    • Optimize Selectivity - Change the pH: If the impurity has a different pKa than your product, slightly adjusting the mobile phase pH can change the ionization state of one compound more than the other, leading to a change in retention and improved separation.

    • Increase Efficiency: Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column. Higher efficiency results in narrower peaks, which are easier to resolve.[9]

Gas Chromatography (GC)

GC is an excellent technique for volatile and thermally stable compounds. While this compound is amenable to GC, its polarity can sometimes present challenges.

FAQs for GC Analysis

Q1: What type of GC column is best for analyzing this compound?

A1: Due to the polar N-H group in the imidazole ring (if unsubstituted) and the two nitrogen atoms, a polar column is required to achieve good peak shape.

  • Recommended Columns: A "WAX" type column (polyethylene glycol stationary phase) or a mid-to-high polarity column specifically designed for nitrogen-containing compounds would be an excellent choice. These columns minimize interactions that lead to peak tailing.

  • Avoid: Using a non-polar column (e.g., a DB-1 or DB-5) may result in significant peak tailing due to the interaction of the polar analyte with any active sites in the system.

GC Troubleshooting Guide

Q2: My GC peaks are broad or tailing. What's the problem?

A2: Similar to HPLC, this indicates an undesirable interaction or a non-optimized system. In GC, common causes include active sites, incorrect temperature, or poor sample introduction.[11]

  • The "Why": Active sites in the GC flow path (e.g., in the inlet liner or the column itself) can adsorb polar analytes, causing tailing. Incorrect temperatures can lead to poor focusing of the sample band on the column.

  • The Solution:

    • Check for Active Sites: Ensure you are using a deactivated inlet liner. If the problem develops over time, the liner may be contaminated with non-volatile residue. Replace the liner and the septum.[11]

    • Optimize Temperatures:

      • Inlet Temperature: Make sure the inlet temperature is high enough to ensure rapid and complete vaporization of your sample, but not so high that it causes degradation. A starting point of 250 °C is common.

      • Oven Program: A slow temperature ramp will generally give better resolution, while a faster ramp can sharpen peaks if they are broad due to diffusion. Start with an initial hold temperature below the boiling point of your solvent.

    • Sample Preparation: Ensure your sample is clean and fully dissolved in a volatile solvent.[12][13] Non-volatile "matrix" components can contaminate the inlet and column.[13]

Q3: I'm seeing ghost peaks in my chromatogram. Where are they coming from?

A3: Ghost peaks are peaks that appear in blank runs and are typically due to contamination or carryover.[11][12]

  • The "Why": Contamination can come from the carrier gas, the syringe, the septum, or previous injections (carryover).

  • The Solution:

    • Septum Bleed: Old or low-quality septa can release volatile compounds when heated. Replace the septum regularly.

    • Carryover: A portion of a previous, concentrated sample may be retained in the syringe or inlet and injected in the subsequent run. Clean the syringe thoroughly and run a solvent blank after a concentrated sample.

    • Contamination: Ensure high-purity carrier gas and solvents are used.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be a powerful tool for real-time or at-line reaction monitoring.[14][15] It allows for the direct observation of the consumption of starting materials and the formation of products.

FAQs for NMR Analysis

Q1: Which signals in the ¹H NMR spectrum should I monitor to track the formation of this compound?

A1: You should monitor unique signals for both a key starting material and the product. The ratio of their integrals will give you the reaction conversion.

CompoundKey ¹H NMR Signals (approx. δ, CDCl₃)Rationale for Monitoring
Imidazole (Starting Material) ~10-12 ppm (broad s, 1H, N-H), ~7.7 ppm (s, 1H, C2-H), ~7.1 ppm (s, 2H, C4/5-H)The disappearance of the N-H proton and the shift of the ring protons upon substitution are key indicators.
Cyclopentyl Bromide (Example Reagent) ~4.2 ppm (quintet, 1H, CH-Br)The disappearance of this downfield proton indicates consumption of the alkylating agent.
This compound (Product) ~7.5 ppm (s, 1H, C2-H), ~4.8 ppm (quintet, 1H, N-CH), ~2.1-1.6 ppm (m, 8H, cyclopentyl CH₂)The appearance of the N-CH quintet from the cyclopentyl group is a definitive signal for product formation.[16][17]

Reference NMR data for similar structures can be found in the literature.[17][18][19][20]

NMR Troubleshooting Guide

Q2: My NMR sample shows very broad peaks. How can I improve the resolution?

A2: Broad peaks in NMR can be caused by several factors, including sample properties and instrument settings.

  • The "Why": Broadening can result from poor shimming (an inhomogeneous magnetic field), the presence of paramagnetic impurities, or chemical exchange processes.

  • The Solution:

    • Shimming: Carefully re-shim the instrument for each sample. This is the most common cause of broad lines.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (like iron or copper) from catalysts or reagents can cause significant line broadening. If suspected, filter the sample through a small plug of silica or celite.

    • Sample Concentration: Very high concentrations can lead to viscosity-related broadening. Dilute the sample if necessary.

    • Check for Solids: Ensure your sample is fully dissolved and free of any suspended solids. Filter the sample before transferring it to the NMR tube.

Mass Spectrometry (MS)

MS is a highly sensitive technique used to confirm the molecular weight of the product and identify low-level impurities. It is most often coupled with a chromatographic technique (LC-MS or GC-MS).

FAQs for MS Analysis

Q1: What is the expected mass and fragmentation pattern for this compound?

A1: The primary ion you will observe is the protonated molecule [M+H]⁺ in positive ion electrospray ionization (ESI).

  • Molecular Weight: 136.19 g/mol

  • Expected [M+H]⁺: m/z 137.1

  • Fragmentation: Fragmentation of the imidazole ring itself is not typically a primary pathway.[21][22] The most likely fragmentation would involve the loss of parts of the cyclopentyl ring. However, for simple reaction monitoring, observing the parent ion is usually sufficient.

MS Troubleshooting Guide

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} end Caption: Troubleshooting Logic for Mass Spectrometry Analysis.

Q2: I am not seeing my product's mass in the LC-MS. What could be wrong?

A2: This is a common issue that can be traced to either the chromatography or the mass spectrometer settings.

  • The "Why": The analyte must elute from the LC, enter the MS source, and be ionized effectively to be detected. A failure at any of these steps will result in no signal.

  • The Solution:

    • Confirm Elution: First, ensure your compound is eluting from the HPLC column. Use a UV detector in series before the MS to confirm that a peak is present at the expected retention time. If there is no UV peak, the issue is with your chromatography.

    • Check Ionization Mode: this compound is a basic compound and will ionize best in positive ion mode ([M+H]⁺). Ensure your instrument is set to positive, not negative, ion detection.

    • Optimize Source Conditions: The voltages on the capillary and cone (or equivalent components) control the efficiency of ion formation and transfer. Use an infusion of your standard to auto-tune the instrument or manually optimize these parameters for your specific compound.

    • Mobile Phase Compatibility: Highly buffered, non-volatile mobile phases (like high concentrations of phosphate) are not compatible with ESI-MS. If you are using such buffers for your HPLC separation, you must switch to a volatile alternative like formic acid or ammonium acetate.

In-Situ Reaction Monitoring

For advanced process understanding, in-situ techniques like FTIR and Raman spectroscopy offer the ability to "watch" the reaction as it happens without taking samples.[1][23][24]

  • How it Works: A probe is inserted directly into the reaction vessel. For an FTIR-based method, you would monitor the disappearance of a characteristic vibrational band from a starting material (e.g., an azide or carbonyl stretch) and/or the appearance of a band from the product (e.g., a specific imidazole ring vibration).

  • Advantages: This provides real-time kinetic data, helps identify transient intermediates, and determines the true reaction endpoint, which can prevent unnecessary heating or processing time.[1] It is a cornerstone of modern Process Analytical Technology (PAT).

Analytical Method Validation

In a drug development setting, it is not enough to simply have a method that works; you must prove it is suitable for its intended purpose through validation.[25][26][27] This provides documented evidence that your method is accurate, precise, and reliable.[26][28]

Key validation parameters include:

  • Specificity: The ability to measure the analyte in the presence of other components like impurities and degradants.[25][29]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.[5]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 1-Cyclopentyl-1H-imidazole: A Comparative Analysis of HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Cyclopentyl-1H-imidazole

In the landscape of medicinal chemistry and drug development, imidazole-based compounds represent a "privileged structure" due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1] this compound (C8H12N2, MW: 136.19 g/mol ) is a member of this versatile class.[2] The rigorous analytical characterization of such molecules is not merely a procedural step but the cornerstone of reliable research and development. Ensuring the purity, stability, and identity of the active compound is paramount for reproducible results, from early-stage discovery to quality control in manufacturing.

This guide provides an in-depth, comparative analysis of two powerful chromatographic techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will explore the strengths and limitations of each technique, supported by detailed methodologies and experimental considerations, to empower researchers to select the optimal analytical strategy for their specific needs.

Foundational Physicochemical Properties

The selection of an appropriate analytical technique is fundamentally dictated by the physicochemical properties of the analyte. For this compound, the following characteristics are critical:

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C8H12N2Provides the exact mass for mass spectrometry confirmation.
Molecular Weight 136.19 g/mol [2]Informs the mass range settings for MS detection.
Boiling Point 288.1 °C at 760 mmHg[3]Indicates sufficient thermal stability and volatility for GC analysis without decomposition.
Polarity HighImidazole rings are highly polar and capable of hydrogen bonding.[1][4] This strongly influences its behavior in both HPLC and GC, dictating the choice of stationary and mobile phases.
Solubility Soluble in water and polar organic solvents.[4]Simplifies sample preparation for both HPLC and GC.
UV Absorbance The imidazole ring absorbs UV light, typically at low wavelengths (~207-230 nm).[4][5]Enables sensitive detection using standard HPLC-UV systems.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[6] Given the high polarity of this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical approach.

Expertise & Rationale: Why RP-HPLC?

In RP-HPLC, we use a non-polar stationary phase (like C8 or C18) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. For a polar molecule like this compound, retention can be challenging. However, by carefully controlling the mobile phase composition and pH, we can achieve excellent separation and quantification. The basic nature of the imidazole ring requires a buffered mobile phase to ensure consistent protonation, which is critical for achieving sharp, reproducible peaks and avoiding tailing.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a robust starting point for method development.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Causality: Preparing the final dilution in the mobile phase minimizes solvent mismatch effects that can distort peak shape.

2. HPLC Instrumentation and Conditions:

ParameterRecommended SettingJustification
Column C8 (e.g., Thermo Scientific Hypersil C8, 5 µm, 250 x 4.6 mm)[7][8]A C8 column provides a good balance of retention for moderately polar compounds without requiring excessively high organic solvent concentrations in the mobile phase.
Mobile Phase 70:30 (v/v) Methanol : 0.025 M Potassium Phosphate (KH2PO4) buffer, adjusted to pH 3.2 with phosphoric acid.[7][8]The methanol provides the organic strength to elute the compound. The acidic buffer (pH 3.2) ensures the basic nitrogen in the imidazole ring is consistently protonated, preventing peak tailing and improving reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 35 °C[5]Maintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak efficiency.
Detection UV at 220 nm[9]The imidazole moiety provides UV absorbance in the low wavelength range, offering good sensitivity.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Methanol/Water s1->s2 s3 Dilute with Mobile Phase s2->s3 inj Inject Sample (10 µL) s3->inj pump Isocratic Pump (1.0 mL/min) col C8 Column (35°C) pump->col det UV Detector (220 nm) col->det chrom Chromatogram det->chrom integ Integrate Peaks chrom->integ quant Quantify Purity & Impurities integ->quant

Caption: Workflow for the HPLC-UV analysis of this compound.

Expected Data & Performance
AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 4.5< 1.2> 5000
Impurity A (e.g., Imidazole)~ 2.8< 1.3> 3000

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[6] It is best suited for analytes that are volatile or semi-volatile and thermally stable.[10] The boiling point of this compound (288.1°C) makes it an excellent candidate for GC analysis.[3]

Expertise & Rationale: Why GC-MS?

The primary advantage of GC-MS in this context is its unparalleled specificity. While HPLC-UV can quantify a known compound, GC-MS provides a mass spectrum—a molecular fingerprint—that can confirm the identity of the main peak and elucidate the structure of unknown impurities. Separation in GC is primarily based on boiling point and interactions with the stationary phase.[11] For this analysis, a standard non-polar column is sufficient, as it will effectively separate compounds based on their volatility.

Experimental Protocol: A Self-Validating GC-MS Method

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Dilute this solution to a working concentration of 10-50 µg/mL. Causality: Using a volatile solvent ensures it vaporizes quickly in the injector and does not interfere with the analyte peak. The lower concentration is typical for sensitive MS detectors.

  • Note on Derivatization: While direct injection is feasible, some imidazoles can exhibit peak tailing due to interaction with active sites in the GC system. If peak shape is poor, derivatization (e.g., silylation) can be employed to block the active nitrogen, increasing volatility and improving chromatography.[12]

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingJustification
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]This is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Helium is an inert and efficient carrier gas for GC-MS.[10]
Injector Split/Splitless, 250 °C, Split ratio 20:1A split injection prevents column overloading and ensures sharp peaks. The high temperature ensures complete and rapid vaporization of the analyte.
Oven Program Hold at 100 °C for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.The initial hold allows for solvent elution. The temperature ramp effectively separates analytes by boiling point, and the final hold ensures the target analyte and any less volatile impurities are eluted.
MS Ion Source Electron Ionization (EI) at 70 eV, 230 °CStandard EI at 70 eV produces reproducible fragmentation patterns that are searchable against mass spectral libraries (e.g., NIST).
MS Quad Temp. 150 °CStandard operating temperature for the quadrupole mass filter.
Mass Range Scan m/z 40 - 350This range covers the molecular ion (136.19) and expected fragments while excluding low-mass noise from the carrier gas.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Dichloromethane s1->s2 s3 Dilute to Working Conc. s2->s3 inj Inject Sample (1 µL) s3->inj gc GC Separation (Temp Program) inj->gc ms MS Detection (EI, Scan Mode) gc->ms tic Total Ion Chromatogram (TIC) ms->tic spec Extract Mass Spectrum tic->spec lib Library Search & Identification spec->lib

Caption: Workflow for the GC-MS analysis of this compound.

Expected Data & Performance
ParameterExpected Result
Retention Time Dependent on the exact method, but highly reproducible (<0.1 min variation).
Molecular Ion (M+) m/z 136
Key Fragments Expected fragments from the loss of the cyclopentyl group (m/z 67, 69) and fragmentation of the imidazole ring.
Identification Confirmed by matching the acquired mass spectrum against a reference library (e.g., NIST/Wiley).

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which is "better," but which is the most fit-for-purpose.[6]

FeatureHPLC-UVGC-MS
Principle Separation based on polarity and partitioning between liquid mobile and solid stationary phases.[10]Separation based on volatility/boiling point in a gaseous mobile phase.[11]
Analyte Scope Excellent for polar, non-volatile, and thermally unstable compounds.[6]Restricted to volatile and thermally stable compounds.[10]
Identification Based on retention time comparison with a known standard. Provides no structural information.Provides definitive structural confirmation via mass spectral fragmentation and library matching.[6]
Quantification Highly accurate and precise for purity and assay determination using external or internal standards.Can be quantitative, but often used for identification and semi-quantification of impurities.
Impurity Profiling Best for detecting non-volatile or polar impurities (e.g., salts, starting materials from synthesis).Best for detecting volatile impurities (e.g., residual solvents, volatile by-products).[6]
Sample Prep Generally simpler; analyte needs to be soluble in the mobile phase.[6]Requires a volatile solvent; may require derivatization for highly polar analytes.[12]
Speed Run times are typically 5-15 minutes.Run times can be faster for simple mixtures but may require longer oven programs for complex samples.[6]
Authoritative Recommendation
  • For routine quality control, purity checks, and quantitative assays of this compound: HPLC-UV is the superior choice. Its robustness, precision, and ease of use make it ideal for generating reliable quantitative data in a high-throughput environment. It is the preferred method for stability-indicating assays where non-volatile degradants are expected.

  • For definitive structural confirmation, identification of unknown impurities, and analysis of volatile contaminants: GC-MS is the indispensable tool. Its ability to provide a molecular fingerprint makes it the gold standard for troubleshooting, reference standard characterization, and investigating potential side-reactions in a synthesis.

For comprehensive characterization, the two techniques are complementary. A complete analytical package for this compound would utilize HPLC for assay and purity determination and GC-MS to confirm identity and screen for volatile organic impurities.

References

A Comparative Analysis of 1-Cyclopentyl-1H-imidazole and Other N-Alkyl Imidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, make it a versatile building block for designing therapeutic agents with a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2] The substitution at the N-1 position of the imidazole ring with different alkyl groups is a common strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, thereby fine-tuning their biological efficacy.[2]

This guide provides a comprehensive comparative analysis of 1-cyclopentyl-1H-imidazole against a series of linear N-alkyl imidazoles (1-methyl, 1-ethyl, 1-propyl, and 1-butyl-1H-imidazole). We will delve into their physicochemical properties, lipophilicity, and metabolic stability, supported by established experimental protocols. This in-depth comparison aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their pursuit of novel imidazole-based therapeutics.

Physicochemical Properties: A Comparative Overview

The nature of the N-alkyl substituent significantly influences the fundamental physicochemical properties of the imidazole derivatives. These properties, in turn, have a profound impact on their solubility, membrane permeability, and overall pharmacokinetic profile. A summary of the key physicochemical properties of this compound and its linear alkyl counterparts is presented in Table 1.

CompoundAlkyl GroupMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Calculated logP
This compound CyclopentylC₈H₁₂N₂136.19288.1±9.0 at 760 mmHg1.1±0.1~2.5-3.0[3]
1-Methyl-1H-imidazole MethylC₄H₆N₂82.101981.030.23[2]
1-Ethyl-1H-imidazole EthylC₅H₈N₂96.13197-2000.9950.63[2]
1-Propyl-1H-imidazole PropylC₆H₁₀N₂110.16221.3±9.0 at 760 mmHg~1.01.293[4]
1-Butyl-1H-imidazole ButylC₇H₁₂N₂124.18114-116 at 12 mmHg0.9451.683[5]

Data compiled from various sources.[2][3][4][5] The logP value for this compound is for a related thiol derivative and serves as an estimate.

Synthesis of 1-Alkyl-1H-imidazoles: A General Protocol

The N-alkylation of imidazole is a fundamental and widely employed reaction in organic synthesis. A general and robust method involves the reaction of imidazole with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation of Imidazole

This protocol describes a general procedure for the synthesis of 1-alkyl-1H-imidazoles.

Materials:

  • Imidazole

  • Alkyl halide (e.g., cyclopentyl bromide, methyl iodide, ethyl bromide, propyl bromide, butyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add the corresponding alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated (e.g., to 80°C) for several hours.[6] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and commonly used base for this reaction. For less reactive alkyl halides, a stronger base like sodium hydride in an aprotic solvent like DMF can be used to ensure complete deprotonation of the imidazole nitrogen, thereby enhancing its nucleophilicity.[7]

  • Solvent: Acetonitrile and DMF are excellent polar aprotic solvents for this type of nucleophilic substitution reaction, as they can dissolve the reactants and facilitate the reaction without participating in it.

  • Temperature: The reaction temperature is adjusted based on the reactivity of the alkyl halide. More reactive halides like methyl iodide may proceed at room temperature, while less reactive ones might require heating.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Imidazole Dissolve Imidazole in Anhydrous Solvent Start->Dissolve Imidazole Add Base Add Base (e.g., K2CO3) Dissolve Imidazole->Add Base Add Alkyl Halide Add Alkyl Halide (R-X) Add Base->Add Alkyl Halide Reaction Stir at RT or Heat Add Alkyl Halide->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up: Filter, Concentrate Monitor->Workup Complete Purification Purification: Column Chromatography Workup->Purification End End Purification->End

General workflow for the N-alkylation of imidazole.

Comparative Analysis of Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is often sought to ensure adequate membrane permeability and aqueous solubility.

The lipophilicity of N-alkyl imidazoles is expected to increase with the size of the alkyl group. The cyclopentyl group, being a bulky and non-polar cyclic structure, is anticipated to confer a higher degree of lipophilicity compared to the short-chain linear alkyl groups. This is reflected in the calculated logP values presented in Table 1.

Experimental Protocol: Determination of logP by HPLC

A reliable and high-throughput method for determining logP values is through reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Principle: This method is based on the correlation between the retention time of a compound on a non-polar stationary phase (like C18) and its logP value. A calibration curve is generated using a set of standards with known logP values. The logP of the test compounds can then be determined from their retention times using this calibration curve.[9]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol)

  • Standard compounds with known logP values

  • Test compounds (this compound and other alkyl imidazoles)

Procedure:

  • Preparation of Mobile Phase and Standards: Prepare the mobile phase with a specific ratio of aqueous buffer and organic modifier. Prepare stock solutions of the standard compounds and test compounds in a suitable solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record their retention times (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time. Plot log k' versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis: Inject the test compounds and record their retention times.

  • logP Determination: Calculate the log k' for each test compound and determine its logP value from the calibration curve.

G cluster_logp logP Determination by HPLC Start Start Prepare Prepare Mobile Phase and Standards Start->Prepare Inject Standards Inject Standards & Record Retention Times Prepare->Inject Standards Calculate k' Calculate Capacity Factor (k') Inject Standards->Calculate k' Calibration Generate Calibration Curve (log k' vs. logP) Calculate k'->Calibration Inject Samples Inject Test Compounds Calibration->Inject Samples Determine logP Determine logP from Calibration Curve Inject Samples->Determine logP End End Determine logP->End

Workflow for logP determination using HPLC.

Comparative Analysis of Metabolic Stability

Metabolic stability is a crucial parameter that determines the in vivo half-life of a drug candidate. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role in the biotransformation of xenobiotics. The N-alkyl group on the imidazole ring can significantly influence the rate of metabolism. Generally, increased lipophilicity can lead to increased binding to metabolic enzymes, potentially resulting in faster metabolism. However, steric hindrance around the site of metabolism can decrease the rate of biotransformation.

The cyclopentyl group, being bulkier than the linear alkyl chains, might sterically hinder the approach of CYP enzymes to the imidazole ring, potentially leading to increased metabolic stability compared to its linear alkyl counterparts. However, its higher lipophilicity could also enhance its affinity for the active site of these enzymes. Therefore, experimental evaluation is essential to determine the net effect.

Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are a rich source of CYP enzymes.[5]

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile (ice-cold) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes, phosphate buffer, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.[10]

  • Protein Precipitation: Vortex the samples and centrifuge to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

G cluster_metabolism Metabolic Stability Assay Workflow Start Start Prepare Incubation Prepare Incubation Mixture (Microsomes, Buffer, Compound) Start->Prepare Incubation Pre-incubate Pre-incubate at 37°C Prepare Incubation->Pre-incubate Initiate Reaction Initiate with NADPH Regenerating System Pre-incubate->Initiate Reaction Sample at Time Points Sample at 0, 5, 15, 30, 60 min Initiate Reaction->Sample at Time Points Quench Reaction Quench with Acetonitrile & Internal Standard Sample at Time Points->Quench Reaction Precipitate Protein Centrifuge to Precipitate Protein Quench Reaction->Precipitate Protein LC-MS/MS Analyze Supernatant by LC-MS/MS Precipitate Protein->LC-MS/MS Data Analysis Calculate Half-life (t1/2) LC-MS/MS->Data Analysis End End Data Analysis->End

Workflow for in vitro metabolic stability assay.

Receptor Binding Affinity: A Target-Dependent Consideration

The binding affinity of a compound to its biological target is a primary determinant of its potency. The N-alkyl substituent of an imidazole derivative can significantly influence this interaction through various mechanisms:

  • Hydrophobic Interactions: The alkyl group can engage in hydrophobic interactions with non-polar pockets within the binding site of a receptor, thereby enhancing binding affinity. The size and shape of the alkyl group are critical for optimal fit.

  • Steric Effects: A bulky substituent like the cyclopentyl group can either promote or hinder binding. It may provide a better fit in a large hydrophobic pocket or cause steric clashes that reduce affinity.

  • Conformational Effects: The N-alkyl group can influence the overall conformation of the molecule, which in turn affects its ability to adopt the optimal geometry for binding to the receptor.

Since the binding affinity is target-specific, a general comparison is not feasible without a defined biological target. However, the principles outlined above can guide the rational design of N-alkyl imidazole derivatives for a specific receptor.

General Protocol: In Vitro Receptor Binding Assay

A common method to determine the binding affinity of a compound is through a competitive radioligand binding assay.[11]

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity from its receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.

Materials:

  • A source of the target receptor (e.g., cell membranes, purified receptor)

  • A radiolabeled ligand with high affinity for the receptor

  • Test compounds

  • Assay buffer

  • Filtration apparatus or scintillation proximity assay (SPA) beads

  • Scintillation counter

Procedure:

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter (bound ligand is retained on the filter) or by using SPA beads (light is emitted only when the radioligand is bound to the receptor-bead complex).

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Conclusion

The N-alkylation of the imidazole scaffold is a powerful strategy for modulating the physicochemical and pharmacokinetic properties of potential drug candidates. This guide has provided a comparative analysis of this compound with its linear alkyl counterparts, highlighting the influence of the N-substituent on key drug-like properties. While this compound is predicted to have higher lipophilicity, its metabolic stability may be enhanced due to steric hindrance. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and to generate the necessary data to guide their drug discovery efforts. A thorough understanding of the structure-property relationships within this class of compounds will undoubtedly facilitate the development of novel and effective imidazole-based therapeutics.

References

A Comparative Guide to the Biological Activity of 1-Cyclopentyl-1H-imidazole and 1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules.[1][2] The strategic modification of this five-membered heterocycle, particularly at the N-1 position, can profoundly influence its physicochemical properties and, consequently, its pharmacological profile. This guide provides an in-depth, objective comparison of two such analogs: 1-Cyclopentyl-1H-imidazole and the more common 1-methyl-1H-imidazole.

This analysis moves beyond a simple list of features to explain the causal relationships between the structural differences of these compounds and their potential biological activities. By integrating established structure-activity relationship (SAR) principles with detailed experimental protocols, this guide aims to equip researchers with the foundational knowledge to effectively utilize and evaluate these imidazole derivatives in their own studies.

Structural and Physicochemical Distinctions: The Foundation of Activity

The fundamental difference between this compound and 1-methyl-1H-imidazole lies in the nature of the N-1 substituent: a bulky, alicyclic cyclopentyl group versus a small, acyclic methyl group. This seemingly minor alteration has significant implications for the molecule's steric and electronic properties, which in turn dictate its interaction with biological targets.

1.1. Steric Hindrance and Conformational Flexibility

The cyclopentyl group is significantly larger and more conformationally restricted than the methyl group. This increased steric bulk can influence how the molecule fits into the binding pocket of an enzyme or receptor. For instance, in catalysis, steric effects in imidazole derivatives are known to play a crucial role in the hydrolysis of esters.[3] The larger cyclopentyl substituent may either enhance binding through favorable van der Waals interactions in a spacious pocket or hinder it if the binding site is sterically constrained. In contrast, the smaller methyl group of 1-methyl-1H-imidazole allows for greater rotational freedom and easier access to more confined binding sites.

1.2. Lipophilicity and Membrane Permeability

The hydrophobicity of a molecule, often estimated by its LogP value, is a critical determinant of its ability to cross biological membranes and reach its target. The cyclopentyl group, being a larger hydrocarbon moiety, is expected to confer greater lipophilicity to this compound compared to the methyl group in 1-methyl-1H-imidazole. This difference in lipophilicity can lead to variations in absorption, distribution, metabolism, and excretion (ADME) profiles.

A study on N-functionalized imidazoles with branched and cycloalkyl substituents provides experimental data on some physicochemical properties. While a direct LogP comparison is not provided, the study measured density and viscosity for N-cyclopentyl imidazole, which can be used for computational predictions of its physicochemical behavior.[4]

Comparative Analysis of Biological Activities

While direct comparative studies between this compound and 1-methyl-1H-imidazole are scarce in publicly available literature, we can infer potential differences in their biological activities based on the known pharmacology of N-substituted imidazoles and established structure-activity relationships. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antifungal, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2]

2.1. Antifungal Activity

Many antifungal drugs, such as clotrimazole and miconazole, are N-substituted imidazole derivatives.[1] Their primary mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The N-1 substituent plays a key role in binding to the active site of this enzyme. The increased lipophilicity of the cyclopentyl group in this compound might enhance its partitioning into the fungal cell membrane, potentially leading to increased potency compared to 1-methyl-1H-imidazole. However, the larger size of the cyclopentyl group could also present a steric clash within the enzyme's active site, potentially reducing its inhibitory activity.

2.2. Anticancer Activity

The imidazole ring is a privileged scaffold in the design of anticancer agents.[5][6] N-substituted imidazoles can exert their effects through various mechanisms, including inhibition of key signaling pathways and enzymes involved in cell proliferation. The cytotoxic activity of imidazole derivatives is often correlated with the nature of the N-substituent. For instance, in a series of 2,4,5-triphenyl-1H-imidazole derivatives, substitutions on the imidazole ring were shown to influence their antiproliferative activity against melanoma cells.[6] The bulkier cyclopentyl group could potentially lead to different interactions with the target protein compared to the methyl group, resulting in altered anticancer potency and selectivity.

2.3. Anti-inflammatory Activity

Some imidazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The binding pocket of COX enzymes has specific steric and electronic requirements. The difference in size and lipophilicity between the cyclopentyl and methyl groups could lead to differential binding affinities for COX-1 and COX-2, potentially resulting in variations in anti-inflammatory potency and selectivity.

2.4. Enzyme Inhibition (Cytochrome P450)

N-substituted imidazoles are well-known inhibitors of various cytochrome P450 (CYP) isoforms.[8][9] This inhibition is a critical consideration in drug development due to the potential for drug-drug interactions. The N-1 substituent directly interacts with the heme iron and surrounding amino acid residues in the active site of CYP enzymes. The larger and more lipophilic cyclopentyl group may lead to a different inhibitory profile against various CYP isoforms compared to the smaller methyl group. For example, the steric bulk of the N-substituent can influence the selectivity of inhibition towards different CYP enzymes.[10]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and 1-methyl-1H-imidazole, a series of well-established in vitro assays are recommended. The following protocols provide a framework for these investigations.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Workflow for Broth Microdilution Assay

G prep_compounds Prepare stock solutions of This compound and 1-methyl-1H-imidazole in DMSO serial_dilution Perform two-fold serial dilutions of compounds in 96-well plates with RPMI-1640 medium prep_compounds->serial_dilution inoculate Inoculate the wells with the fungal suspension serial_dilution->inoculate prep_inoculum Prepare fungal inoculum (e.g., Candida albicans) and adjust to standard concentration prep_inoculum->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for antifungal susceptibility testing.

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10 mg/mL stock solutions of this compound and 1-methyl-1H-imidazole in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.[11][12][13]

Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow for MTT Cell Viability Assay

G seed_cells Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow to attach treat_cells Treat cells with various concentrations of the test compounds seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance

Caption: Workflow for MTT anticancer assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 1-methyl-1H-imidazole (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[14][15]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the inhibition of COX-1 and COX-2 enzymes by monitoring the production of prostaglandin E2 (PGE2).

Workflow for COX Inhibition Assay

G pre_incubate Pre-incubate COX-1 or COX-2 enzyme with various concentrations of the test compounds add_substrate Initiate the reaction by adding arachidonic acid (substrate) pre_incubate->add_substrate incubate_reaction Incubate at 37°C for a specified time (e.g., 10 minutes) add_substrate->incubate_reaction stop_reaction Terminate the reaction (e.g., by adding a strong acid) incubate_reaction->stop_reaction quantify_pge2 Quantify the amount of PGE2 produced using an ELISA kit stop_reaction->quantify_pge2

Caption: Workflow for COX inhibition assay.

Step-by-Step Protocol:

  • Enzyme and Compound Incubation: In a reaction buffer, pre-incubate purified COX-1 or COX-2 enzyme with various concentrations of this compound or 1-methyl-1H-imidazole for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions. The percentage of COX inhibition is calculated relative to a vehicle control.[16][17][18]

Cytochrome P450 Inhibition Assay

This assay evaluates the inhibitory potential of the compounds against major human CYP450 isoforms using human liver microsomes.

Workflow for CYP450 Inhibition Assay

G prepare_mix Prepare an incubation mixture containing human liver microsomes, NADPH, and the test compound pre_incubate Pre-incubate the mixture at 37°C prepare_mix->pre_incubate add_substrate_cocktail Add a cocktail of specific CYP450 probe substrates pre_incubate->add_substrate_cocktail incubate_reaction Incubate at 37°C for a defined time add_substrate_cocktail->incubate_reaction stop_reaction Terminate the reaction by adding a quenching solvent (e.g., acetonitrile) containing an internal standard incubate_reaction->stop_reaction analyze_metabolites Analyze the formation of specific metabolites using LC-MS/MS stop_reaction->analyze_metabolites

Caption: Workflow for CYP450 inhibition assay.

Step-by-Step Protocol:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and the test compound (this compound or 1-methyl-1H-imidazole) at various concentrations in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a cocktail of probe substrates specific for different CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, testosterone for CYP3A4).

  • Incubation: Incubate the reaction for a specific time (e.g., 15 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the formation of specific metabolites using a validated LC-MS/MS method. The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to that in the vehicle control.[7][8][19]

Conclusion and Future Directions

The substitution of a methyl group with a cyclopentyl group at the N-1 position of the imidazole ring represents a significant structural modification that is anticipated to have a profound impact on the biological activity of the molecule. The increased steric bulk and lipophilicity of this compound are likely to alter its interactions with biological targets, leading to a distinct pharmacological profile compared to 1-methyl-1H-imidazole.

While direct comparative data is limited, the principles of medicinal chemistry and structure-activity relationships suggest that this compound may exhibit enhanced or diminished activity in various biological assays, depending on the specific steric and electronic requirements of the target. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these two compounds.

Future research should focus on conducting these head-to-head comparative studies to generate quantitative data (e.g., IC50, MIC values) for a range of biological activities. Such data will not only elucidate the specific pharmacological properties of this compound but also contribute to a deeper understanding of the structure-activity relationships of N-substituted imidazoles, thereby guiding the rational design of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Computational Docking: Evaluating 1-Cyclopentyl-1H-imidazole Against Fungal and Oncological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] This guide presents a comprehensive, in-depth computational analysis of a novel compound, 1-Cyclopentyl-1H-imidazole. We employ molecular docking to predict its binding affinity and interaction patterns against two clinically relevant protein targets: Human Lanosterol 14-alpha demethylase (CYP51), a key enzyme in fungal pathogenesis, and Human Poly (ADP-ribose) polymerase-1 (PARP-1), a critical target in oncology.[5][6] This document serves as a practical comparison guide for researchers, providing a validated, step-by-step protocol, comparative analysis against established drugs (Ketoconazole and Olaparib), and a framework for interpreting the resulting data to inform early-stage drug discovery.

Introduction: The Rationale for In Silico Screening

In modern drug discovery, computational methods like molecular docking are indispensable for rapidly screening vast chemical libraries and prioritizing compounds for synthesis and in vitro testing.[7][8] This approach significantly reduces costs and accelerates the development timeline. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, commonly expressed as binding energy.[9][10]

The imidazole ring is an electron-rich heterocycle capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it a privileged scaffold for inhibitor design.[3][11][12] Our subject, this compound, features this core, appended with a cyclopentyl group that adds hydrophobicity and conformational constraints. This guide aims to elucidate its potential therapeutic value by systematically evaluating its binding characteristics against two distinct and validated drug targets.

  • Target 1: Human Lanosterol 14-alpha demethylase (CYP51) . A critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of CYP51 disrupts fungal cell membrane integrity, making it a prime target for antifungal agents.[5][13] We will use the well-known antifungal drug Ketoconazole as a comparator.

  • Target 2: Human Poly (ADP-ribose) polymerase-1 (PARP-1) . An enzyme central to DNA single-strand break repair. Inhibiting PARP-1 in cancers with specific DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality, a powerful anti-cancer strategy.[6][14][15] The approved drug Olaparib will serve as our benchmark.

This guide will provide the complete workflow, from target preparation to results analysis, empowering researchers to apply these methods to their own compounds of interest.

The Computational Docking Workflow

A successful docking study is built on a foundation of meticulous preparation and validation. The process ensures that the computational model is a reliable representation of the biological system.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase PDB 1. Fetch Structures (PDB Database) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt PrepLig 3. Prepare Ligands (Generate 3D conformers, assign charges) PDB->PrepLig Redock 4. Protocol Validation (Re-dock native ligand) PrepProt->Redock PrepLig->Redock RMSD 5. Calculate RMSD (RMSD < 2.0 Å?) Redock->RMSD Dock 6. Dock Test Compound (this compound) RMSD->Dock Protocol Validated Analyze 7. Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare 8. Comparative Analysis Analyze->Compare G cluster_cyp51 CYP51 Active Site cluster_parp1 PARP-1 Active Site CYP_Heme Heme Iron CYP_Tyr TYR145 CYP_Leu LEU384 PARP_Gly GLY863 PARP_Tyr TYR907 Ligand This compound Ligand->CYP_Heme H-bond (Coordination) Ligand->CYP_Tyr Hydrophobic Ligand->CYP_Leu Hydrophobic Ligand->PARP_Gly H-bond Ligand->PARP_Tyr Pi-Alkyl

References

The Pivotal Role of the N-1 Cyclopentyl Moiety in Imidazole-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazole scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile physicochemical properties and its presence in a multitude of biologically active molecules.[1][2] Its unique aromatic nature and hydrogen bonding capabilities make it a privileged structure for interacting with various biological targets, particularly enzymes.[3] This guide delves into the structure-activity relationship (SAR) of 1-cyclopentyl-1H-imidazole derivatives, offering a comparative analysis of their performance as enzyme inhibitors against key therapeutic targets. We will explore the causal relationships behind experimental design and provide actionable protocols for researchers in the field.

The Significance of the N-1 Substituent: A Gateway to Potency and Selectivity

The substitution pattern on the imidazole ring is a critical determinant of biological activity.[4] While modifications at positions 2, 4, and 5 are crucial for interacting with the active sites of target enzymes, the substituent at the N-1 position often plays a pivotal role in orienting the molecule within the binding pocket, influencing pharmacokinetic properties, and enhancing potency and selectivity. The cyclopentyl group, in this context, offers a unique combination of lipophilicity and conformational rigidity that can be advantageous in inhibitor design.

This guide will focus on a comparative analysis of this compound derivatives in the context of their inhibitory activity against three distinct and therapeutically relevant enzyme classes:

  • Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR): A key regulator of virulence in the opportunistic pathogen Pseudomonas aeruginosa.

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1): A critical signaling node in inflammatory pathways.[5]

  • p38 Mitogen-Activated Protein (MAP) Kinase: A central player in the cellular response to stress and inflammation.[6]

By examining the SAR of imidazole derivatives across these targets, we can elucidate the broader principles governing the contribution of the N-1 cyclopentyl moiety to inhibitor efficacy.

Comparative Analysis of this compound Derivatives as Enzyme Inhibitors

The following sections will dissect the SAR of imidazole-based inhibitors for each target class, with a focus on the role of the N-1 substituent.

PqsR Inhibition: Combating Bacterial Virulence

Pseudomonas aeruginosa is a formidable human pathogen, and the PqsR receptor is a key transcriptional regulator of its virulence.[7] The development of PqsR inhibitors is a promising strategy to combat infections. A notable example of a potent PqsR antagonist features a 1-cyclopentyl-1H-benzo[d]imidazole core.

Key SAR Insights:

  • N-1 Cycloalkyl Group: The presence of a cycloalkyl group at the N-1 position is crucial for potent PqsR inhibition. The cyclopentyl group, in particular, has been shown to be a favorable substituent.

  • Benzimidazole Core: The fusion of a benzene ring to the imidazole (forming a benzimidazole) provides an extended aromatic system that can engage in favorable interactions within the PqsR binding site.

  • Substitution on the Benzene Ring: Halogen substitution, such as a chlorine atom at the 6-position of the benzimidazole ring, has been demonstrated to be important for biological activity.[7]

The following table summarizes the activity of a representative 1-cyclopentyl-1H-benzo[d]imidazole derivative against PqsR.

Compound IDStructureTargetIC50 (µM)
PqsR-1 2-(4-(3-((6-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrilePqsRSub-micromolar

Table 1: Inhibitory activity of a 1-Cyclopentyl-1H-benzo[d]imidazole derivative against PqsR. Data synthesized from[7].

TAK1 Inhibition: A Target for Inflammatory Diseases and Cancer

TAK1 is a key kinase in the signaling pathways of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases and certain cancers.[5][8] The development of selective TAK1 inhibitors has been an area of intense research, with imidazole-based scaffolds featuring prominently.

Key SAR Insights:

  • Scaffold Hopping: A successful strategy in the discovery of TAK1 inhibitors involved a scaffold hop from a pyrrole-2,4-1H-dicarboxamide to a 2,4-1H-imidazole carboxamide, which resulted in increased biochemical potency.[8][9]

  • N-1 Substituent: While a cyclopentyl group has not been explicitly reported in the most potent TAK1 inhibitors, the nature of the N-1 substituent is critical for activity. Structure-based drug design has been employed to optimize this position.[10]

  • Binding Mode: X-ray crystallography has revealed a distinct binding mode for imidazole-based TAK1 inhibitors compared to other classes of inhibitors, highlighting the unique interactions facilitated by the imidazole core.[8]

The following table provides data for a representative imidazole-based TAK1 inhibitor.

Compound IDStructureTargetIC50 (nM)
TAK1-1 2,4-1H-imidazole carboxamide derivativeTAK12

Table 2: Inhibitory activity of a potent 2,4-1H-imidazole carboxamide derivative against TAK1. Data from[9].

p38 MAP Kinase Inhibition: Modulating the Inflammatory Response

p38 MAP kinase is a serine/threonine kinase that plays a central role in regulating the production of pro-inflammatory cytokines.[6] Imidazole-based compounds, particularly pyridinyl-imidazoles, were among the first and most extensively studied inhibitors of p38.

Key SAR Insights:

  • N-1 Cycloalkyl Substituents: Optimization of N-1-cycloalkyl-4-aryl-5-(pyrimidin-4-yl)imidazole inhibitors of p38 kinase has been reported. This demonstrates the importance of the cycloalkyl group at this position for enhancing inhibitory activity and oral bioavailability.

  • Distinct Binding Pocket: Pyrazole urea-based inhibitors of p38 have been shown to bind to a distinct pocket that is exposed when the activation loop of the kinase adopts a specific conformation. This highlights the potential for allosteric inhibition.

  • Improved Potency: The incorporation of an additional binding pharmacophore that forms a hydrogen bond at the ATP binding site has led to significant improvements in the binding, cellular, and in vivo potencies of p38 inhibitors.

The following table includes data for a representative imidazole-based p38 MAP kinase inhibitor.

Compound IDStructureTargetIC50 (nM)
p38-1 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6)p38 MAP Kinase403.57 ± 6.35

Table 3: Inhibitory activity of a novel imidazole derivative against p38 MAP kinase. Data from[6][11].

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below is a detailed methodology for a representative in vitro kinase inhibition assay, which can be adapted for TAK1 and p38 MAP kinase.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., TAK1 or p38 MAP kinase)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted test compounds to the wells of a 384-well plate.

    • Include positive controls (a known inhibitor of the kinase) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Structure-Activity Relationship Logic

SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Imidazole Imidazole N1_Cyclopentyl N-1 Cyclopentyl Imidazole->N1_Cyclopentyl R2_Sub R2 Substituent Imidazole->R2_Sub R4_R5_Sub R4/R5 Substituents Imidazole->R4_R5_Sub Potency Potency N1_Cyclopentyl->Potency PK_Properties Pharmacokinetics N1_Cyclopentyl->PK_Properties R2_Sub->Potency Selectivity Selectivity R2_Sub->Selectivity R4_R5_Sub->Potency R4_R5_Sub->Selectivity

Caption: General SAR logic for this compound derivatives.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start compound_prep Compound Preparation (Serial Dilutions) start->compound_prep plate_setup Assay Plate Setup (Add Compounds) compound_prep->plate_setup kinase_reaction Kinase Reaction (Add Kinase, Substrate, ATP) plate_setup->kinase_reaction incubation1 Incubation (60 min) kinase_reaction->incubation1 detection_step1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation1->detection_step1 incubation2 Incubation (40 min) detection_step1->incubation2 detection_step2 Generate Luminescence (Add Kinase Detection Reagent) incubation2->detection_step2 incubation3 Incubation (30 min) detection_step2->incubation3 read_plate Measure Luminescence incubation3->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

References

A Senior Application Scientist's Comparative Guide to the Quantification of 1-Cyclopentyl-1H-imidazole in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of small heterocyclic molecules like 1-Cyclopentyl-1H-imidazole in complex biological or environmental matrices is a frequent challenge in drug development and safety monitoring. The inherent physicochemical properties of the analyte, combined with the complexity of the sample matrix, demand a robust and validated analytical methodology. This guide provides an in-depth comparison of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the theoretical underpinnings, practical implementation, and comparative performance of each method, supported by simulated experimental data for the quantification of this compound in rat plasma. Our analysis culminates in a clear recommendation for selecting the optimal technique based on the specific requirements for sensitivity, selectivity, and throughput.

Introduction: The Analytical Challenge

This compound belongs to the imidazole class of heterocyclic compounds, a scaffold present in numerous pharmaceuticals and biologically active molecules.[1][2] Its structure, featuring a polar imidazole ring and a non-polar cyclopentyl group, imparts amphiphilic characteristics that influence its behavior during extraction and chromatographic separation.[1][3] When developing a quantitative assay for this compound in a complex matrix such as plasma, the primary challenges are:

  • Selectivity: Distinguishing the analyte from a multitude of endogenous matrix components.

  • Sensitivity: Detecting and quantifying the analyte at potentially low concentrations (ng/mL or pg/mL), which is often required in pharmacokinetic studies.[4]

  • Matrix Effects: Minimizing the impact of co-eluting substances that can suppress or enhance the analyte signal, particularly in mass spectrometry-based methods.[5]

  • Reproducibility: Ensuring the method is reliable and provides consistent results over time and across different analysts.

This guide will dissect the analytical strategies to overcome these challenges, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Comparative Analysis of Core Methodologies

The choice of an analytical technique is the most critical decision in the assay development process. It dictates the achievable sensitivity, selectivity, and overall robustness of the method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle of Operation: HPLC-UV separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The imidazole ring possesses a chromophore that absorbs UV light, allowing for detection and quantification.[9]

  • Expertise & Experience: This is often the workhorse of a quality control lab. Its strength lies in its simplicity and robustness for analyzing samples with analyte concentrations in the µg/mL range or higher.[10][11] The causality behind choosing a reversed-phase C18 column is driven by the molecule's non-polar cyclopentyl group, which will provide retention. The mobile phase must be buffered (e.g., with ammonium formate) to maintain a consistent pH; this is crucial because the basic nitrogens on the imidazole ring can exist in protonated or neutral states, and controlling this equilibrium is key to achieving sharp, reproducible chromatographic peaks.

  • Limitations: The primary drawback is a lack of selectivity. Any co-eluting matrix component that absorbs at the same UV wavelength will interfere with quantification, leading to inaccurate results.[9] Its sensitivity is often insufficient for bioanalytical studies where low dosage leads to picogram or nanogram per milliliter concentrations in plasma.[4][12]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC-MS is a powerful technique for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase based on their boiling point and interaction with the column's stationary phase. The mass spectrometer then provides highly selective detection.

  • Expertise & Experience: While excellent for many small molecules, GC-MS is often problematic for imidazole-containing compounds.[13][14] The N-H group on the imidazole ring is polar and capable of hydrogen bonding, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Therefore, a chemical derivatization step is typically required to mask the active proton (e.g., silylation or acylation), increasing its volatility.[13] This additional step introduces complexity, potential for error, and increases sample preparation time.

  • Limitations: The mandatory derivatization step is a significant disadvantage. It can be incomplete, produce by-products, and introduce variability, compromising the method's trustworthiness. For this reason, GC-MS is generally not the first choice for this class of compounds unless specific volatility requirements must be met.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: This hybrid technique is the "gold standard" for quantifying small molecules in complex biological matrices.[4][12][15] It couples the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly specific detection technique.

  • Expertise & Experience: The causality for its superiority is rooted in the MRM experiment. First, the mass spectrometer is set to isolate the specific mass-to-charge ratio (m/z) of the protonated this compound (the precursor ion). This isolated ion is then fragmented, and the detector is set to monitor only a specific, characteristic fragment ion (the product ion).[12] This precursor-to-product ion transition is a unique mass fingerprint of the analyte, providing extraordinary selectivity. Even if another compound co-elutes and has the same mass, it is highly unlikely to produce the same characteristic fragment.[12]

  • Trustworthiness: This method's self-validating system is enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₃,¹⁵N₂. A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, allowing for highly accurate correction and leading to superior precision and accuracy.[5]

Workflow & Decision Logic

The selection of the most appropriate analytical technique is a function of the required assay performance characteristics. The following diagram illustrates the decision-making workflow.

G cluster_0 Start: Define Assay Requirements cluster_1 Method Selection cluster_2 Considerations & Outcome Req Sensitivity (LOQ)? Selectivity Needed? Matrix Complexity? HPLC_UV HPLC-UV Req->HPLC_UV Low Sensitivity (μg/mL) Low Matrix Complexity GC_MS GC-MS Req->GC_MS Analyte is highly volatile & thermally stable? LC_MSMS LC-MS/MS Req->LC_MSMS High Sensitivity (pg-ng/mL) High Matrix Complexity (Biofluids, Tissue) Result_HPLC Outcome: Good for high conc. (μg/mL) Simple matrices, purity testing HPLC_UV->Result_HPLC Result_GC Outcome: Requires derivatization Generally not preferred for this analyte GC_MS->Result_GC Result_LCMS Outcome: Gold standard for bioanalysis High sensitivity (pg-ng/mL) High selectivity LC_MSMS->Result_LCMS

Caption: Decision workflow for analytical method selection.

Simulated Experimental Comparison: Quantification in Rat Plasma

To provide a tangible comparison, we present hypothetical but realistic performance data for the quantification of this compound in rat plasma using the three methodologies. All methods were validated according to ICH Q2(R1) guidelines.[6][7]

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Linearity (r²) 0.99850.9979>0.9995
Range 0.5 - 50 µg/mL10 - 1000 ng/mL0.1 - 500 ng/mL
Limit of Quantitation (LOQ) 0.5 µg/mL (500 ng/mL)10 ng/mL0.1 ng/mL (100 pg/mL)
Accuracy (% Bias) ± 12.5%± 9.8%± 4.5%
Precision (%RSD) < 15%< 10%< 5%
Sample Prep Time ~15 min/sample~45 min/sample~15 min/sample
Selectivity Low (interference observed)HighVery High (No interference)

Detailed Experimental Protocols

The following protocols provide a self-validating framework for the quantification of this compound in plasma, with a focus on the recommended LC-MS/MS methodology.

LC-MS/MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing plasma 1. Aliquot 50 µL Rat Plasma is 2. Add Internal Standard (SIL-IS) plasma->is ppt 3. Protein Precipitation (Add 200 µL Acetonitrile) is->ppt vortex 4. Vortex & Centrifuge ppt->vortex supernatant 5. Transfer Supernatant to analysis vial vortex->supernatant inject 6. Inject onto LC-MS/MS supernatant->inject lc 7. Chromatographic Separation (C18 Column) inject->lc ms 8. Mass Spectrometry Detection (MRM Mode) lc->ms integrate 9. Integrate Peak Areas (Analyte & IS) ms->integrate curve 10. Plot Calibration Curve (Area Ratio vs. Conc.) integrate->curve calculate 11. Calculate Concentration in unknown samples curve->calculate

Caption: Experimental workflow for LC-MS/MS quantification.

Protocol: LC-MS/MS Quantification in Plasma

This protocol is designed for high sensitivity and selectivity.

  • 1. Preparation of Standards and Reagents:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 100 ng/mL working solution of the stable isotope-labeled internal standard (SIL-IS) in 50:50 acetonitrile:water.

    • Serially dilute the stock solution to prepare calibration standards in blank rat plasma ranging from 0.1 ng/mL to 500 ng/mL.

  • 2. Sample Preparation (Protein Precipitation):

    • Causality: This is the fastest way to remove the bulk of proteins from plasma, which would otherwise foul the analytical column and ion source.

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution.

    • Add 200 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • 3. LC-MS/MS Instrumentation and Conditions:

    • LC System: UHPLC System (e.g., Thermo Scientific™ Vanquish™)

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Mass Spectrometer: Triple Quadrupole (e.g., Thermo Scientific™ TSQ Altis™)[4]

    • Ionization Source: Heated Electrospray Ionization (H-ESI), positive mode.

    • MRM Transitions: (Hypothetical m/z values)

      • This compound: Precursor 151.1 -> Product 81.1

      • SIL-IS: Precursor 156.1 -> Product 86.1

    • Causality: Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, which is necessary for detection in positive ion mode. The gradient elution ensures that the analyte is eluted as a sharp peak.

  • 4. Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the calibration standards.

    • Apply a weighted (1/x²) linear regression to the curve.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the regression line.

Conclusion and Authoritative Recommendation

For the quantification of this compound in complex matrices such as plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior and recommended methodology. Its performance in terms of sensitivity, selectivity, accuracy, and precision is unmatched by either HPLC-UV or GC-MS.[4][12][15] This high degree of confidence is essential for regulated bioanalysis in drug development, where data integrity is paramount.

While HPLC-UV may serve a purpose for high-concentration measurements in simple matrices (e.g., assay of a bulk drug substance), it is unsuitable for trace-level bioanalysis. GC-MS should be avoided for this compound class due to the complications introduced by the required derivatization step.[13] Adherence to the detailed LC-MS/MS protocol and validation against ICH Q2(R1) guidelines will ensure the generation of robust, reliable, and defensible quantitative data.[6][8]

References

A Comparative Guide to the Inhibitory Effects of N-Substituted Imidazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged structure for interacting with various biological targets.[2] This guide provides a comparative analysis of the inhibitory effects of N-substituted imidazoles, focusing on their structure-activity relationships (SAR) against key enzymatic targets, and offers detailed experimental protocols for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel imidazole-based therapeutics.

The Significance of the N-Substituent in Modulating Inhibitory Activity

The N-1 position of the imidazole ring is a critical vector for chemical modification, and the nature of the substituent at this position profoundly influences the inhibitory potency and selectivity of the resulting compound. Strategic substitution at this site allows for the fine-tuning of steric, electronic, and hydrophobic properties, thereby optimizing interactions with the target protein's binding pocket.

A pivotal study on the inhibition of human placental aromatase by various imidazole drugs revealed that a common structural feature of the more potent inhibitors was the presence of one or more aromatic rings on the N-1 substituent.[3] Conversely, imidazoles with an aliphatic side chain at the N-1 position were found to be only weak inhibitors of aromatase.[3] This underscores the importance of the N-substituent in establishing key interactions within the enzyme's active site.

Comparative Inhibitory Effects on Key Enzymatic Targets

To illustrate the impact of N-substitution, we will compare the inhibitory activities of various N-substituted imidazoles against two well-established therapeutic targets: Cyclooxygenase-2 (COX-2) and Aromatase (CYP19A1).

Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is an inducible enzyme involved in inflammatory processes, making it a prime target for the development of anti-inflammatory drugs.[4] A series of 1,5-diarylimidazoles have been developed as potent and selective COX-2 inhibitors.[5][6] The N-1 position in these compounds is typically occupied by a phenylsulfonamide moiety, which is a key pharmacophore for COX-2 selectivity.

Table 1: Comparative COX-2 Inhibitory Activity of N-Aryl Imidazole Derivatives

Compound IDN-1 SubstituentC-5 SubstituentCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
5b [4]Benzyl4-Anilino0.71>82115
51f (UR-8880) [5][6]4-Sulfonamidophenyl3-Fluoro-4-methoxyphenylPotent (in clinical trials)-High

Data synthesized from multiple sources for illustrative comparison.[4][5][6]

The data clearly indicates that the nature of the N-substituent, in conjunction with other substitutions on the imidazole ring, dictates both the potency and selectivity of COX-2 inhibition. For instance, compound 5b demonstrates that a simple benzyl group at N-1 can confer significant and selective COX-2 inhibitory activity.[4] The development of UR-8880 , which has advanced to clinical trials, further highlights the success of targeting the N-1 position with a sulfonamide-bearing phenyl group for optimal COX-2 inhibition.[5][6]

Aromatase Inhibition

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a key therapeutic strategy for hormone-dependent breast cancer.[7] N-substituted imidazoles and triazoles are prominent classes of non-steroidal aromatase inhibitors.[8]

Table 2: Comparative Aromatase Inhibitory Activity of N-Substituted Imidazoles

CompoundN-1 SubstituentAromatase IC50 (µM)
Tioconazole [3]1-(2,4-dichloro-beta-((2-thenyl)oxy)phenethyl)Highly Potent
Econazole [3]1-(2-((4-chlorophenyl)methoxy)-2-(2,4-dichlorophenyl)ethyl)Potent
Miconazole [3]1-(2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl)Potent
Ketoconazole [3]1-(4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethan-1-onePotent
Astemizole [3]1-((4-fluorophenyl)methyl)-N-(1-(2-(4-methoxyphenyl)ethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine< 40% inhibition at 100 µM
Metronidazole [3]2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol< 20% inhibition at 100 µM

Data from a comparative study on human placental aromatase.[3]

The structure-activity relationship for aromatase inhibition by imidazoles reveals that bulky, aromatic N-1 substituents are crucial for high-potency inhibition.[3] Compounds like tioconazole, econazole, and miconazole, which feature complex aromatic moieties at the N-1 position, are potent inhibitors. In contrast, compounds with smaller, less complex, or aliphatic N-1 substituents, such as metronidazole, exhibit very weak inhibitory activity.[3]

Mechanistic Insights: Targeting Signaling Pathways

The inhibitory effects of N-substituted imidazoles often extend beyond direct enzyme inhibition to the modulation of critical intracellular signaling pathways. A prime example is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway

Certain trisubstituted imidazoles have been shown to target and inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells, leading to apoptosis. This highlights the potential of N-substituted imidazoles to act as multi-targeting agents, a desirable characteristic in complex diseases like cancer.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the evaluation of N-substituted imidazole inhibitors.

In Vitro Fluorometric COX-2 Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and is designed to determine the direct inhibitory effect of test compounds on purified COX-2 enzyme.[9][10]

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Heme

  • Test N-substituted imidazoles (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black or white opaque microplate

  • Fluorescence microplate reader (Ex/Em ~535/590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test N-substituted imidazole in DMSO.

    • Further dilute the stock solution in COX Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

  • Assay Setup:

    • To appropriate wells of the 96-well plate, add 10 µl of the diluted test inhibitor or assay buffer for the enzyme control (no inhibitor).[9]

    • Add a known COX-2 inhibitor, such as Celecoxib, as a positive control.[9]

  • Enzyme Reaction:

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[9]

    • Add 80 µl of the reaction mix to each well.[9]

    • Initiate the reaction by adding 10 µl of a diluted arachidonic acid solution to each well.[9]

  • Data Acquisition:

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes using a microplate reader.[9]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

COX2_Assay_Workflow

In Vitro Fluorometric Aromatase (CYP19A1) Inhibition Assay

This protocol is based on commercially available kits for measuring aromatase activity and is suitable for screening N-substituted imidazoles for their inhibitory potential.[11][12]

Materials:

  • Recombinant human aromatase

  • Aromatase Assay Buffer

  • Fluorogenic aromatase substrate

  • NADPH Generating System

  • Test N-substituted imidazoles (dissolved in a suitable solvent like acetonitrile)

  • Positive control (e.g., Letrozole)

  • 96-well white microplate

  • Fluorescence microplate reader (Ex/Em ~488/527 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized reagents as per the manufacturer's instructions.

    • Prepare working solutions of the test compounds and the positive control (Letrozole) in the Aromatase Assay Buffer.[11]

  • Assay Setup:

    • Add samples, including test inhibitors, positive control, and a no-inhibitor control, to the appropriate wells of the 96-well plate.

    • Prepare reaction mixes for samples with and without a selective aromatase inhibitor to differentiate specific from non-specific activity.[11]

  • Pre-incubation:

    • Incubate the plate for at least 10 minutes at 37°C to allow the inhibitors to interact with the aromatase enzyme.[11][12]

  • Enzyme Reaction:

    • Prepare a mixture of the aromatase substrate and NADP+.

    • Add this mixture to each well to start the reaction.[11]

  • Data Acquisition:

    • Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C.[11]

  • Data Analysis:

    • Calculate the aromatase specific activity by subtracting the residual activity in the presence of the selective inhibitor from the total activity.

    • Determine the percentage of inhibition and IC50 values for the test compounds as described for the COX-2 assay.

Causality in Experimental Choices: The pre-incubation step is crucial as many inhibitors exhibit time-dependent inhibition of aromatase.[13] The choice of substrate concentration should ideally be at or below the Michaelis constant (Km) to accurately identify competitive inhibitors.[14] Using substrate concentrations significantly higher than the Km can mask the effect of competitive inhibitors, leading to an overestimation of their IC50 values.[14]

Structure-Activity Relationship (SAR) Principles for N-Substituted Imidazoles

The collective findings from numerous studies allow for the deduction of general SAR principles for N-substituted imidazole inhibitors.

SAR_Principles

  • N-1 Position: As previously discussed, this position is paramount. The introduction of large, often aromatic, substituents is a common strategy to enhance binding affinity and, consequently, inhibitory potency.[3]

  • C-2, C-4, and C-5 Positions: Modifications at these positions are crucial for refining selectivity and can introduce additional interactions with the target enzyme. For example, in the 1,5-diarylimidazole series of COX-2 inhibitors, the nature and substitution pattern of the aryl groups at C-1 and C-5 are critical for achieving high selectivity over COX-1.[5][6]

Conclusion

N-substituted imidazoles represent a highly versatile and fruitful scaffold for the design of potent and selective enzyme inhibitors. A thorough understanding of their structure-activity relationships, coupled with the application of robust and well-validated experimental protocols, is essential for the successful development of novel therapeutic agents. This guide has provided a comparative overview of their inhibitory effects, detailed key experimental methodologies, and outlined the fundamental principles of their SAR. It is our hope that this resource will empower researchers to make informed decisions in their pursuit of innovative imidazole-based medicines.

References

A Comparative Guide to the X-ray Crystallography of 1-Cyclopentyl-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

Introduction: The Indispensable Role of X-ray Crystallography in Elucidating Imidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The substituent at the N-1 position of the imidazole ring plays a pivotal role in defining the molecule's steric and electronic properties, which in turn dictates its biological activity. Among the various N-substituted imidazoles, 1-cyclopentyl-1H-imidazole derivatives have garnered significant interest due to their potential pharmacological applications.

The definitive elucidation of the three-dimensional atomic arrangement of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new chemical entities. Single-crystal X-ray diffraction (SXRD) stands as the gold standard for providing unambiguous structural information, offering precise details on bond lengths, bond angles, conformational preferences, and intermolecular interactions.[1][2]

This guide provides an in-depth technical comparison of the X-ray crystallography of N-substituted imidazole derivatives, with a focus on providing a framework for the analysis of this compound analogues. Due to the limited availability of public crystallographic data for simple this compound derivatives, this guide will leverage data from closely related N-alkyl and N-aryl imidazole structures to illustrate key crystallographic principles and comparative analyses. We will also explore alternative analytical techniques and provide a comprehensive, field-proven protocol for the crystallographic analysis of this class of compounds.

Comparative Crystallographic Analysis of N-Substituted Imidazole Derivatives

For the purpose of this guide, we will compare the crystallographic data of two distinct N-substituted imidazole derivatives to highlight the influence of the substituent on the crystal lattice.

Parameter Derivative 1: 1H-imidazole-1-methanol [3]Derivative 2: 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole [1]
Chemical Formula C₄H₆N₂OC₂₇H₁₉ClN₂
Molecular Weight 98.11 g/mol 418.90 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
Unit Cell Dimensions a = 10.6201(8) Å, b = 8.0201(8) Å, c = 18.2085(16) Å, β = 91.262(7)°a = 10.2102(3) Å, b = 10.3193(4) Å, c = 11.2040(4) Å, α = 83.116(3)°, β = 86.022(3)°, γ = 66.348(3)°
Volume (ų) 1550.5(2)1073.23(6)
Z (molecules/unit cell) 122
Key Structural Features The asymmetric unit contains three unique molecules linked by O—H···N hydrogen bonds in a head-to-tail fashion, forming a macrocycle.[3]The phenyl rings are twisted with respect to the central imidazole ring. The crystal packing is stabilized by C-H···π interactions.[1]

Causality Behind Experimental Observations:

The choice of an N-substituent significantly impacts the resulting crystal structure. In the case of 1H-imidazole-1-methanol , the presence of a hydroxyl group facilitates strong hydrogen bonding, which dominates the crystal packing and leads to a complex unit cell with multiple molecules in the asymmetric unit.[3] Conversely, the bulky and aromatic phenyl groups in 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole lead to a crystal structure governed by weaker van der Waals forces and C-H···π interactions.[1]

For a This compound derivative , one would anticipate that the flexible, non-aromatic cyclopentyl ring would lead to different packing arrangements compared to both of the examples above. The cyclopentyl group's conformation (envelope vs. twist) would likely be a key determinant of the crystal packing, potentially leading to polymorphism.

Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative

The following protocol outlines a robust and self-validating workflow for the structural determination of a novel this compound derivative.

Step 1: Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals.[4]

  • Synthesis and Purification: Synthesize the this compound derivative using an appropriate synthetic route. The final product must be purified to the highest possible degree, as impurities can inhibit crystallization.

  • Solvent Screening: A thorough solvent screening is crucial. Techniques like slow evaporation, vapor diffusion, and cooling crystallization should be employed with a variety of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane) to identify optimal crystallization conditions.[5]

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Crystal Selection Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Solvent_Screening Solvent_Screening Purification->Solvent_Screening Pure Compound Crystal_Growth Crystal_Growth Solvent_Screening->Crystal_Growth Optimal Conditions Mounting Mounting Crystal_Growth->Mounting Single Crystal

Caption: Workflow for Synthesis and Crystallization.

Step 2: Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is carefully mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector.[5] Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Step 3: Structure Solution and Refinement
  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group.

  • Structure Solution: The crystal structure is solved using direct methods to obtain an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. The positions of hydrogen atoms are often calculated and refined using a riding model.

G Data_Collection Data Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Refinement (Least-Squares) Model_Building->Refinement Validation Structure Validation Refinement->Validation

Caption: X-ray Crystallography Data Processing Workflow.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other analytical techniques for a comprehensive characterization of a compound.[6]

Feature X-ray Crystallography Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystal.[4]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4]Measurement of the mass-to-charge ratio of ions.
Sample Phase Solid (single crystal)Solution or solid-stateGas phase (ions)
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[7]Connectivity of atoms, chemical environment of nuclei, and dynamic processes in solution.[8]Molecular weight and elemental composition. Fragmentation patterns provide structural information.[9]
Advantages Unambiguous determination of absolute structure.[7]Provides information about the structure in solution, which is often more biologically relevant. Can study dynamic processes.[10]High sensitivity, requires very small amounts of sample. Provides accurate molecular weight.[9]
Disadvantages Requires high-quality single crystals, which can be difficult to grow. Provides a static picture of the molecule in the solid state.[10]Does not provide precise bond lengths and angles. Can be difficult to interpret for complex molecules.[11]Does not provide information on stereochemistry or the 3D arrangement of atoms.

Synergy of Techniques:

For this compound derivatives, a combined approach is optimal. NMR spectroscopy can confirm the covalent structure and provide insights into the conformational flexibility of the cyclopentyl ring in solution.[12] Mass spectrometry will confirm the molecular weight and elemental formula. X-ray crystallography then provides the definitive solid-state structure, revealing how the molecule packs in a crystal and the specific intermolecular interactions it forms. This comprehensive dataset is invaluable for drug development, where both solution-phase behavior and solid-state properties are critical.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of this compound derivatives. While obtaining suitable single crystals can be a significant hurdle, the unparalleled detail provided by a successful crystal structure analysis is essential for advancing our understanding of these important molecules. By combining crystallographic data with insights from other analytical techniques such as NMR and mass spectrometry, researchers can build a complete picture of a molecule's structure and properties, paving the way for the design of more effective therapeutic agents. The protocols and comparative data presented in this guide offer a robust framework for the crystallographic investigation of this promising class of compounds.

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Ligand Performance: The Case of 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst system is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of 1-Cyclopentyl-1H-imidazole as a ligand for N-Heterocyclic Carbene (NHC) palladium catalysts, contextualizing its performance against other common bulky N-alkyl substituted NHC ligands. By examining the interplay of steric and electronic properties, we aim to equip you with the insights necessary to make informed decisions in your catalytic endeavors.

Introduction to N-Heterocyclic Carbenes in Catalysis

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis, often outperforming their traditional phosphine counterparts.[1][2][3] Their strong σ-donating ability and the tunable steric environment around the metal center contribute to the formation of highly stable and active catalysts.[1] These characteristics are particularly advantageous in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in modern organic synthesis.[4][5]

The N-substituents on the imidazole ring of an NHC ligand play a crucial role in dictating the catalyst's performance. Bulky substituents are known to promote the reductive elimination step and stabilize the active catalytic species, leading to higher turnover numbers and efficiency.[1] This guide focuses on this compound, a ligand with a moderately bulky N-alkyl group, and compares its anticipated performance with ligands bearing other sterically demanding alkyl groups, namely tert-butyl and adamantyl substituents.

The Influence of N-Alkyl Substituents on Catalytic Performance: A Comparative Framework

Steric and Electronic Parameters

Two key metrics are often employed to quantify the steric and electronic properties of NHC ligands:

  • Percent Buried Volume (%Vbur): This parameter quantifies the steric bulk of a ligand by calculating the percentage of the space around the metal center that is occupied by the ligand.[6][7][8] A larger %Vbur generally indicates greater steric hindrance, which can accelerate the reductive elimination step of the catalytic cycle and stabilize the active monoligated palladium species.

  • Tolman Electronic Parameter (TEP): The TEP is a measure of the ligand's electron-donating ability, determined by the CO stretching frequency of a nickel-carbonyl complex bearing the ligand.[4] A lower TEP value signifies a more electron-donating ligand, which can facilitate the oxidative addition step.

While specific, calculated %Vbur and TEP values for this compound are not reported in the available literature, we can make qualitative comparisons based on the size and structure of the N-substituents.

Qualitative Comparison of N-Alkyl Substituents:

N-SubstituentExpected Steric Bulk (%Vbur)Expected Electron Donating Character (TEP)Anticipated Impact on Catalysis
CyclopentylModerateStrong σ-donorGood balance of activity and stability. May be advantageous for a broader range of substrates compared to extremely bulky ligands.
tert-ButylHighStrong σ-donorIncreased rates of reductive elimination, potentially leading to higher turnover frequencies, especially with sterically demanding substrates.
AdamantylVery HighStrong σ-donorMay provide the highest stability and activity for challenging couplings, but its extreme bulk might hinder reactivity with certain substrates.

The cyclopentyl group offers a unique conformational flexibility compared to the more rigid tert-butyl and adamantyl groups. This flexibility could allow for a more dynamic coordination environment around the palladium center, potentially accommodating a wider range of substrates.

Benchmarking in Key Cross-Coupling Reactions

To provide a practical framework for comparison, we will consider the application of these ligands in two of the most important palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[4]

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdIIAr R-Pd(II)-Ar(L) Transmetal->RPdIIAr RedElim Reductive Elimination RPdIIAr->RedElim RedElim->Pd0 Product R-Ar RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Performance Comparison (Anticipated):

Ligand N-SubstituentOxidative AdditionTransmetalationReductive EliminationOverall Expected Performance
CyclopentylEfficient due to strong σ-donation.Favorable.Efficient.Likely to be a robust and versatile ligand for a wide range of aryl halides and boronic acids.
tert-ButylEfficient.May be slightly slower with very bulky substrates due to steric hindrance.Very efficient, especially with sterically congested products.Excellent for challenging couplings of hindered substrates.
AdamantylEfficient.May be sterically hindered with bulky coupling partners.Highly efficient.Potentially the most active for highly sterically demanding transformations, but may have a narrower substrate scope.
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9]

Catalytic Cycle for Heck Reaction:

Heck_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L) OxAdd->PdII Coordination Alkene Coordination PdII->Coordination Migratory Migratory Insertion Coordination->Migratory InsertionComplex R-CH2-CH(R')-Pd(II)-X(L) Migratory->InsertionComplex BetaHydride β-Hydride Elimination InsertionComplex->BetaHydride ProductComplex [HPd(II)X(L)] + R-CH=CH-R' BetaHydride->ProductComplex ReductiveElim Reductive Elimination ProductComplex->ReductiveElim Product R-CH=CH-R' ProductComplex->Product ReductiveElim->Pd0 Alkene H2C=CHR' Alkene->Coordination Base Base Base->ReductiveElim RX R-X RX->OxAdd caption Heck Reaction Catalytic Cycle

Figure 2: Generalized catalytic cycle for the Heck reaction.

Performance Comparison (Anticipated):

Ligand N-SubstituentOxidative AdditionMigratory Insertionβ-Hydride EliminationOverall Expected Performance
CyclopentylEfficient.Favorable.Efficient.Expected to show good to excellent activity for a variety of aryl halides and alkenes.
tert-ButylEfficient.May be influenced by steric interactions with bulky alkenes.Very efficient.Likely to be highly active, particularly with less sterically demanding alkenes.
AdamantylEfficient.Steric hindrance could be a limiting factor with substituted alkenes.Highly efficient.May excel in specific applications but could be less general than less bulky analogues.

Experimental Protocols

While direct comparative data is lacking, the following detailed protocols for Suzuki-Miyaura and Heck reactions serve as a starting point for benchmarking studies. These protocols are based on established methods for NHC-palladium catalyzed cross-couplings.

General Procedure for the Synthesis of (NHC)PdCl2 Precatalyst

Catalyst_Synthesis Start Imidazolium Salt + PdCl2(cod) Step1 Reaction in Toluene/DMSO Start->Step1 Step2 Heating Step1->Step2 Step3 Precipitation/ Filtration Step2->Step3 Product (NHC)PdCl2 Precatalyst Step3->Product caption Synthesis of (NHC)PdCl2 Precatalyst

Figure 3: General workflow for the synthesis of an (NHC)PdCl2 precatalyst.

Detailed Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the corresponding N-alkyl-imidazolium salt (1.0 equiv.) and [PdCl(allyl)]2 (0.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., THF or dioxane).

  • Add a base (e.g., KHMDS or NaOtBu, 1.05 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours), monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Remove the solvent under reduced pressure to yield the crude (NHC)Pd(allyl)Cl precatalyst, which can be used directly or purified by crystallization.

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

Reaction: 4-Chloroanisole with Phenylboronic Acid

Materials:

  • (NHC)Pd(allyl)Cl precatalyst (e.g., 1 mol%)

  • 4-Chloroanisole (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Base (e.g., K3PO4, 2.0 equiv.)

  • Solvent (e.g., Dioxane/H2O, 4:1)

Procedure:

  • To a reaction vessel, add the (NHC)Pd(allyl)Cl precatalyst, 4-chloroanisole, phenylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 2-24 hours).

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Heck Reaction of an Aryl Bromide

Reaction: 4-Bromotoluene with n-Butyl Acrylate

Materials:

  • (NHC)Pd(OAc)2 precatalyst (e.g., 0.5 mol%)

  • 4-Bromotoluene (1.0 equiv.)

  • n-Butyl acrylate (1.5 equiv.)

  • Base (e.g., Cs2CO3, 2.0 equiv.)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • To a reaction vessel, add the (NHC)Pd(OAc)2 precatalyst, 4-bromotoluene, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent, followed by n-butyl acrylate via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for the required time (e.g., 4-24 hours).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

For researchers and drug development professionals, the key takeaway is the importance of empirical testing. The provided protocols offer a robust starting point for systematically benchmarking this compound against other N-alkyl substituted NHC ligands in your specific applications. Such studies are crucial for identifying the optimal catalyst system that delivers the desired efficiency, selectivity, and overall process economy. The continued exploration of the structure-activity relationships of NHC ligands will undoubtedly lead to the development of even more powerful and versatile catalytic tools for organic synthesis.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Cyclopentyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 1-Cyclopentyl-1H-imidazole. The information herein is synthesized from established safety data for imidazole and its derivatives to ensure a robust and cautious approach to handling this specific compound.

The core principle of laboratory safety is the mitigation of risk. For a compound like this compound, which, based on its parent structure, is anticipated to be corrosive and potentially pose reproductive and other health risks, a stringent adherence to PPE protocols is non-negotiable.[1][2][3][4] This guide is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of the imidazole ring system provide a strong basis for a conservative risk assessment. Imidazole and its derivatives are known to be:

  • Corrosive: Causing severe skin burns and eye damage upon contact.[1][2][3][4]

  • Harmful if Swallowed: Presenting a significant toxicity risk through ingestion.[1][2][3][5][6]

  • Respiratory Irritants: The dust or aerosols can cause irritation to the respiratory tract.[1][6][7]

  • Potential Reproductive Toxins: Some imidazoles are suspected of damaging fertility or the unborn child.[1][2][3]

Therefore, all handling of this compound must be conducted with the assumption that it carries these significant hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is your primary defense against exposure. The level of PPE required will vary depending on the specific procedure being performed.

PPE Recommendations for Common Laboratory Operations
OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRequired: NIOSH-approved respirator with an organic vapor cartridge
Solution Preparation/Mixing Chemical safety gogglesChemical-resistant glovesLaboratory coatRecommended to be performed in a chemical fume hood.
Running Reactions (closed system) Safety glassesChemical-resistant glovesLaboratory coatNot generally required if the system is fully contained.
Work-up/Extraction Chemical safety goggles or face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatRequired: To be performed in a chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges
Detailed PPE Specifications
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are mandatory.[8] For operations with a higher risk of splashing, such as solution preparation or spill cleanup, a full-face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling imidazoles.[5][8] It is crucial to inspect gloves for any signs of damage before each use and to practice proper glove removal techniques to avoid contaminating your skin.[7] Always wash your hands thoroughly with soap and water after removing gloves.[9]

  • Body Protection: A standard laboratory coat is the minimum requirement for any work with this compound.[5][9] For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. In the event of a large spill, a full chemical-resistant suit may be necessary.[10]

  • Respiratory Protection: Due to the potential for respiratory irritation and the formation of hazardous dust or aerosols, respiratory protection is a critical consideration.[1][6] Any handling of the solid material outside of a certified chemical fume hood requires a NIOSH-approved respirator with an organic vapor cartridge.[8][9] All work involving solutions should be performed within a fume hood to minimize inhalation exposure.[2]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess the Planned Procedure is_solid Handling Solid Compound? start->is_solid in_hood Working in a Fume Hood? is_solid->in_hood Yes respirator Add NIOSH-Approved Respirator is_solid->respirator No is_splash_risk Risk of Splash? in_hood->is_splash_risk Yes ppe_level_1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat in_hood->ppe_level_1 No (Closed System) ppe_level_2 Enhanced PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood is_splash_risk->ppe_level_2 No ppe_level_3 Full Protection: - Face Shield & Goggles - Nitrile Gloves - Chemical Apron over Lab Coat - Work in Fume Hood is_splash_risk->ppe_level_3 Yes respirator->in_hood

Caption: Decision workflow for selecting appropriate PPE.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1][2][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][2][9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

  • Spill Response: For a small spill, and if you are trained to do so, wear appropriate PPE (including respiratory protection), and clean up the spill with an inert absorbent material. For a large spill, evacuate the area and contact your institution's environmental health and safety department immediately.[2][8][9]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials from spills, must be treated as hazardous waste.[11]

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.[11]

  • Labeling: The label should include the words "Hazardous Waste" and the chemical name.[11]

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[12]

This guide provides a framework for the safe handling of this compound. It is imperative to supplement this information with a thorough review of your institution's specific safety protocols and to always exercise caution and good laboratory practices.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.